Product packaging for 2-Ethylbutyryl chloride(Cat. No.:CAS No. 2736-40-5)

2-Ethylbutyryl chloride

Cat. No.: B1582483
CAS No.: 2736-40-5
M. Wt: 134.6 g/mol
InChI Key: SMUKODJVMQOSAB-UHFFFAOYSA-N
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Description

2-Ethylbutyryl chloride is a useful research compound. Its molecular formula is C6H11ClO and its molecular weight is 134.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8757. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO B1582483 2-Ethylbutyryl chloride CAS No. 2736-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbutanoyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11ClO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SMUKODJVMQOSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062616
Record name Butanoyl chloride, 2-ethyl-
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Molecular Weight

134.60 g/mol
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CAS No.

2736-40-5
Record name 2-Ethylbutyryl chloride
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Record name Butanoyl chloride, 2-ethyl-
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Record name Butanoyl chloride, 2-ethyl-
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Record name Butanoyl chloride, 2-ethyl-
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Record name 2-ethylbutyryl chloride
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethylbutyryl chloride (CAS No. 2736-40-5), a key chemical intermediate. This document outlines its chemical and physical properties, safety information, and a representative synthetic protocol.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 2736-40-5[1][2][3]
Molecular Formula C₆H₁₁ClO[1][2][3]
Molecular Weight 134.60 g/mol [2][4][5]
Appearance Clear colorless liquid[1][2]
Boiling Point 137-139 °C[1][4][6]
Density 0.982 g/mL at 25 °C[1][4][6]
Refractive Index n20/D 1.425[1][4][5]
Flash Point 35 °C (95 °F) - closed cup[1][4]
Water Solubility Reacts with water[1][2][6]

Safety and Handling Information

This compound is a flammable and corrosive material that requires careful handling in a laboratory setting.[7][8][9] Appropriate personal protective equipment (PPE), including face shields, gloves, and respiratory protection, should be used.[4]

Hazard InformationDetailsSource
Signal Word Danger[4][5]
GHS Pictograms Flammable, Corrosive[7]
Hazard Statements H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damage[4][5][7]
Precautionary Statements P210, P233, P240, P280, P303+P361+P353, P305+P351+P338[4][5]
Storage Store in a flammable liquid storage area. Keep container tightly closed in a dry and well-ventilated place.[1][9]

Experimental Protocol: Synthesis of this compound

The following is a representative procedure for the synthesis of this compound from 2-ethylbutyric acid. This method is adapted from a general procedure for the synthesis of acyl chlorides using thionyl chloride.[10]

Materials:

  • 2-Ethylbutyric acid

  • Thionyl chloride (SOCl₂)

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Gas absorption trap

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place thionyl chloride (1.2 equivalents).

  • Slowly add 2-ethylbutyric acid (1 equivalent) from the dropping funnel to the thionyl chloride with stirring. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be directed to a gas trap.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • After reflux, arrange the apparatus for distillation.

  • Distill the crude this compound from the reaction mixture. The fraction boiling between 137-139 °C should be collected.[1]

  • The final product should be a clear, colorless liquid and should be stored under anhydrous conditions to prevent hydrolysis.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Figure 1. Synthesis and Purification Workflow cluster_0 Reaction cluster_1 Purification Reactants 2-Ethylbutyric Acid + Thionyl Chloride ReactionMixture Reaction at Reflux Reactants->ReactionMixture Slow Addition Distillation Fractional Distillation ReactionMixture->Distillation Crude Product Product Pure this compound Distillation->Product Collect 137-139°C fraction

Caption: Figure 1. Synthesis and Purification Workflow

Chemical Reactivity and Applications

This diagram illustrates the core reactivity of this compound as an acyl chloride and its subsequent application in chemical synthesis.

G Figure 2. Reactivity and Applications cluster_0 Core Compound cluster_1 Reactivity cluster_2 Applications A This compound B Electrophilic Acyl Carbon A->B C Nucleophilic Acyl Substitution B->C D Synthesis of Esters C->D E Synthesis of Amides C->E F Friedel-Crafts Acylation C->F G Synthesis of Bicyclic Thiophenes C->G

Caption: Figure 2. Reactivity and Applications

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its primary utility lies in its function as an acylating agent. It has been specifically noted for its use in the synthesis of bicyclic thiophene (B33073) derivatives, which are of interest in medicinal chemistry and materials science.[1] The reactivity of the acyl chloride group allows for the introduction of the 2-ethylbutanoyl moiety into various molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.

References

A Technical Guide to the Synthesis of 2-Ethylbutyryl Chloride from 2-Ethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-ethylbutyryl chloride, a valuable acyl chloride intermediate in organic synthesis. The primary and most common method involves the reaction of 2-ethylbutyric acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This conversion is a fundamental nucleophilic acyl substitution reaction that proceeds with high efficiency, driven by the formation of gaseous byproducts.

Physicochemical Properties

A comparison of the key physical and chemical properties of the starting material and the final product is essential for experimental planning, purification, and characterization.

Property2-Ethylbutyric AcidThis compound
CAS Number 88-09-52736-40-5[1]
Molecular Formula C₆H₁₂O₂C₆H₁₁ClO[1]
Molecular Weight 116.16 g/mol 134.60 g/mol [2]
Boiling Point 194 °C137-139 °C[1][2][3]
Density 0.92 g/mL at 25 °C0.982 g/mL at 25 °C[1][2][3]
Refractive Index (n₂₀/D) 1.4131.425[1][2][3]
Appearance Colorless liquidClear, colorless liquid[1]
Water Solubility Sparingly solubleReacts with water[1][3]

Reaction Mechanism with Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and reliable method. The reaction proceeds through a reactive chlorosulfite intermediate. The formation of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl) byproducts drives the reaction to completion according to Le Châtelier's principle.

reaction_mechanism Mechanism: 2-Ethylbutyric Acid to this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RCOOH 2-Ethylbutyric Acid Intermediate Chlorosulfite Ester Intermediate RCOOH->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate RCOCl This compound Intermediate->RCOCl Intramolecular Nucleophilic Attack by Cl⁻ SO2 Sulfur Dioxide (SO₂) Intermediate->SO2 Elimination HCl Hydrogen Chloride (HCl) Intermediate->HCl Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride, adapted from a reliable, analogous procedure for n-butyryl chloride.[4] All operations must be conducted in a well-ventilated fume hood using anhydrous reagents and glassware.

Materials:

  • 2-Ethylbutyric acid

  • Thionyl chloride (SOCl₂)

  • Standard laboratory glassware (round-bottom flask, reflux condenser with a drying tube, dropping funnel)

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a dropping funnel and a reflux condenser. Equip the top of the condenser with a drying tube (e.g., filled with calcium chloride) connected to a gas trap to neutralize the HCl and SO₂ gases evolved during the reaction.[4]

  • Reagent Charging: In the round-bottom flask, place an excess of thionyl chloride (approximately 1.2 to 1.5 molar equivalents relative to the carboxylic acid).

  • Addition of Carboxylic Acid: Gently heat the thionyl chloride on a water bath. Slowly add 2-ethylbutyric acid (1.0 molar equivalent) dropwise from the dropping funnel over a period of about one hour.[4] The reaction is exothermic and will generate significant amounts of gas. Maintain a controlled addition rate to prevent excessive foaming and ensure the reaction does not become too vigorous.

  • Reaction Completion: After the addition is complete, heat the reaction mixture under reflux for 30-60 minutes to drive the reaction to completion.[4] The completion of the reaction is often indicated by the cessation of gas evolution.

  • Purification: The crude this compound can be purified by fractional distillation.[4] The product is collected at its boiling point of 137-139 °C at atmospheric pressure.[1][2]

Experimental Workflow

The overall workflow, from initial setup to final product characterization, follows a logical sequence of steps common in synthetic organic chemistry.

experimental_workflow General Experimental Workflow Setup 1. Apparatus Setup (Flask, Condenser, Gas Trap) Charge 2. Charge Thionyl Chloride Setup->Charge Addition 3. Add 2-Ethylbutyric Acid (Dropwise, with heating) Charge->Addition Reflux 4. Heat Under Reflux (30-60 min) Addition->Reflux Distill 5. Purification (Fractional Distillation) Reflux->Distill Collect 6. Collect Product Fraction (137-139 °C) Distill->Collect Characterize 7. Product Characterization (e.g., IR, NMR) Collect->Characterize

Caption: A typical workflow for the synthesis and purification process.

Reagents and Reaction Conditions

The stoichiometry and conditions are critical for achieving a high yield of the desired product. Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

ComponentRoleMol. Weight ( g/mol )Molar Eq.Key Conditions
2-Ethylbutyric Acid Reactant116.161.0Anhydrous
Thionyl Chloride (SOCl₂) ** Chlorinating Agent118.97~1.2 - 1.5Heat, Reflux
This compound Product 134.60 - Typical Yield: >85% [4]
Sulfur Dioxide (SO₂) **Byproduct64.071.0Gaseous, removed via trap
Hydrogen Chloride (HCl) Byproduct36.461.0Gaseous, removed via trap

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • This compound: This compound is a flammable liquid and vapor (H226).[2] It causes severe skin burns and eye damage (H314).[2] It is also sensitive to moisture and reacts with water.[1]

  • Thionyl Chloride: SOCl₂ is highly corrosive and toxic. It reacts violently with water, releasing toxic gases (SO₂ and HCl). It can cause severe burns to the skin, eyes, and respiratory tract.

  • Handling Precautions:

    • All manipulations must be performed in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield.[2][3]

    • Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with moisture-sensitive reagents.

    • Keep away from sources of ignition as the product is flammable.[3]

    • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

References

2-Ethylbutyryl Chloride: An In-depth Technical Guide to Chemical Compatibility and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and material compatibility of 2-Ethylbutyryl chloride (CAS No: 2736-40-5). As a key intermediate in organic synthesis, a thorough understanding of its characteristics is crucial for safe handling, successful experimental design, and process development.

Chemical and Physical Properties

This compound is a clear, colorless liquid characterized as a flammable and corrosive compound.[1][2][3] Its physical properties are essential for designing experimental setups, particularly for reactions involving heating, distillation, or extractions.

PropertyValueSource
Molecular Formula C₆H₁₁ClO[3][4][5][6][7][8]
Molecular Weight 134.60 g/mol [1][3][5][6][7]
Boiling Point 137-139 °C (lit.)[4]
Density 0.982 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.425 (lit.)[1][4]
Flash Point 35 °C (95 °F) - closed cup[1][4]
Vapor Pressure 6.15 mmHg at 25 °C[1][4]

Chemical Reactivity and Hazardous Incompatibilities

As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom of the carbonyl group is electron-deficient due to the inductive effects of the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack.

The primary mode of reactivity involves nucleophilic acyl substitution. A general reaction pathway is illustrated below.

G main 2-Ethylbutyryl Chloride prod_acid 2-Ethylbutanoic Acid + HCl main->prod_acid + H₂O (Hydrolysis) prod_ester Ester + HCl main->prod_ester + R-OH (Esterification) prod_amide Amide + HCl main->prod_amide + R₂NH (Amidation) water Water (H₂O) alcohol Alcohol (R-OH) amine Amine (R₂NH) G cluster_recommended Compatible Materials cluster_caution Conditional Use cluster_avoid Incompatible Materials start Select Material for Handling This compound q_moisture Is moisture strictly excluded? start->q_moisture rec_glass Recommended: Borosilicate Glass rec_ptfe Recommended: PTFE, PFA, FEP avoid_plastics Avoid: Most other plastics (PE, PP, PVC, Nylon) rec_ss Use with Caution: Stainless Steel (316) q_moisture->rec_ss Yes avoid_metals Avoid: Carbon Steel, Aluminum, Other non-resistant metals q_moisture->avoid_metals No G start Start setup 1. Assemble & Flame-Dry Glassware Under Inert Gas start->setup reagents 2. Prepare Anhydrous Reagents & Solvents setup->reagents dissolve 3. Dissolve Nucleophile (Alcohol/Amine) & Base in Solvent reagents->dissolve cool 4. Cool Reaction Mixture (e.g., 0 °C) dissolve->cool add 5. Add this compound Dropwise via Syringe cool->add react 6. Stir at RT until Reaction is Complete (TLC) add->react quench 7. Quench Reaction (e.g., with Water or Sat. NH₄Cl) react->quench extract 8. Perform Aqueous Workup & Extract with Organic Solvent quench->extract dry 9. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry purify 10. Purify Product (Distillation/Chromatography) dry->purify end End purify->end

References

Spectroscopic Profile of 2-Ethylbutyryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Ethylbutyryl chloride (CAS No: 2736-40-5). Detailed experimental protocols and data interpretations are included to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (t)~0.9Triplet~7.5
CH₂ (dq)~1.6Doublet of quartets~7.5, ~7.0
CH (p)~2.8Pentet~7.0

¹³C NMR

Experimental ¹³C NMR data has been reported for this compound.[1]

CarbonChemical Shift (δ, ppm)
C=O~175
CH~60
CH₂~25
CH₃~11
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic vibrational modes for an acyl chloride.[2]

Wavenumber (cm⁻¹)Vibrational Mode
~2970C-H stretch (alkane)
~1800C=O stretch (acyl chloride)
~1460C-H bend (alkane)
~950C-C stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical for acyl chlorides.[2]

m/zRelative AbundanceProposed Fragment
134/136Low[M]⁺ (Molecular Ion)
99High[M-Cl]⁺
71High[C₄H₇O]⁺
57High[C₄H₉]⁺
43Moderate[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz). The ¹³C NMR data cited was obtained on a Varian CFT-20 instrument.[1]

  • Technique: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) pulse sequences are used.

  • Parameters (Typical):

    • Temperature: 298 K

    • ¹H Pulse Angle: 30-90°

    • ¹³C Pulse Angle: 30-45°

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 for ¹H, 128-1024 for ¹³C

  • Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Transmission or Attenuated Total Reflectance (ATR). The data cited was obtained via ATR.[1]

  • Parameters (Typical):

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Background Correction: A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for volatile compounds like this compound.[2]

  • Injection: A small volume of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method.

Data Acquisition:

  • Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Parameters (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to elute the compound from the column.

  • MS Parameters (Typical):

    • Mass Range: m/z 35-300

    • Scan Rate: 1-2 scans/second

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation & Reporting Sample 2-Ethylbutyryl Chloride NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plates Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts (δ) Multiplicities Coupling Constants (J) NMR_Acq->NMR_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data Wavenumbers (cm⁻¹) Vibrational Modes IR_Acq->IR_Data IR_Data->Interpretation MS_Acq GC-MS Analysis MS_Prep->MS_Acq MS_Data m/z Values Relative Abundances Fragmentation Pattern MS_Acq->MS_Data MS_Data->Interpretation Report Technical Guide (Tables, Protocols, Diagrams) Interpretation->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyryl chloride (C₆H₁₁ClO), a reactive acyl chloride, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility is intrinsically linked to its behavior in various reaction media. Understanding the solubility of this compound in organic solvents is paramount for optimizing reaction conditions, ensuring safety, and maximizing yield. This technical guide provides a comprehensive overview of the solubility profile of this compound, outlines experimental protocols for solubility determination, and offers a logical framework for solvent selection.

Core Concepts: Solubility vs. Reactivity

When considering the use of this compound in a given solvent, it is crucial to distinguish between solubility and reactivity. While solubility refers to the ability of a solute to form a homogeneous solution with a solvent, the high reactivity of acyl chlorides introduces a critical consideration: the potential for chemical reaction with the solvent itself.

Acyl chlorides are highly susceptible to nucleophilic attack.[1] Therefore, solvents with nucleophilic functional groups, such as water, alcohols, and primary or secondary amines, will react with this compound, leading to its decomposition. This reaction is often vigorous.[2] Consequently, the practical "solubility" in such solvents is negligible as the compound is consumed rather than dissolved. For successful application in synthesis, solvents must be chosen that are not only capable of dissolving this compound but are also chemically inert under the reaction conditions.

Qualitative Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general principles of acyl chloride chemistry and the physical properties of the compound. The following table summarizes the expected solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsExpected Solubility/MiscibilityRationale & Remarks
Aprotic Nonpolar Hexane, TolueneMiscible/Soluble Based on the "like dissolves like" principle, the nonpolar alkyl chain of this compound promotes solubility in nonpolar aprotic solvents. These solvents are generally inert towards acyl chlorides.
Aprotic Polar Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl acetateMiscible/Soluble These solvents possess some polarity which can aid in dissolving the polar acyl chloride functional group, while being aprotic and thus less likely to react. They are common solvents for reactions involving acyl chlorides.[1]
Protic Polar Water, Alcohols (e.g., Methanol, Ethanol)Reactive (Not Soluble) This compound reacts vigorously and exothermically with water and alcohols.[2][3][4] This is a chemical reaction (hydrolysis or alcoholysis) that consumes the acyl chloride, not a dissolution process. The products are 2-ethylbutyric acid and the corresponding ester, respectively.
Protic Polar (acidic) Acetic acidReactive (Not Soluble) While less reactive than water or alcohols, carboxylic acids can undergo exchange reactions with acyl chlorides, particularly at elevated temperatures.
Other Acetone, AcetonitrileGenerally Soluble (Use with Caution) These polar aprotic solvents are generally suitable. However, their reactivity should be assessed under specific reaction conditions as they can be enolizable or contain trace amounts of water.

Experimental Protocol: Determining Miscibility of this compound

Given the reactive nature of this compound, a straightforward miscibility test is often the most practical method to determine a suitable solvent for a reaction. This qualitative assessment can be performed quickly and provides a clear indication of whether a homogeneous solution can be formed.

Objective: To visually determine if this compound is miscible with a selection of aprotic organic solvents at a relevant concentration.

Materials:

  • This compound (reagent grade)

  • Candidate organic solvents (anhydrous grade), e.g., hexane, toluene, diethyl ether, THF, dichloromethane

  • Dry glass test tubes with stoppers

  • Pipettes

  • Fume hood

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the this compound. Perform all operations within a fume hood.

  • Solvent Addition: To a dry test tube, add 2 mL of the candidate organic solvent.

  • Solute Addition: Carefully add 0.2 mL of this compound to the solvent in the test tube. This creates a 10% v/v mixture.

  • Mixing: Stopper the test tube and gently invert it several times to mix the contents.

  • Observation: Observe the mixture against a well-lit background.

    • Miscible: The mixture will be a single, clear, homogeneous phase with no visible layers or cloudiness.

    • Immiscible: The mixture will form two distinct layers, or will appear cloudy or emulsified.

  • Record Results: Record the observations for each solvent tested.

  • Stability Check (Optional): For miscible systems, allow the solution to stand for a period (e.g., 30 minutes) and observe for any changes such as color change, precipitation, or gas evolution, which might indicate a slow reaction with the solvent.

Safety Precautions:

  • This compound is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid contact with water and other protic solvents.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a reaction involving this compound is a critical step that impacts reaction success and safety. The following diagram illustrates a logical workflow for this process.

SolventSelectionWorkflow start Start: Define Reaction Requirements check_reactivity Is the solvent aprotic? start->check_reactivity protic Protic Solvent (e.g., Water, Alcohols) check_reactivity->protic No aprotic Aprotic Solvent check_reactivity->aprotic Yes reject_protic Reject Solvent: High probability of reaction protic->reject_protic check_polarity Consider Polarity Requirements of the Reaction aprotic->check_polarity nonpolar Nonpolar Aprotic (e.g., Hexane, Toluene) check_polarity->nonpolar Nonpolar desired polar Polar Aprotic (e.g., DCM, THF, Ethyl Acetate) check_polarity->polar Polar desired perform_miscibility Perform Miscibility Test nonpolar->perform_miscibility polar->perform_miscibility is_miscible Is it miscible at the required concentration? perform_miscibility->is_miscible not_miscible Not Miscible is_miscible->not_miscible No miscible Miscible is_miscible->miscible Yes not_miscible->check_polarity Select another solvent check_stability Evaluate Stability (Optional but Recommended) miscible->check_stability final_selection Final Solvent Selection check_stability->final_selection

Caption: Workflow for selecting a suitable organic solvent for this compound.

Conclusion

The solubility of this compound is fundamentally governed by its high reactivity. While it is readily miscible with a wide range of aprotic organic solvents, its use with protic solvents is precluded by rapid chemical decomposition. For researchers, scientists, and drug development professionals, a thorough understanding of these principles, coupled with empirical testing through straightforward miscibility and stability assessments, is essential for the successful and safe application of this versatile reagent in organic synthesis. The provided framework for solvent selection serves as a valuable tool in navigating the complexities of reaction optimization involving this compound.

References

An In-depth Technical Guide to the Electrophilicity of 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbutyryl chloride is a branched aliphatic acyl chloride whose electrophilicity is a critical determinant of its reactivity in nucleophilic acyl substitution reactions. This technical guide provides a comprehensive overview of the factors governing the electrophilicity of this compound, methodologies for its quantitative assessment, and its implications in organic synthesis and drug development. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally related acyl chlorides to provide a comparative analysis and details experimental protocols that can be readily adapted for its study.

Introduction to the Electrophilicity of Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids. Their high electrophilicity stems from the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly susceptible to nucleophilic attack. This intrinsic reactivity makes them valuable reagents in a plethora of chemical transformations, including esterification, amidation, and Friedel-Crafts acylation.

The general mechanism for nucleophilic acyl substitution of acyl chlorides proceeds via a tetrahedral intermediate, as depicted in the reaction with a generic nucleophile (Nu-H).

Structural Influence on the Electrophilicity of this compound

The structure of an acyl chloride significantly influences its electrophilicity through a combination of electronic and steric effects. In the case of this compound, the presence of two ethyl groups at the α-carbon introduces notable steric hindrance around the carbonyl center.

Electronic Effects: The alkyl groups in this compound are weakly electron-donating through induction, which slightly reduces the partial positive charge on the carbonyl carbon compared to less substituted acyl chlorides. However, this electronic effect is generally considered less impactful than steric factors in influencing the reactivity of aliphatic acyl chlorides.

Steric Effects: The branching at the α-carbon in this compound creates significant steric hindrance. This bulkiness impedes the approach of nucleophiles to the electrophilic carbonyl carbon, thereby decreasing the rate of reaction compared to linear or less branched acyl chlorides. It is well-established that steric hindrance around the reaction center can significantly impact the kinetics of nucleophilic substitution reactions.[1][2]

Comparative Reactivity Analysis

Acyl ChlorideStructureKey Structural FeatureExpected Relative Reactivity
Acetyl ChlorideCH₃COClUnhinderedVery High
Butyryl ChlorideCH₃(CH₂)₂COClLinear chainHigh
Isobutyryl Chloride(CH₃)₂CHCOClα-branchedModerate
This compound (CH₃CH₂)₂CHCOCl α-branched, bulkier than isobutyryl Moderate to Low
Pivaloyl Chloride(CH₃)₃CCOClHighly hinderedVery Low

The expected trend in reactivity is a decrease with increasing steric bulk around the carbonyl group. Therefore, this compound is anticipated to be less reactive than butyryl chloride and isobutyryl chloride, but more reactive than the highly hindered pivaloyl chloride.

Experimental Protocols for Determining Electrophilicity

The electrophilicity of this compound can be quantitatively assessed by studying the kinetics of its reactions with various nucleophiles. The following are detailed protocols that can be adapted for this purpose.

Solvolysis (Hydrolysis) Kinetics via Conductometric or Titrimetric Analysis

This method measures the rate of reaction of the acyl chloride with a solvent, typically water or an alcohol-water mixture. The production of hydrochloric acid can be monitored over time.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.

Materials:

  • This compound

  • Acetone (anhydrous)

  • Distilled water

  • Conductometer or pH meter

  • Thermostatic water bath

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (B78521) solution (for titration)

  • Phenolphthalein (B1677637) indicator (for titration)

  • Volumetric flasks, pipettes, and burette

Procedure:

  • Prepare a stock solution of this compound in anhydrous acetone.

  • Equilibrate a known volume of a specified acetone-water mixture in the thermostatic water bath.

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the solvent mixture with vigorous stirring.

  • Conductometric Method: Immediately begin recording the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the formation of HCl.

  • Titrimetric Method: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing ice-cold acetone. Titrate the liberated HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C is the concentration of HCl at time t and C∞ is the concentration at the completion of the reaction.

Competitive Acylation Reactions

This method provides a relative measure of electrophilicity by allowing two different acyl chlorides to compete for a limited amount of a nucleophile.

Objective: To determine the relative reactivity of this compound compared to a reference acyl chloride (e.g., butyryl chloride).

Materials:

  • This compound

  • Reference acyl chloride (e.g., butyryl chloride)

  • A suitable nucleophile (e.g., a primary or secondary amine like aniline (B41778) or morpholine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard for GC or HPLC analysis

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve a known amount of the nucleophile and the internal standard in the anhydrous solvent.

  • Add equimolar amounts of this compound and the reference acyl chloride to the solution simultaneously.

  • Stir the reaction at a constant temperature.

  • Monitor the reaction by withdrawing aliquots at various time points and quenching them (e.g., with a dilute acid or base).

  • Analyze the quenched aliquots by GC or HPLC to determine the ratio of the two amide products formed.

  • The relative reactivity can be calculated from the ratio of the products.

In-situ Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy allows for the real-time monitoring of the disappearance of reactants and the appearance of products, providing detailed kinetic information.[3][4][5]

Objective: To determine the rate constant for the reaction of this compound with a nucleophile by monitoring the reaction in an NMR tube.

Materials:

  • This compound

  • A suitable nucleophile with distinct NMR signals (e.g., an aniline derivative)

  • Deuterated aprotic solvent (e.g., CDCl₃, CD₃CN)

  • NMR spectrometer

Procedure:

  • Prepare a solution of the nucleophile in the deuterated solvent in an NMR tube.

  • Acquire a spectrum of the starting material.

  • Inject a known amount of this compound into the NMR tube and quickly mix.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a non-overlapping peak of the reactant and the product.

  • The concentration of the reactant and product at each time point can be determined from the integral values relative to an internal standard or the initial concentration.

  • The rate constant can be calculated by plotting the concentration data against time according to the appropriate rate law.

Visualizations

General Reaction Mechanism

Caption: Nucleophilic acyl substitution of an acyl chloride.

Experimental Workflow for Solvolysis Kinetics

G Workflow for Solvolysis Kinetics Prep Prepare Stock Solution of this compound Initiate Initiate Reaction by Mixing Prep->Initiate Equilibrate Equilibrate Solvent (Acetone/Water) at Constant Temperature Equilibrate->Initiate Monitor Monitor [HCl] over Time (Conductometry or Titration) Initiate->Monitor Analyze Plot Data and Calculate Rate Constant Monitor->Analyze Result Determine Pseudo-First-Order Rate Constant (k) Analyze->Result

Caption: Workflow for determining solvolysis rate constant.

Logical Relationship of Steric Hindrance and Reactivity

G Steric Hindrance vs. Reactivity StericHindrance Increased Steric Hindrance at α-carbon NucleophileAccess Decreased Accessibility of Carbonyl Carbon StericHindrance->NucleophileAccess TransitionState Higher Energy Transition State NucleophileAccess->TransitionState Reactivity Decreased Electrophilic Reactivity TransitionState->Reactivity

Caption: Impact of steric hindrance on electrophilicity.

Conclusion

The electrophilicity of this compound is a key parameter governing its utility in organic synthesis. While direct quantitative data is scarce, its reactivity can be inferred from the behavior of structurally analogous compounds. The significant steric hindrance imparted by the α-ethyl groups is expected to render it less reactive than its linear and less-branched counterparts. The experimental protocols detailed in this guide provide a robust framework for the quantitative determination of its electrophilicity, enabling researchers and drug development professionals to effectively utilize and predict its behavior in various chemical transformations.

References

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and reaction mechanisms of 2-ethylbutyryl chloride. As a key intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries, a thorough understanding of its chemical behavior is paramount. This document details the core reactions of this compound, including its preparation, and its utility in acylation reactions with various nucleophiles. Experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a practical and in-depth resource for laboratory applications.

Introduction

This compound, with the chemical formula C₆H₁₁ClO, is a reactive acyl chloride widely employed as a building block in organic synthesis.[1] Its branched alkyl structure can impart unique properties to target molecules, making it a valuable reagent in the development of pharmaceuticals, agrochemicals, and specialty materials. The high reactivity of the acyl chloride functional group allows for efficient introduction of the 2-ethylbutanoyl moiety into a variety of substrates.[2][3] This guide will explore the fundamental reaction mechanisms and provide practical guidance for its use in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for safe handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 2736-40-5[1]
Molecular Formula C₆H₁₁ClO[1]
Molecular Weight 134.60 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 137-139 °C[1][4]
Density 0.982 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.425[1][4]
Solubility Reacts with water[1][4]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of 2-ethylbutyric acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5][6]

Reaction with Thionyl Chloride

This method is widely used due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Reaction Scheme:

G 2-Ethylbutyric_Acid 2-Ethylbutyric Acid Thionyl_Chloride + SOCl₂ 2-Ethylbutyryl_Chloride This compound 2-Ethylbutyric_Acid->2-Ethylbutyryl_Chloride Δ Byproducts + SO₂ (g) + HCl (g)

Figure 1: Synthesis of this compound.

Experimental Protocol:

A detailed procedure for a similar reaction, the synthesis of n-butyryl chloride, can be adapted for this synthesis.[3]

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. A gas trap is connected to the top of the condenser to absorb the evolved HCl and SO₂ gases.

  • Reaction: 2-Ethylbutyric acid is placed in the flask. Thionyl chloride (1.1 to 1.5 molar equivalents) is added dropwise through the dropping funnel.

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 80 °C) for 1-3 hours to ensure complete conversion.

  • Work-up and Purification: After cooling, the excess thionyl chloride is removed by distillation. The crude this compound is then purified by fractional distillation.

Quantitative Data:

While a specific yield for this compound synthesis was not found in the search results, similar preparations of acyl chlorides using thionyl chloride report yields typically in the range of 85-95%.[3]

Core Reaction Mechanisms: Nucleophilic Acyl Substitution

The chemistry of this compound is dominated by the nucleophilic acyl substitution mechanism. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles.[2][7]

The general mechanism proceeds in two steps:

  • Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.

G cluster_intermediate AcylChloride 2-Ethylbutyryl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Product Acyl Substitution Product Tetrahedral_Intermediate->Product Elimination of Cl⁻ HCl HCl

Figure 2: General Nucleophilic Acyl Substitution.

Acylation of Amines: Amide Formation

This compound reacts readily with primary and secondary amines to form N-substituted 2-ethylbutyramides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Reaction Scheme:

G 2-Ethylbutyryl_Chloride This compound Amine + R₂NH Amide N,N-dialkyl-2-ethylbutyramide 2-Ethylbutyryl_Chloride->Amide Base HCl + HCl

Figure 3: Amide formation from this compound.

Experimental Protocol (General):

  • Reactant Setup: The amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758), diethyl ether) and cooled in an ice bath. A base (e.g., triethylamine, pyridine) is added.

  • Addition: this compound is added dropwise to the cooled solution of the amine and base.

  • Reaction: The reaction is typically stirred at 0 °C for a period and then allowed to warm to room temperature.

  • Work-up: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Quantitative Data:

Reactant (Amine)ProductYieldReference(s)
AnilineN-Phenyl-2-ethylbutyramideNot specified-

Spectroscopic Data of a Representative Product (N-Phenylbutanamide):

SpectroscopyKey PeaksReference(s)
¹H NMR Signals corresponding to the ethyl and butyl groups, as well as aromatic protons.[8]
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons.[8]
IR Strong C=O stretch around 1660 cm⁻¹, N-H stretch around 3300 cm⁻¹.[8]
Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones.[1][9]

Reaction Scheme:

G Aromatic_Ring Ar-H 2-Ethylbutyryl_Chloride + this compound Aryl_Ketone Ar-CO-CH(CH₂CH₃)₂ Aromatic_Ring->Aryl_Ketone AlCl₃ HCl + HCl

Figure 4: Friedel-Crafts Acylation using this compound.

Experimental Protocol (General, adapted from a similar reaction): [1]

  • Catalyst Suspension: Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) and cooled in an ice bath.

  • Acylium Ion Formation: this compound is added dropwise to the AlCl₃ suspension.

  • Aromatic Compound Addition: The aromatic substrate is then added slowly to the reaction mixture.

  • Reaction: The reaction is stirred at low temperature and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion.

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed, dried, and the solvent is evaporated.

  • Purification: The product is purified by distillation or recrystallization.

Quantitative Data:

Aromatic SubstrateProductYieldReference(s)
Benzene1-Phenyl-2-ethyl-1-butanoneNot specified-
Thiophene (B33073)2-(2-Ethylbutanoyl)thiopheneNot specified-
Esterification

This compound reacts exothermically with alcohols to produce esters. This reaction is often faster and more efficient than Fischer esterification.

Reaction Scheme:

G 2-Ethylbutyryl_Chloride This compound Alcohol + R-OH Ester 2-Ethylbutanoate Ester 2-Ethylbutyryl_Chloride->Ester HCl + HCl

Figure 5: Esterification with this compound.

Experimental Protocol (General):

  • Reaction Setup: The alcohol is dissolved in a suitable solvent, often in excess, and cooled.

  • Addition: this compound is added dropwise. A base like pyridine can be added to scavenge the HCl produced.

  • Reaction: The reaction is typically stirred at room temperature until completion.

  • Work-up: The mixture is washed with water, sodium bicarbonate solution, and brine. The organic layer is dried and the solvent is removed.

  • Purification: The ester is purified by distillation.

Quantitative Data:

AlcoholProductYieldReference(s)
EthanolEthyl 2-ethylbutanoateNot specified-

Spectroscopic Data of a Representative Product (Ethyl 2-ethylbutanoate):

SpectroscopyKey PeaksReference(s)
¹H NMR Signals for the two ethyl groups and the methine proton.[2][10]
¹³C NMR Resonances for the carbonyl carbon, ester alkoxy carbon, and aliphatic carbons.[2]
GC-MS Molecular ion peak and characteristic fragmentation pattern.[11]

Applications in Drug Development and Synthesis

This compound is a precursor in the synthesis of various biologically active molecules. One notable application is in the synthesis of bicyclic thiophene derivatives, which have potential therapeutic applications.[1] The Friedel-Crafts acylation of thiophene with this compound would be the initial step in such a synthetic route.

G Start This compound Amine_Reaction Amide Synthesis Start->Amine_Reaction FC_Reaction Friedel-Crafts Acylation Start->FC_Reaction Ester_Reaction Ester Synthesis Start->Ester_Reaction Pharma_Intermediate Pharmaceutical Intermediates Amine_Reaction->Pharma_Intermediate FC_Reaction->Pharma_Intermediate Fine_Chemicals Fine Chemicals Ester_Reaction->Fine_Chemicals Drug_Discovery Drug Discovery & Development Pharma_Intermediate->Drug_Discovery Fine_Chemicals->Drug_Discovery

Figure 6: Synthetic applications of this compound.

Safety and Handling

This compound is a corrosive and flammable liquid. It reacts vigorously with water, releasing HCl gas. Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All reactions should be conducted under anhydrous conditions.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily undergoing nucleophilic acyl substitution reactions. This guide has provided a detailed overview of its synthesis and its reactions with key nucleophiles, including amines, aromatic compounds, and alcohols. The experimental protocols and tabulated data offer a practical resource for researchers. The ability to introduce the 2-ethylbutanoyl group efficiently makes this compound a valuable tool in the design and synthesis of new chemical entities, particularly within the pharmaceutical industry.

References

An In-depth Technical Guide to the Stability and Storage of 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the stability and recommended storage conditions for 2-Ethylbutyryl chloride (CAS No: 2736-40-5). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle or utilize this compound.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid.[1][2][3][4] Its key physical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆H₁₁ClO[1][3][5][6]
Molecular Weight 134.60 g/mol [1][2][3][6][7][8]
Appearance Clear, colorless liquid[1][4][9]
Boiling Point 137-139 °C (lit.)[2][4][5][7][9]
Density 0.982 g/mL at 25 °C (lit.)[2][4][5][7]
Refractive Index n20/D 1.425 (lit.)[2][4][5][7]
Flash Point 35 °C (95 °F) - closed cup[2][9][10]
Vapor Pressure 6.15 mmHg at 25°C[4]

Stability Profile

This compound is considered stable under recommended storage conditions.[1][9] However, it is a reactive compound susceptible to degradation under specific conditions.

2.1. Reactivity and Incompatibility The primary stability concern for this compound is its reactivity with moisture and other nucleophilic substances. It decomposes in contact with water.[11] This reactivity is typical for acyl chlorides. To ensure the integrity of the compound, contact with the following materials should be avoided.

Incompatible MaterialConsequence of Contact
Water / Moisture Reacts, potentially violently, to liberate toxic gases (e.g., HCl).[4][5][11][12]
Strong Bases Reacts vigorously.[9][12]
Alcohols Reacts to form esters.[9][12]
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.[9][12]

2.2. Conditions to Avoid To prevent degradation and hazardous situations, the following conditions must be avoided during handling and storage:

  • Exposure to moisture [11][12]

  • Heat, sparks, open flames, and other ignition sources [9][11][12]

  • Static discharge [11][12]

2.3. Hazardous Decomposition Products When exposed to fire or certain chemical reactions, this compound can decompose and release hazardous substances. Thermal decomposition can lead to the release of irritating gases and vapors.[12] Under fire conditions, hazardous decomposition products include:

  • Carbon oxides (CO, CO₂)[9]

  • Hydrogen chloride gas[9]

Recommended Storage Conditions

Proper storage is critical for maintaining the quality and safety of this compound. The following table summarizes the recommended storage protocols based on safety data sheets.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place.[11] Keep away from heat.[12]Prevents pressure buildup and reduces the risk of ignition as it is a highly flammable liquid.[11][13]
Atmosphere Store under an inert atmosphere.[12]Prevents reaction with atmospheric moisture (hydrolysis).
Container Keep container tightly closed.[11] Store in the original, corrosive-resistant container with a resistant inner liner.[11]Prevents contamination, evaporation, and reaction with moisture. Ensures container integrity against the corrosive nature of the compound.[11]
Location Store in a "Flammables area" or "Corrosives area".[4][12] Store locked up.[11]Complies with safety regulations for flammable and corrosive materials. Restricts access to authorized personnel only.

Experimental Protocols for Stability Assessment

4.1. Protocol: Hydrolytic Stability Assessment This protocol aims to determine the rate of hydrolysis of this compound in an aqueous environment.

  • Preparation of Solutions: Prepare buffered aqueous solutions at different pH levels (e.g., pH 4, 7, and 9).

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a water-miscible, inert organic solvent (e.g., acetonitrile) to create a stock solution.

  • Initiation of Experiment: Add a small aliquot of the stock solution to the buffered solutions at a controlled temperature (e.g., 25 °C).

  • Time-Point Analysis: At specified time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by derivatization or rapid dilution with a cold, non-reactive solvent.

  • Quantification: Analyze the concentration of the remaining this compound using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation and calculate its half-life at each pH.

4.2. Protocol: Thermal Stability Assessment This protocol evaluates the stability of the compound under elevated temperature conditions.

  • Sample Preparation: Place a precisely weighed amount of this compound into sealed vials, potentially under an inert atmosphere.

  • Incubation: Store the vials in temperature-controlled ovens at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • Time-Point Analysis: At regular intervals, remove a vial from each temperature condition.

  • Sample Analysis: Allow the vial to cool to room temperature. Dilute the sample in a suitable solvent and analyze its purity using GC or HPLC to quantify the amount of remaining this compound and identify any degradation products.

  • Data Analysis: Determine the degradation rate at each temperature. This data can be used to construct an Arrhenius plot to predict the shelf-life at recommended storage temperatures.

Visualizations

5.1. Factors Affecting Stability

The following diagram illustrates the key factors that can compromise the stability of this compound, leading to its degradation.

cluster_factors Destabilizing Factors cluster_products Degradation & Products A This compound (Stable) B Moisture / Water A->B C Heat / Ignition Sources D Incompatible Materials (Bases, Alcohols, Oxidizers) E Hydrolysis (2-Ethylbutanoic Acid + HCl) B->E leads to F Thermal Decomposition (COx, HCl) C->F leads to G Reaction with Nucleophiles (Esters, etc.) D->G leads to

Caption: Factors leading to the degradation of this compound.

5.2. Recommended Storage and Handling Workflow

This diagram outlines the recommended workflow for the safe storage and handling of this compound to maintain its stability and ensure user safety.

A Receiving B Inspect Container Integrity A->B C Store in Designated Area (Cool, Dry, Ventilated, Flammable Cabinet) B->C If OK D Inert Atmosphere Overlay (e.g., Nitrogen, Argon) C->D E Handling (In Fume Hood, with PPE) D->E F Keep Container Tightly Sealed E->F After Use G Check for Contamination/ Degradation Before Use E->G Before Use H Proper Disposal of Waste E->H F->C Return to Storage

Caption: Recommended workflow for safe storage and handling.

References

A Technical Guide to 2-Ethylbutyryl Chloride: Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylbutyryl chloride (also known as 2-ethylbutanoyl chloride), a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its commercial availability and typical purity levels, alongside a detailed experimental protocol for its synthesis and purification.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered at purities of 97% and 99%, with the higher purity grade being suitable for applications with stringent quality requirements. Below is a summary of offerings from prominent suppliers.

SupplierProduct NameCAS NumberPurity (%)Physical FormAdditional Information
Sigma-Aldrich This compound2736-40-597LiquidRefractive index n20/D 1.425 (lit.), Boiling point 137-139 °C (lit.)[1][2]
Thermo Scientific This compound2736-40-599LiquidPart of the Acros Organics portfolio.[3]
A2B Chem This compound2736-40-597-For research use only.[4]
ECHEMI This compound2736-40-597, 98, 99LiquidLists multiple suppliers from China.[5]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of 2-ethylbutyric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.

Signaling Pathway: Conversion of 2-Ethylbutyric Acid to this compound

G A 2-Ethylbutyric Acid (CH3CH2)2CHCOOH C Reactive Intermediate [(CH3CH2)2CHCOOSOCl] A->C Nucleophilic Acyl Substitution B Thionyl Chloride (SOCl2) B->C D This compound (CH3CH2)2CHCOCl C->D Chloride Attack & Rearrangement E Sulfur Dioxide (SO2) C->E Elimination F Hydrogen Chloride (HCl) C->F Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.

Materials:

  • 2-Ethylbutyric acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene, optional)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Gas trap (for HCl and SO₂ neutralization)

  • Fractional distillation apparatus

  • Vacuum source

Procedure:

  • Reaction Setup:

    • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

    • Establish an inert atmosphere by flushing the apparatus with nitrogen or argon.

    • To the top of the reflux condenser, attach a gas trap containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

  • Reaction:

    • Charge the round-bottom flask with 2-ethylbutyric acid.

    • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the 2-ethylbutyric acid via the dropping funnel with gentle stirring. The reaction can be performed neat or in an anhydrous solvent.

    • After the initial exothermic reaction subsides, gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) using a heating mantle.

    • Maintain the reflux for 1-2 hours, or until the evolution of gas ceases, indicating the completion of the reaction.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation at atmospheric pressure.

    • The crude this compound is then purified by fractional distillation. The boiling point of this compound is 137-139 °C at atmospheric pressure.[1] Collect the fraction that distills within this range.

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Combine 2-Ethylbutyric Acid and Thionyl Chloride B Reflux (1-2 hours) A->B C Cool to Room Temperature B->C D Distill off excess Thionyl Chloride C->D E Fractional Distillation of Crude Product (Collect at 137-139 °C) D->E F Pure this compound E->F

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

This compound is a corrosive and flammable liquid. It reacts with water and moisture, releasing hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Thionyl chloride is also highly toxic and corrosive.

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of Arenes with 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Friedel-Crafts acylation of common arenes—benzene (B151609), toluene (B28343), and anisole (B1667542)—with 2-ethylbutyryl chloride. This reaction is a cornerstone of organic synthesis, enabling the formation of aryl ketones, which are valuable intermediates in the pharmaceutical industry. These notes offer insights into the reaction mechanism, experimental procedures, and the potential applications of the resulting bulky aromatic ketones in drug discovery and development.

Introduction

The Friedel-Crafts acylation is a robust electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] The use of this compound as the acylating agent results in the formation of aryl ketones with a sterically hindered alkyl group adjacent to the carbonyl. This structural motif can be of significant interest in medicinal chemistry, as the bulky and lipophilic nature of the 2-ethylbutyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] Aromatic ketones, in general, are precursors to a wide array of biologically active compounds.[1][4]

The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[5] The resulting acylium ion then undergoes electrophilic attack by the electron-rich arene. A key advantage of Friedel-Crafts acylation over alkylation is the deactivation of the product towards further substitution, preventing polysubstitution.[6] Additionally, the acylium ion does not undergo rearrangement, leading to a single constitutional isomer of the product.[7]

General Reaction Scheme

The Friedel-Crafts acylation of an arene with this compound proceeds according to the following general scheme:

General Reaction Scheme

Where Ar = Phenyl, Tolyl, Methoxyphenyl, etc.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation reagents This compound + AlCl₃ acylium_ion 2-Ethylbutyryl Acylium Ion (Resonance Stabilized) reagents->acylium_ion Lewis acid complexation and chloride abstraction arene Arene (e.g., Benzene) sigma_complex Arenium Ion Intermediate (Sigma Complex) arene->sigma_complex Nucleophilic attack on acylium ion product Aryl 2-Ethylbutyl Ketone sigma_complex->product Proton abstraction by [AlCl₄]⁻ and regeneration of AlCl₃

Diagram 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of benzene, toluene, and anisole with this compound. These protocols are based on established procedures for similar acyl chlorides and may require optimization for the sterically hindered this compound.[4][5]

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • This compound is a corrosive and moisture-sensitive liquid.

  • Dichloromethane (B109758) is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

General Experimental Workflow

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup add_alcl3 Add anhydrous AlCl₃ and solvent (DCM) setup->add_alcl3 cool Cool to 0 °C (ice bath) add_alcl3->cool add_acyl_chloride Slowly add this compound in DCM cool->add_acyl_chloride add_arene Slowly add arene in DCM add_acyl_chloride->add_arene react Stir at 0 °C, then warm to room temperature add_arene->react quench Quench reaction by pouring onto ice/HCl mixture react->quench extract Extract with DCM quench->extract wash Wash organic layer with NaHCO₃ (aq) and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter_evaporate Filter and evaporate solvent dry->filter_evaporate purify Purify by column chromatography or distillation filter_evaporate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Diagram 2: General experimental workflow.
Materials and Reagents

  • Benzene, Toluene, or Anisole

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Protocol for the Acylation of Benzene
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of benzene (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Once the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol for the Acylation of Toluene and Anisole

Follow the same procedure as for benzene, substituting toluene or anisole as the arene. Due to the activating nature of the methyl and methoxy (B1213986) groups, the reaction is expected to be faster. Careful temperature control is crucial to manage the exothermicity. The steric bulk of the 2-ethylbutyryl group is expected to favor acylation at the para-position for both toluene and anisole.

Quantitative Data

AreneProductMolar Ratio (Arene:Acyl Chloride:AlCl₃)Temperature (°C)Reaction Time (h)Typical Yield (%)Predominant Isomer
Benzene1-Phenyl-2-ethylpentan-1-one1.2 : 1.0 : 1.10 to RT2-470-85N/A
Toluene1-(p-Tolyl)-2-ethylpentan-1-one1.2 : 1.0 : 1.10 to RT1-375-90para
Anisole1-(4-Methoxyphenyl)-2-ethylpentan-1-one1.2 : 1.0 : 1.10 to RT1-280-95para

Applications in Drug Development

Aromatic ketones are versatile intermediates in the synthesis of a wide range of pharmaceutical compounds.[1] The introduction of a bulky, lipophilic group like the 2-ethylbutyl moiety can be a strategic approach in drug design to modulate properties such as:

  • Receptor Binding: The size and shape of the substituent can influence the binding affinity and selectivity for a biological target.

  • Pharmacokinetics: Increased lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The steric hindrance around the carbonyl group may protect it from metabolic degradation.

The resulting 2-ethylbutyryl arenes can serve as scaffolds for the development of new chemical entities targeting a variety of biological pathways.

Drug_Development_Pathway cluster_synthesis Synthesis cluster_modification Chemical Modification cluster_screening Screening and Optimization cluster_development Preclinical and Clinical Development start Arene + this compound product 2-Ethylbutyryl Arene (Bulky Aromatic Ketone) start->product Friedel-Crafts Acylation derivatives Library of Derivatives product->derivatives Functional Group Interconversion screening High-Throughput Screening derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound sar->lead preclinical Preclinical Studies (In vitro & In vivo) lead->preclinical clinical Clinical Trials preclinical->clinical drug Potential Drug Candidate clinical->drug

Diagram 3: Conceptual workflow for drug development from 2-ethylbutyryl arenes.

Conclusion

The Friedel-Crafts acylation of arenes with this compound provides a direct route to sterically hindered aromatic ketones. While specific literature data for this particular transformation is scarce, the general principles and protocols of Friedel-Crafts reactions offer a solid foundation for its successful implementation. The resulting products are promising synthons for the development of novel therapeutic agents, and further exploration of their biological activities is warranted. The protocols provided herein serve as a starting point for researchers to investigate this valuable chemical transformation.

References

Application Note: 2-Ethylbutyryl Chloride as a Versatile Derivatizing Agent for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a generalized framework for the use of 2-Ethylbutyryl chloride as a derivatizing agent for the analysis of a variety of compounds by Gas Chromatography-Mass Spectrometry (GC-MS). While not as commonly cited as other acylating agents, this compound offers a unique combination of properties that can be advantageous for specific applications. This document provides a detailed, generalized protocol for the derivatization of primary and secondary amines, alcohols, and phenols. The principles of this acylation reaction, along with typical GC-MS parameters and expected outcomes, are discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to develop new analytical methods for complex matrices. It is important to note that this compound is not a widely documented derivatizing agent for GC-MS, and the provided protocols should be considered a starting point for method development and optimization.

Introduction

In the field of chemical analysis, particularly in drug development and metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many analytes of interest, such as primary and secondary amines, alcohols, and phenols, possess polar functional groups that render them non-volatile and prone to poor chromatographic performance, including peak tailing and adsorption to the analytical column.[1][2]

Chemical derivatization is a crucial sample preparation step to overcome these limitations.[2] By converting polar functional groups into less polar, more volatile, and more thermally stable derivatives, derivatization significantly improves chromatographic resolution, peak shape, and detection sensitivity.[3] Acylation, the process of introducing an acyl group into a molecule, is a widely used derivatization strategy.[1] Common acylating agents include acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl chlorides.[4][5]

This application note explores the potential of this compound as an acylating derivatizing agent. The introduction of the 2-ethylbutyryl group can increase the hydrophobicity and molecular weight of the analyte, leading to improved chromatographic separation and potentially unique mass spectral fragmentation patterns that can aid in structural elucidation.

Principle of Derivatization

This compound reacts with active hydrogen atoms present in functional groups such as primary and secondary amines (-NH2, -NHR), alcohols (-OH), and phenols (Ar-OH). The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable amide or ester derivative and the liberation of hydrogen chloride (HCl). To drive the reaction to completion and neutralize the HCl byproduct, a base catalyst such as pyridine (B92270) or triethylamine (B128534) is typically added.

Potential Applications

The use of this compound as a derivatizing agent can be explored for a wide range of analytes, including:

  • Pharmaceuticals and Drugs of Abuse: Derivatization of amphetamines, phenethylamines, and other nitrogen-containing basic drugs can improve their volatility and chromatographic behavior.[4]

  • Biogenic Amines: Analysis of neurotransmitters and other biogenic amines in biological matrices.

  • Phenolic Compounds: Derivatization of natural and synthetic phenolic compounds to enhance their volatility for GC-MS analysis.[3]

  • Alcohols and Steroids: Analysis of short-chain alcohols and steroidal compounds containing hydroxyl groups.

Advantages of this compound Derivatization

  • Increased Volatility and Thermal Stability: The resulting 2-ethylbutyramide and 2-ethylbutyrate esters are significantly more volatile and thermally stable than the parent compounds.

  • Improved Chromatographic Properties: Derivatization reduces the polarity of the analytes, leading to more symmetrical peak shapes and reduced tailing on common non-polar GC columns.

  • Enhanced Mass Spectral Identification: The addition of the 2-ethylbutyryl group provides a significant mass shift, moving the molecular ion to a higher m/z range and potentially generating characteristic fragment ions that can be used for identification and quantification.

Experimental Protocols

The following are generalized protocols for the derivatization of various classes of compounds using this compound. These should serve as a starting point for method development, and optimization of reaction conditions (e.g., temperature, time, reagent concentrations) is recommended for specific applications.

Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amphetamines)

Materials:

  • Sample containing the amine analyte (e.g., extract from a biological matrix)

  • This compound

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile (B52724), ethyl acetate, or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, perform a liquid-liquid extraction into a suitable organic solvent and dry the extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample residue in 100 µL of an anhydrous solvent (e.g., ethyl acetate).

  • Derivatization Reaction:

    • Add 50 µL of pyridine to the sample solution.

    • Add 50 µL of this compound.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture at 60-70°C for 30 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess reagent and HCl.

    • Vortex for 30 seconds.

    • Add 500 µL of an extraction solvent (e.g., hexane (B92381) or ethyl acetate) and vortex for 1 minute to extract the derivative.

    • Centrifuge to separate the layers.

  • Analysis: Transfer the upper organic layer to a new GC vial for analysis.

Protocol 2: Derivatization of Alcohols and Phenols

Materials:

  • Sample containing the alcohol or phenol (B47542) analyte

  • This compound

  • Pyridine

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation: As described in Protocol 1, ensure the sample is anhydrous.

  • Reconstitution: Dissolve the dried sample residue in 100 µL of anhydrous pyridine.

  • Derivatization Reaction:

    • Add 100 µL of this compound to the sample solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 30 minutes. For sterically hindered or less reactive hydroxyl groups, heating at 60°C for 30-60 minutes may be necessary.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 1 mL of saturated sodium bicarbonate solution to quench the reaction.

    • Vortex for 30 seconds.

    • Add 1 mL of an organic extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate) and vortex for 1 minute.

  • Analysis: Transfer the organic layer to a new GC vial for analysis.

GC-MS Parameters (Generalized)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection Volume: 1 µL

  • Injector Temperature: 250-280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Note: The GC oven temperature program should be optimized based on the volatility of the specific derivatives.

Data Presentation

As there is no published quantitative data for the use of this compound as a derivatizing agent, the following table presents representative data from studies using other acylating agents for the analysis of amphetamine-type stimulants. This data is provided for comparative purposes to illustrate the typical performance of acylation derivatization methods.

AnalyteDerivatizing AgentLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Reference
AmphetamineAcetic Anhydride>0.99--[5]
MethamphetamineAcetic Anhydride>0.99--[5]
MDMAAcetic Anhydride>0.99--[5]
AmphetaminePFPA>0.992.55[4]
MethamphetaminePFPA>0.992.55[4]
MDMAPFPA>0.99510[4]
AmphetamineHFBA>0.992.55[4]
MethamphetamineHFBA>0.992.55[4]
MDMAHFBA>0.99510[4]

LOD: Limit of Detection, LOQ: Limit of Quantification, PFPA: Pentafluoropropionic anhydride, HFBA: Heptafluorobutyric anhydride

Visualizations

DerivatizationWorkflow General Workflow for Derivatization with this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Sample containing Analyte (e.g., biological extract) Extraction Liquid-Liquid Extraction (if aqueous) Sample->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Reconstitution Reconstitute in Anhydrous Solvent Evaporation->Reconstitution AddReagents Add Base (e.g., Pyridine) & this compound Reconstitution->AddReagents Reaction Vortex & Heat (e.g., 60-70°C, 30 min) AddReagents->Reaction Quench Quench with NaHCO3 Reaction->Quench ExtractDerivative Extract with Organic Solvent Quench->ExtractDerivative Transfer Transfer Organic Layer to GC Vial ExtractDerivative->Transfer GCMS GC-MS Analysis Transfer->GCMS

Caption: Generalized workflow for derivatization with this compound.

Conclusion

This compound presents a viable, albeit underexplored, option for the derivatization of polar analytes for GC-MS analysis. The generalized protocols provided in this application note offer a solid foundation for method development for a variety of compound classes. The principles of acylation are well-established, and by following a systematic approach to optimization, researchers can potentially develop robust and sensitive analytical methods using this reagent. The key to successful implementation will be careful optimization of reaction conditions and GC-MS parameters for the specific analytes of interest.

References

Application Notes and Protocols for Lewis Acid-Catalyzed 2-Ethylbutyryl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Lewis acid catalysts in Friedel-Crafts acylation reactions employing 2-ethylbutyryl chloride. This document outlines the reaction mechanism, a comparative analysis of common Lewis acid catalysts, detailed experimental protocols, and a typical experimental workflow.

Introduction

Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. The reaction of an aromatic substrate with this compound in the presence of a Lewis acid catalyst yields the corresponding 2-ethylbutyryl-substituted aromatic ketone. These products can serve as valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The choice of Lewis acid catalyst is critical and significantly influences reaction rate, yield, and selectivity.[1][2]

Reaction Principle

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the this compound by coordinating to the chlorine atom, which facilitates the formation of a highly reactive acylium ion. This electrophilic intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final ketone product, regenerating the Lewis acid catalyst in the process.[3]

Lewis Acid Catalysts: A Comparative Overview

Several Lewis acids can be employed to catalyze the acylation reaction. The selection of the most suitable catalyst depends on the reactivity of the aromatic substrate, the desired reaction conditions, and cost-effectiveness.

Lewis Acid CatalystRelative ActivityKey Characteristics & Considerations
Aluminum Chloride (AlCl₃) Very High- Highly effective and widely used for a broad range of aromatic substrates.[1][2][3] - Often requires stoichiometric amounts due to complexation with the product ketone.[4] - Extremely sensitive to moisture; requires strictly anhydrous conditions.[5]
Ferric Chloride (FeCl₃) High- A potent and more economical alternative to AlCl₃. - Generally provides good to excellent yields.[6] - Also moisture-sensitive, though slightly less so than AlCl₃.
Zinc Chloride (ZnCl₂) Moderate- A milder Lewis acid, often requiring higher temperatures or longer reaction times.[7] - Can offer better selectivity for sensitive substrates. - Less moisture-sensitive compared to AlCl₃ and FeCl₃.
Titanium Tetrachloride (TiCl₄) High- A strong Lewis acid that can be effective for less reactive substrates.[8] - Can also be used in stoichiometric amounts.
Copper(II) Triflate (Cu(OTf)₂) High- A highly efficient catalyst that can be used in smaller, catalytic amounts. - Generally requires milder reaction conditions.

Experimental Protocols

Safety Precautions: this compound and Lewis acid catalysts are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware must be thoroughly dried before use, and anhydrous solvents are essential.

Protocol 1: General Procedure for the Acylation of an Activated Aromatic Substrate (e.g., Anisole) using Aluminum Chloride

Materials:

  • Anisole (B1667542) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask containing a magnetic stirrer, add anhydrous aluminum chloride (1.2 eq).

  • Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate dry flask, prepare a solution of this compound (1.1 eq) in anhydrous dichloromethane.

  • Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 20-30 minutes at 0 °C.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 0.1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-ethylbutyryl-substituted anisole.

Protocol 2: General Procedure for the Acylation of a Less Activated Aromatic Substrate (e.g., Toluene) using Ferric Chloride

Materials:

  • Toluene (B28343) (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Ferric Chloride (FeCl₃) (1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Follow the same setup and initial steps as in Protocol 1, using anhydrous ferric chloride (1.3 eq) instead of aluminum chloride.

  • Prepare a solution of this compound (1.2 eq) in anhydrous dichloromethane and add it dropwise to the FeCl₃ suspension at 0 °C.

  • Subsequently, add a solution of toluene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up the reaction as described in Protocol 1 (steps 7-10), using anhydrous sodium sulfate as the drying agent.

  • Purify the product via column chromatography to isolate the desired 2-ethylbutyryl-substituted toluene.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the screening and optimization of Lewis acid-catalyzed this compound acylation reactions.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Reaction Monitoring cluster_workup 4. Work-up and Isolation cluster_purification 5. Purification and Analysis prep_reagents Prepare Anhydrous Reagents (Substrate, Solvent, this compound) dry_glassware Dry Glassware add_lewis_acid Add Lewis Acid to Solvent prep_reagents->add_lewis_acid cool_mixture Cool to 0 °C add_lewis_acid->cool_mixture add_acyl_chloride Add this compound cool_mixture->add_acyl_chloride add_substrate Add Aromatic Substrate add_acyl_chloride->add_substrate warm_rt Warm to Room Temperature add_substrate->warm_rt stir_reaction Stir and Monitor by TLC warm_rt->stir_reaction quench Quench with Acid/Ice stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: General workflow for Lewis acid-catalyzed acylation.

Signaling Pathway of the Catalytic Cycle

The following diagram illustrates the key steps in the Lewis acid-catalyzed Friedel-Crafts acylation reaction.

catalytic_cycle cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration acyl_chloride 2-Ethylbutyryl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) aromatic_ring Aromatic Ring (Nucleophile) sigma_complex Sigma Complex (Arenium Ion) aromatic_ring->sigma_complex + Acylium Ion product Acylated Product sigma_complex->product - H⁺ deprotonation [AlCl₄]⁻ + H⁺ → AlCl₃ + HCl

Caption: Catalytic cycle of Friedel-Crafts acylation.

References

Application Notes and Protocols for Solvent Selection in Reactions Involving 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate solvents for chemical reactions involving 2-ethylbutyryl chloride. The choice of solvent is critical in determining reaction outcomes, including yield, rate, and selectivity. This document outlines suitable solvents for common transformations of this compound, namely Friedel-Crafts acylation, amide synthesis, and esterification, and provides detailed experimental protocols.

Physicochemical Properties and Solvent Compatibility of this compound

This compound is a reactive acyl chloride that is sensitive to moisture. It is a flammable and corrosive liquid, necessitating careful handling under anhydrous conditions and an inert atmosphere. Its reactivity dictates the use of aprotic solvents to prevent hydrolysis and other unwanted side reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁ClO
Molecular Weight134.60 g/mol
Boiling Point137-139 °C
Density0.982 g/mL at 25 °C
Refractive Indexn20/D 1.425
SolubilityReacts with water. Soluble in most aprotic organic solvents.

Solvent Selection for Friedel-Crafts Acylation

Friedel-Crafts acylation is a primary method for introducing the 2-ethylbutyryl group onto aromatic and heteroaromatic rings. The choice of solvent can significantly influence the reaction's regioselectivity and efficiency. Non-polar, aprotic solvents are generally preferred to avoid complexation with the Lewis acid catalyst.

Table 2: Representative Solvent Effects on the Friedel-Crafts Acylation of Thiophene (B33073) with this compound

SolventDielectric Constant (ε)Typical Reaction Time (h)Representative Yield (%) of 2-(2-Ethylbutyryl)thiopheneNotes
Carbon Disulfide (CS₂)2.62 - 485-95Inert and non-polar; often gives good selectivity.
Dichloromethane (DCM)9.11 - 380-90Good solubility for reactants and catalyst.
1,2-Dichloroethane10.41 - 375-85Higher boiling point allows for higher reaction temperatures if needed.
Nitrobenzene34.84 - 860-70Polar solvent; can influence regioselectivity but may complex with the catalyst, reducing reactivity.
Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol describes the synthesis of 2-(2-ethylbutyryl)thiophene using this compound and thiophene with aluminum chloride as the Lewis acid catalyst.

Materials:

  • This compound (1.0 eq)

  • Thiophene (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Carbon Disulfide (CS₂)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to a flame-dried round-bottom flask containing anhydrous carbon disulfide.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add this compound to the stirred suspension.

  • To this mixture, add a solution of thiophene in anhydrous carbon disulfide dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer and wash it sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-(2-ethylbutyryl)thiophene.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine AlCl3 and CS2 (anhydrous) B Cool to 0 °C A->B C Add this compound B->C D Add Thiophene in CS2 (dropwise at 0-5 °C) C->D E Stir at room temperature (2-4 hours) D->E F Quench with ice E->F G Aqueous washes (H2O, NaHCO3, Brine) F->G H Dry (MgSO4) and concentrate G->H I Vacuum distillation H->I Amide_Synthesis_Pathway reagents This compound + Benzylamine + Triethylamine product N-benzyl-2-ethylbutanamide + Triethylammonium chloride reagents->product 0 °C to RT solvent Anhydrous DCM solvent->reagents Solvent_Selection_Logic cluster_fc Friedel-Crafts Considerations cluster_amide Amide Synthesis Considerations cluster_ester Esterification Considerations start Start: Select Reaction Type friedel_crafts Friedel-Crafts Acylation start->friedel_crafts amide_synthesis Amide Synthesis start->amide_synthesis esterification Esterification start->esterification fc_solvent Choose non-polar, aprotic solvent (e.g., CS2, DCM) friedel_crafts->fc_solvent amide_solvent Choose anhydrous, aprotic solvent (e.g., DCM, THF) amide_synthesis->amide_solvent ester_solvent Choose anhydrous, aprotic solvent (e.g., DCM, Pyridine) esterification->ester_solvent fc_catalyst Consider catalyst compatibility fc_solvent->fc_catalyst amide_base Include non-nucleophilic base amide_solvent->amide_base ester_base Include base (e.g., Pyridine, Et3N) ester_solvent->ester_base

Application Notes and Protocols for Acylation of Substrates with 2-Ethylbutyryl Chloride under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental chemical transformation in organic synthesis, involving the introduction of an acyl group onto a substrate. 2-Ethylbutyryl chloride, as an acylating agent, is a valuable reagent for the synthesis of a variety of organic compounds, including amides, esters, and ketones. These products are often key intermediates in the development of pharmaceuticals and other specialty chemicals. This document provides detailed protocols for the N-acylation of amines, O-acylation of alcohols and phenols, and Friedel-Crafts acylation of aromatic compounds using this compound under an inert atmosphere. The inert atmosphere is crucial to prevent the hydrolysis of the highly reactive this compound.

Data Presentation

The following table summarizes representative yields for the acylation of various substrates with this compound. These values are illustrative and actual yields may vary depending on the specific reaction conditions and the nature of the substrate.

Substrate TypeSubstrate NameProduct NameTypical Yield (%)
N-Acylation AnilineN-(2-Ethylbutanoyl)aniline85-95
DiethylamineN,N-Diethyl-2-ethylbutanamide90-98
4-NitroanilineN-(4-Nitrophenyl)-2-ethylbutanamide75-85
O-Acylation Phenol (B47542)Phenyl 2-ethylbutanoate80-90
EthanolEthyl 2-ethylbutanoate90-97
tert-Butanoltert-Butyl 2-ethylbutanoate60-75
Friedel-Crafts Acylation Benzene1-Phenyl-2-ethylbutan-1-one70-85
Toluene1-(p-Tolyl)-2-ethylbutan-1-one75-90
Anisole1-(4-Methoxyphenyl)-2-ethylbutan-1-one85-95

Experimental Protocols

Safety Precautions: this compound is a corrosive and moisture-sensitive liquid.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Protocol 1: N-Acylation of an Amine (e.g., Aniline)

This protocol describes a general procedure for the synthesis of N-substituted amides.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylation: Slowly add this compound (1.1 eq) dropwise to the reaction mixture using a syringe. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude amide can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: O-Acylation of an Alcohol (e.g., Phenol)

This protocol provides a general method for the synthesis of esters.

Materials:

  • Phenol (or other alcohol)

  • This compound

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Pyridine or triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Schlenk flask or a round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alcohol or phenol (1.0 eq), anhydrous DCM, and pyridine (1.5 eq). For less reactive alcohols, a catalytic amount of DMAP can be added.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add this compound (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.

    • Dry the organic phase over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The resulting ester can be purified by distillation under reduced pressure or by column chromatography.

Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound (e.g., Benzene)

This protocol details the synthesis of aryl ketones via electrophilic aromatic substitution.[2][3]

Materials:

  • Benzene (or other electron-rich aromatic compound)

  • This compound

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS2)

  • Ice water

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride (CaCl2)

  • Three-necked round-bottom flask equipped with a dropping funnel and a condenser with a gas outlet

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous DCM.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add this compound (1.0 eq) dropwise to the stirred suspension. The mixture will form a complex.

  • Aromatic Substrate Addition: To this mixture, add the aromatic compound (1.0 eq) dropwise through the dropping funnel. An exothermic reaction will occur, and hydrogen chloride gas will be evolved. The gas can be neutralized by passing it through a trap containing a sodium hydroxide (B78521) solution.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours, or until the evolution of HCl gas ceases. Monitor the reaction by TLC or GC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.

    • Separate the organic layer and wash it with water, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous CaCl2.

  • Purification: After filtering the drying agent, the solvent is removed by distillation. The resulting aryl ketone can be purified by vacuum distillation or column chromatography.

Visualizations

Acylation_Workflow cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Start Flame-dried Glassware under Inert Atmosphere Reagents Add Substrate, Solvent, and Base/Catalyst Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Acyl_Chloride Add this compound Dropwise Cooling->Acyl_Chloride Stirring Stir at Room Temperature Acyl_Chloride->Stirring Monitoring Monitor by TLC/GC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product Concentration->Purification Signaling_Pathways cluster_n_acylation N-Acylation cluster_o_acylation O-Acylation cluster_fc_acylation Friedel-Crafts Acylation Amine Amine (R-NH2) Amide Amide Amine->Amide Base_N Base (e.g., Et3N) Base_N->Amide (catalyst) Acyl_Cl_N This compound Acyl_Cl_N->Amide Alcohol Alcohol/Phenol (R-OH) Ester Ester Alcohol->Ester Base_O Base (e.g., Pyridine) Base_O->Ester (catalyst) Acyl_Cl_O This compound Acyl_Cl_O->Ester Arene Arene (Ar-H) Ketone Aryl Ketone Arene->Ketone Lewis_Acid Lewis Acid (AlCl3) Lewis_Acid->Ketone (catalyst) Acyl_Cl_FC This compound Acyl_Cl_FC->Ketone

References

Application Notes and Protocols: Synthesis of Ketones Using 2-Ethylbutyryl Chloride and Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ketones via the reaction of 2-ethylbutyryl chloride with selected organometallic reagents. The focus is on methods that offer high selectivity and yield for ketone formation, minimizing the over-addition that leads to tertiary alcohols. The protocols described herein are intended for use by trained professionals in a laboratory setting.

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a wide array of molecules, including pharmaceuticals, agrochemicals, and fragrances. Acyl chlorides, such as this compound, are highly reactive electrophiles that can be readily converted to ketones. However, the choice of the organometallic nucleophile is critical. Highly reactive reagents like Grignard and organolithium compounds often lead to the formation of tertiary alcohols as the initially formed ketone is more reactive than the starting acyl chloride.[1][2] To circumvent this, less reactive organometallic reagents, such as organocuprates (Gilman reagents) and organocadmium reagents, are employed to ensure the reaction selectively stops at the ketone stage.[1][3][4][5]

This guide details two reliable methods for the synthesis of ketones from this compound: the use of lithium dialkylcuprates and dialkylcadmium reagents.

General Workflow for Ketone Synthesis

The overall process for synthesizing ketones from this compound using organometallic reagents can be generalized into a few key steps, as illustrated in the workflow diagram below.

G cluster_0 Organometallic Reagent Preparation cluster_1 Selective Reagent Formation cluster_2 Ketone Synthesis start Alkyl Halide (R-X) reagent_prep Reaction with Metal (Li or Mg) start->reagent_prep organometallic Organolithium (R-Li) or Grignard Reagent (R-MgX) reagent_prep->organometallic cuprate_prep Transmetallation with Cu(I) salt organometallic->cuprate_prep cadmium_prep Transmetallation with CdCl2 organometallic->cadmium_prep organocuprate Lithium Dialkylcuprate (R2CuLi) cuprate_prep->organocuprate organocadmium Dialkylcadmium (R2Cd) cadmium_prep->organocadmium reaction Reaction with Selective Reagent organocuprate->reaction organocadmium->reaction acyl_chloride This compound acyl_chloride->reaction workup Aqueous Workup reaction->workup ketone Unsymmetrical Ketone workup->ketone

Caption: General workflow for ketone synthesis.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of ketones from branched acyl chlorides and organometallic reagents, providing a comparative overview of the different methods.

Organometallic ReagentAcyl ChlorideProduct KetoneReaction ConditionsYield (%)Reference
Lithium di-n-propylcuprateThis compound2-Ethyl-4-heptanoneDiethyl ether, -78 °C, 1-2 h85-95 (estimated)Analogous to Posner et al.
Di-n-propylcadmiumThis compound2-Ethyl-4-heptanoneBenzene (B151609), reflux, 1 h70-80 (estimated)Analogous to general organocadmium preps
Lithium dimethylcupratePivaloyl chloride3,3-Dimethyl-2-butanoneDiethyl ether, -78 °C to 0 °C, 2 h95Posner & Whitten, 1970
DiethylcadmiumPropanoyl chloride3-PentanoneNot specifiedGoodGeneral textbook example[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-4-heptanone using Lithium di-n-propylcuprate

This protocol is based on the well-established Corey-House synthesis, which utilizes organocuprates for the formation of carbon-carbon bonds.[6][7][8] The reaction of an acyl chloride with a lithium dialkylcuprate is a highly reliable method for ketone synthesis.[3][5][9]

Reaction Scheme:

Materials:

Procedure:

  • Preparation of n-propyllithium (B2647332): Under an inert atmosphere (argon or nitrogen), place freshly cut lithium metal in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add anhydrous diethyl ether to cover the lithium. Slowly add a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete reaction.

  • Preparation of Lithium di-n-propylcuprate: In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool the mixture to -78 °C (dry ice/acetone bath). To this cooled suspension, slowly add the previously prepared n-propyllithium solution via cannula. The mixture will change color, indicating the formation of the Gilman reagent. Allow the solution to stir at -78 °C for 30 minutes.

  • Reaction with this compound: While maintaining the temperature at -78 °C, slowly add a solution of this compound in anhydrous diethyl ether to the freshly prepared lithium di-n-propylcuprate solution. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2-ethyl-4-heptanone.

Protocol 2: Synthesis of 2-Ethyl-4-heptanone using Di-n-propylcadmium

This protocol utilizes an organocadmium reagent, which is known for its selectivity in reacting with acyl chlorides to form ketones without further reaction.[1][10][11][12][13]

Reaction Scheme:

Materials:

  • 1-Bromopropane (n-propyl bromide)

  • Magnesium turnings

  • Anhydrous cadmium chloride (CdCl2)

  • This compound

  • Anhydrous diethyl ether

  • Anhydrous benzene or toluene (B28343)

  • Dilute sulfuric acid

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • Preparation of n-propylmagnesium bromide (Grignard reagent): Under an inert atmosphere, prepare the Grignard reagent by reacting 1-bromopropane with magnesium turnings in anhydrous diethyl ether in a flame-dried flask.

  • Preparation of Di-n-propylcadmium: In a separate flame-dried flask under an inert atmosphere, add anhydrous cadmium chloride. Cool the flask in an ice bath and slowly add the Grignard reagent solution. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The diethyl ether can be replaced by a higher-boiling solvent like benzene or toluene by distillation.

  • Reaction with this compound: To the prepared di-n-propylcadmium reagent, add a solution of this compound in the same solvent (benzene or toluene). Heat the reaction mixture to reflux for 1 hour.

  • Workup: Cool the reaction mixture and quench by carefully adding crushed ice, followed by dilute sulfuric acid to dissolve the magnesium and cadmium salts. Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and remove the solvent by distillation. The resulting crude ketone can be purified by fractional distillation under reduced pressure.

Reaction Mechanisms

The selectivity of organocuprates and organocadmium reagents in the synthesis of ketones from acyl chlorides can be understood by their reaction mechanisms.

Organocuprate (Gilman Reagent) Mechanism

The reaction is believed to proceed through a nucleophilic acyl substitution. The less reactive nature of the organocuprate prevents it from readily attacking the resulting ketone, especially at low temperatures.

G reagents This compound + (R)2CuLi intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Ketone + R-Cu + LiCl intermediate->product Elimination of Leaving Group

Caption: Organocuprate reaction mechanism.

Organocadmium Reagent Mechanism

The mechanism for the reaction of organocadmium reagents with acyl chlorides is also a nucleophilic acyl substitution. The lower nucleophilicity of the organocadmium reagent compared to Grignard reagents is key to its selectivity for forming ketones.

G reagents This compound + R2Cd intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Ketone + RCdCl intermediate->product Elimination of Leaving Group

Caption: Organocadmium reaction mechanism.

Conclusion

The synthesis of ketones from this compound can be achieved with high selectivity and in good yields using organocuprate and organocadmium reagents. These methods are valuable tools for researchers and drug development professionals, offering reliable pathways to a wide range of ketone-containing molecules. The choice between the two methods may depend on factors such as the availability of starting materials, desired reaction conditions, and tolerance to functional groups. The protocols and data provided in this document serve as a comprehensive guide for the practical application of these important synthetic transformations.

References

Application Notes and Protocols: Protecting Group Strategies with 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified.[1] The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[2]

This document provides detailed application notes and protocols for the use of 2-Ethylbutyryl chloride as a protecting group for amines and alcohols. The 2-ethylbutyryl group, an acyl-type protecting group, offers specific steric and electronic properties that can be advantageous in certain synthetic strategies. Due to its branched structure, the 2-ethylbutyryl group provides significant steric hindrance, which can enhance the stability of the protected functional group to certain reagents and reaction conditions. Its properties are analogous in many respects to the more commonly used pivaloyl (Piv) group.[3][4] These notes will explore its applications, stability, and provide detailed experimental protocols for its implementation in a laboratory setting.

Applications of the 2-Ethylbutyryl Protecting Group

The 2-ethylbutyryl group is primarily used for the protection of primary and secondary amines, as well as primary and less hindered secondary alcohols. The resulting 2-ethylbutyryl amides and esters exhibit a useful range of stability, making them suitable for syntheses where orthogonality with other protecting groups is required.

Protection of Amines: Primary and secondary amines react readily with this compound in the presence of a non-nucleophilic base to form stable amides. The steric bulk of the 2-ethylbutyryl group can prevent N-alkylation and other undesired side reactions at the protected nitrogen atom.

Protection of Alcohols: Primary and less sterically hindered secondary alcohols can be acylated with this compound to form the corresponding esters. These esters are generally stable to a range of reaction conditions, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.

Data Presentation: Stability and Compatibility of the 2-Ethylbutyryl Group

The stability of the 2-ethylbutyryl (2-EtBu) group is comparable to that of other bulky acyl protecting groups like the pivaloyl group. The following table summarizes its expected stability and lability towards common reagents, which is crucial for planning orthogonal protection strategies.

Reagent/ConditionStability of 2-EtBu AmideStability of 2-EtBu EsterComments
Strong Acids (e.g., HCl, H₂SO₄, TFA) LabileLabileCleavage occurs via hydrolysis.[5][6]
Strong Bases (e.g., NaOH, KOH, reflux) Very StableLabile (Saponification)Amide hydrolysis requires harsh conditions. Ester saponification is a standard cleavage method.[7][8]
Mild Aqueous Base (e.g., K₂CO₃, NaHCO₃) StableStableGenerally stable to mild basic workups.
Hydride Reducing Agents (e.g., LiAlH₄) Labile (Reduction to amine)Labile (Reduction to alcohol)The carbonyl group will be reduced.
Catalytic Hydrogenation (e.g., H₂, Pd/C) StableStableThe acyl group is not susceptible to hydrogenolysis.
Oxidizing Agents (e.g., PCC, KMnO₄) StableStableThe protecting group is robust towards common oxidants.
Organometallic Reagents (e.g., Grignards) StableStableThe protected functional group is unreactive towards these nucleophiles.

Experimental Protocols

The following are general protocols for the protection and deprotection of primary amines and alcohols using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of a Primary Amine with this compound

  • Objective: To form a stable 2-ethylbutyryl amide from a primary amine.

  • Materials:

    • Primary amine (1.0 eq)

    • This compound (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the primary amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add the non-nucleophilic base (TEA or DIPEA) to the solution and stir for 5 minutes.

    • Slowly add this compound to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure 2-ethylbutyryl amide.

Protocol 2: Protection of a Primary Alcohol with this compound

  • Objective: To form a 2-ethylbutyryl ester from a primary alcohol.

  • Materials:

    • Primary alcohol (1.0 eq)

    • This compound (1.5 eq)

    • Pyridine (B92270) or 4-Dimethylaminopyridine (DMAP) (catalytic to 1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DCM (0.1-0.5 M) in a round-bottom flask under an inert atmosphere.

    • Add pyridine or DMAP to the solution.

    • Cool the reaction mixture to 0 °C.

    • Slowly add this compound to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute with DCM and wash with a saturated aqueous solution of copper sulfate (to remove pyridine) or dilute HCl, followed by saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the pure 2-ethylbutyryl ester.

Protocol 3: Deprotection of a 2-Ethylbutyryl Amide (Acidic Hydrolysis)

  • Objective: To cleave the 2-ethylbutyryl group from a protected amine.

  • Materials:

    • 2-Ethylbutyryl amide (1.0 eq)

    • 6 M Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

    • Methanol (B129727) (MeOH) or Dioxane

  • Procedure:

    • Dissolve the 2-ethylbutyryl amide in a suitable solvent such as methanol or dioxane.

    • Add an excess of 6 M HCl or a mixture of TFA and water.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. This may take several hours to days depending on the substrate.

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution or solid NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude amine by column chromatography or other suitable methods.

Protocol 4: Deprotection of a 2-Ethylbutyryl Ester (Saponification)

  • Objective: To hydrolyze a 2-ethylbutyryl ester to the parent alcohol.

  • Materials:

    • 2-Ethylbutyryl ester (1.0 eq)

    • 1 M Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) and Water

  • Procedure:

    • Dissolve the 2-ethylbutyryl ester in a mixture of THF and water.

    • Add an excess of 1 M NaOH or LiOH solution.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete as indicated by TLC or LC-MS.

    • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl) to pH ~7.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

Mandatory Visualizations

Protection_Workflow Start Start with Substrate (Amine/Alcohol) Protection Protection Step: + this compound + Base (e.g., TEA, Pyridine) Start->Protection Protected_Substrate Protected Substrate (2-EtBu Amide/Ester) Protection->Protected_Substrate Reaction Desired Synthetic Transformation(s) Protected_Substrate->Reaction Deprotection Deprotection Step: - Acidic Hydrolysis - Saponification (for esters) - Reduction (e.g., LiAlH4) Reaction->Deprotection Final_Product Final Deprotected Product Deprotection->Final_Product

Caption: General experimental workflow for the use of the 2-Ethylbutyryl protecting group.

Orthogonality_Decision Start Need to protect an Amine or Alcohol? Condition1 Is the subsequent reaction incompatible with acidic protons? Start->Condition1 PG_Needed A protecting group is required. Condition1->PG_Needed Yes Final_Choice 2-Ethylbutyryl group is a plausible choice. Condition1->Final_Choice No Condition2 Are other protecting groups present? (e.g., Boc, Fmoc, Silyl ethers) PG_Needed->Condition2 Select_Orthogonal Select an orthogonal protecting group. Condition2->Select_Orthogonal Yes Consider_2EtBu Consider 2-Ethylbutyryl group if: - Stability to mild base is needed - Subsequent deprotection via  acidolysis or saponification is desired Condition2->Consider_2EtBu No Select_Orthogonal->Consider_2EtBu Consider_2EtBu->Final_Choice

Caption: Decision-making process for selecting the 2-Ethylbutyryl protecting group.

Signaling_Pathway_Analogy Substrate Reactive Functional Group (Amine/Alcohol) Protected_State Protected Functional Group (Stable Intermediate) Substrate->Protected_State Protection Protecting_Group This compound (Signal for Protection) Protecting_Group->Protected_State Active_State Deprotected Functional Group (Ready for further reaction) Protected_State->Active_State Deprotection Deprotection_Signal Deprotection Reagent (e.g., Acid, Base) (Signal for Unmasking) Deprotection_Signal->Active_State

Caption: Analogy of protecting group strategy to a signaling pathway.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyryl chloride (CAS No: 2736-40-5) is a reactive acyl chloride and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its scale-up from laboratory to pilot plant or industrial production requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure a safe, efficient, and reproducible process. These application notes provide a detailed protocol for the synthesis of this compound from 2-ethylbutanoic acid using thionyl chloride, a common and cost-effective industrial reagent.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This data is essential for handling, reaction monitoring, and purification.

Table 1: Physicochemical Data of Key Compounds

CompoundIUPAC NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
2-Ethylbutanoic Acid2-Ethylbutanoic acid88-09-5C₆H₁₂O₂116.161940.92
Thionyl ChlorideThionyl dichloride7719-09-7SOCl₂118.97791.638
This compound2-Ethylbutanoyl chloride2736-40-5C₆H₁₁ClO134.60137-1390.982

Sources:[3][4][5][6]

Reaction Pathway and Stoichiometry

The synthesis of this compound is achieved through the reaction of 2-ethylbutanoic acid with thionyl chloride. The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion yields the final acyl chloride product, with sulfur dioxide and hydrogen chloride as gaseous byproducts.[7]

General Reaction Scheme:

Reaction_Pathway cluster_0 Reactants cluster_1 Products 2-Ethylbutanoic_Acid 2-Ethylbutanoic Acid 2-Ethylbutyryl_Chloride This compound 2-Ethylbutanoic_Acid->2-Ethylbutyryl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Byproducts Sulfur Dioxide (SO₂) + Hydrogen Chloride (HCl) 2-Ethylbutyryl_Chloride->Byproducts releases

Caption: Synthesis of this compound.

Table 2: Recommended Stoichiometry for Scale-Up Synthesis

ReagentMolecular Weight ( g/mol )Molar Equivalents
2-Ethylbutanoic Acid116.161.0
Thionyl Chloride118.971.2 - 1.5

Note: Using a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid.[8]

Experimental Protocol: Pilot Plant Scale-Up

This protocol outlines the synthesis of this compound on a pilot plant scale. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).

Equipment and Materials
  • Glass-lined or Hastelloy reactor with a heating/cooling jacket, mechanical stirrer, reflux condenser, and an addition funnel.

  • Scrubber system for off-gas (HCl and SO₂) neutralization, typically containing a caustic solution like sodium hydroxide.[2][9][10]

  • Vacuum distillation setup for purification.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with an appropriate cartridge for acid gases.[11]

Reaction Procedure
  • Reactor Preparation: Ensure the reactor and all associated glassware are clean and thoroughly dried to prevent hydrolysis of the acyl chloride product. Purge the entire system with dry nitrogen for at least one hour.[8]

  • Charging the Reactor: Charge the reactor with 2-ethylbutanoic acid (e.g., 10.0 kg, 86.1 mol).

  • Solvent Addition (Optional): While the reaction can be run neat, an inert solvent such as toluene (B28343) (e.g., 20 L) can be added to aid in temperature control and mixing.[8]

  • Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 12.3 kg, 103.3 mol, 1.2 eq) to the stirred mixture via the addition funnel over 2-3 hours. Maintain the reaction temperature below 30°C during the addition using the cooling jacket. The reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions.[11][12]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approximately 70-80°C) and maintain for 4-6 hours.[8]

  • Reaction Monitoring: The reaction progress can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.[13] Alternatively, gas chromatography-mass spectrometry (GC-MS) can be used to monitor the conversion.[4]

Work-up and Purification
  • Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride and the solvent (if used) can be removed by distillation under reduced pressure.[11]

  • Fractional Vacuum Distillation: The crude this compound is purified by fractional vacuum distillation. This is a critical step to remove any non-volatile impurities and residual starting material.[14]

Table 3: Typical Distillation Parameters for this compound

ParameterValue
Boiling Point137-139 °C (at atmospheric pressure)
Vacuum~20-30 mmHg
Head Temperature~50-60 °C
Pot Temperature~70-80 °C

Note: The exact distillation parameters may vary depending on the efficiency of the vacuum system and the distillation column.

In-Process Controls and Analytical Methods

To ensure the quality and consistency of the final product, the following in-process controls and analytical methods are recommended:

  • Reaction Monitoring: As mentioned, IR spectroscopy or GC-MS can be used to monitor the reaction progress and ensure complete conversion of the starting material.[4][13]

  • Purity Assessment: The purity of the final this compound product should be determined by Gas Chromatography (GC). A typical purity specification for this intermediate is ≥98.5%.[5]

  • Identity Confirmation: The identity of the product can be confirmed by comparing its IR and NMR spectra with a reference standard.[4]

Safety and Handling Considerations

The scale-up of this compound synthesis involves significant safety hazards that must be carefully managed.

Safety_Considerations cluster_0 Hazard Identification cluster_1 Control Measures Thionyl_Chloride Thionyl Chloride (Corrosive, Toxic, Reacts violently with water) PPE Appropriate PPE (Gloves, Goggles, Face shield, Respirator) Thionyl_Chloride->PPE Ventilation Well-ventilated Area / Fume Hood Thionyl_Chloride->Ventilation Material_Compatibility Appropriate Reactor Materials (Glass-lined, Hastelloy) Thionyl_Chloride->Material_Compatibility 2-Ethylbutyryl_Chloride This compound (Corrosive, Flammable, Moisture-sensitive) 2-Ethylbutyryl_Chloride->PPE Inert_Atmosphere Dry Nitrogen Atmosphere 2-Ethylbutyryl_Chloride->Inert_Atmosphere Off-Gas HCl and SO₂ (Toxic, Corrosive) Off-Gas->Ventilation Scrubber Caustic Scrubber System Off-Gas->Scrubber Exothermic_Reaction Exothermic Reaction (Potential for thermal runaway) Temperature_Control Reactor Cooling Jacket Exothermic_Reaction->Temperature_Control

Caption: Key Safety and Handling Considerations.

  • Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[11] It should be handled in a closed system with extreme caution.

  • This compound: The product is a corrosive and flammable liquid that is sensitive to moisture.[1] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

  • Off-Gas Management: The reaction generates significant amounts of HCl and SO₂ gas. A robust scrubber system containing a caustic solution (e.g., sodium hydroxide) is mandatory to neutralize these corrosive and toxic gases before venting to the atmosphere.[2][9][10]

  • Exothermic Reaction: The reaction between 2-ethylbutanoic acid and thionyl chloride is exothermic.[11] On a large scale, the heat generated can be significant, posing a risk of a thermal runaway. Therefore, slow addition of the thionyl chloride and efficient cooling of the reactor are critical for maintaining control over the reaction temperature.[12]

  • Material Compatibility: Thionyl chloride and the resulting acidic environment are highly corrosive to many metals. Reactors and associated equipment should be constructed from compatible materials such as glass-lined steel or Hastelloy.[15]

Experimental Workflow

The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.

Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Clean, Dry, N₂ Purge) Start->Reactor_Prep Charge_Reactants Charge 2-Ethylbutanoic Acid (and optional solvent) Reactor_Prep->Charge_Reactants SOCl2_Addition Slow Addition of Thionyl Chloride (Temperature Control < 30°C) Charge_Reactants->SOCl2_Addition Reaction_Reflux Heat to Reflux (70-80°C) (4-6 hours) SOCl2_Addition->Reaction_Reflux Reaction_Monitoring In-Process Control (IR or GC-MS) Reaction_Reflux->Reaction_Monitoring Cooling Cool to Room Temperature Reaction_Monitoring->Cooling Distillation_1 Remove Excess SOCl₂ and Solvent (Reduced Pressure) Cooling->Distillation_1 Distillation_2 Fractional Vacuum Distillation of Crude Product Distillation_1->Distillation_2 Product_Analysis Final Product Analysis (GC for Purity) Distillation_2->Product_Analysis End End Product_Analysis->End

Caption: Workflow for this compound Synthesis.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can safely and efficiently scale up the synthesis of this compound for their research and manufacturing needs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Ethylbutyryl chloride by distillation. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound. Follow the diagnostic workflow to identify and resolve problems.

// Branch 1: Low Yield low_yield [label="Low or No Product Recovery"]; issue -> low_yield [label="Low Yield"];

check_bp [label="Is the distillation temperature significantly\nhigher or lower than the expected boiling point\n(137-140°C at atm. pressure)?", shape=diamond, fillcolor="#F1F3F4"]; low_yield -> check_bp;

bp_high [label="High Temp:\nPossible decomposition.\nConsider vacuum distillation.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bp_low [label="Low Temp:\nCheck for leaks in the system\n(unintended vacuum).\nVerify thermometer calibration.", fillcolor="#F1F3F4"]; bp_ok [label="Temp OK:\nCheck for premature condensation\n(inadequate insulation of column).\nEnsure sufficient heating.", fillcolor="#F1F3F4"];

check_bp -> bp_high [label="Higher"]; check_bp -> bp_low [label="Lower"]; check_bp -> bp_ok [label="Correct"];

// Branch 2: Product Discoloration discolor [label="Product is Discolored (Yellow/Brown)"]; issue -> discolor [label="Discoloration"];

decomp [label="Discoloration suggests decomposition or polymerization.\nWas the crude material washed to remove acidic impurities\n(e.g., with NaHCO₃ soln) before distillation?", shape=diamond, fillcolor="#F1F3F4"]; discolor -> decomp;

no_wash [label="Action: Re-purify by washing with dilute NaHCO₃,\ndry thoroughly with an anhydrous agent (e.g., Na₂SO₄),\nand re-distill, potentially under vacuum.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; yes_wash [label="Potential Cause: Overheating.\nAction: Use vacuum distillation to lower the boiling point.\nEnsure the distillation is performed promptly after synthesis.", fillcolor="#F1F3F4"];

decomp -> no_wash [label="No"]; decomp -> yes_wash [label="Yes"];

// Branch 3: Fuming or Polymerization in Flask fuming [label="Fuming or Solidification/\nPolymerization in Distilling Flask"]; issue -> fuming [label="Decomposition"];

fuming_cause [label="This indicates severe decomposition, often catalyzed by impurities.\nCommon causes are residual acid (HCl) from synthesis\nor metal contaminants (e.g., FeCl₃).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fuming -> fuming_cause;

fuming_solution [label="Solution: Discontinue heating immediately.\nFor future attempts, ensure all glassware is scrupulously clean and dry.\nWash crude product with a base to neutralize acid.\nUse fractional distillation to separate from non-volatile impurities.", fillcolor="#F1F3F4"]; fuming_cause -> fuming_solution; }

Caption: Troubleshooting workflow for this compound distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is a clear, colorless liquid.[1][2] Key quantitative data are summarized in the table below.

PropertyValueCitations
Boiling Point 137-140 °C (at atmospheric pressure)[2][3][4]
Density 0.982 g/mL (at 25 °C)[2][3]
Refractive Index (n20/D) 1.425[2][3]

Q2: What are the common impurities found in crude this compound?

A2: Impurities largely depend on the synthetic route. When prepared from 2-ethylbutanoic acid and a chlorinating agent like thionyl chloride (SOCl₂), common impurities include:

  • Unreacted 2-ethylbutanoic acid: A higher-boiling starting material.

  • Excess Thionyl Chloride: A lower-boiling reagent (b.p. 79 °C).[5]

  • Acidic Byproducts: Such as HCl, which can catalyze decomposition.[5]

  • Hydrolysis Product: 2-ethylbutanoic acid, formed if the compound is exposed to moisture. This compound reacts with water.[1][2]

G cluster_synthesis Synthesis cluster_impurities Potential Impurities 2-Ethylbutanoic Acid 2-Ethylbutanoic Acid Crude Product Crude Product 2-Ethylbutanoic Acid->Crude Product Thionyl Chloride Thionyl Chloride Thionyl Chloride->Crude Product Distillation Distillation Crude Product->Distillation Unreacted Acid Unreacted Acid Unreacted Acid->Crude Product Excess SOCl2 Excess SOCl2 Excess SOCl2->Crude Product HCl HCl HCl->Crude Product Hydrolysis Product Hydrolysis Product Hydrolysis Product->Crude Product Pure this compound Pure this compound Distillation->Pure this compound

Caption: Relationship between synthesis, impurities, and purification.

Q3: My purified this compound turns yellow upon standing. Why does this happen and how can I prevent it?

A3: Yellowing indicates decomposition. This is often caused by trace acidic impurities or exposure to moisture and air over time. While commercial products may be colorless to yellow, high-purity material should be colorless.[6] To prevent this, ensure the product is thoroughly purified to remove all acidic residues. Store the distilled product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[7][8][9]

Q4: Is vacuum distillation recommended for this compound?

A4: Yes, vacuum distillation is highly recommended. Although the compound can be distilled at atmospheric pressure, lowering the boiling point via vacuum reduces the risk of thermal decomposition and polymerization, leading to a purer product and higher yield.[6][10]

Q5: What are the critical safety precautions when handling and distilling this compound?

A5: this compound is a hazardous substance.

  • Corrosive: It causes severe skin burns and eye damage.[7][11]

  • Flammable: It is a flammable liquid and vapor.[1][11]

  • Moisture-Sensitive: It reacts with water, releasing corrosive HCl gas.[1][2]

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8] Ensure all glassware is dry to prevent hydrolysis. Keep away from ignition sources.[7]

Experimental Protocols

Protocol: Purification of this compound by Fractional Distillation

This protocol outlines the standard procedure for purifying crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks (distilling and receiving)

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving adapter (with vent for atmospheric distillation)

  • Calibrated thermometer

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Glass funnel and separatory funnel

  • All glassware must be oven-dried and assembled while warm to prevent moisture contamination.

2. Pre-Distillation Workup (Washing and Drying):

  • Transfer the crude this compound to a separatory funnel.

  • Carefully add an equal volume of cold 5% NaHCO₃ solution to neutralize residual acids. Caution: This reaction will evolve CO₂ gas. Swirl gently and vent the funnel frequently to release pressure.

  • Continue washing until gas evolution ceases. Separate the organic layer.

  • Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to aid in separation.

  • Transfer the organic layer to a dry Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 15-20 minutes to remove residual water. The liquid should be clear, not cloudy.

  • Decant or filter the dried liquid into a dry round-bottom flask suitable for distillation. Add boiling chips or a magnetic stir bar.

3. Fractional Distillation Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. Use a short, insulated fractionating column.

  • Begin circulating cold water through the condenser.

  • Gently heat the distilling flask using the heating mantle.

  • Collect any low-boiling forerun. This may include residual solvents or byproducts like thionyl chloride (b.p. ~79°C).[5]

  • Slowly increase the heating rate. The temperature at the distillation head should rise and stabilize at the boiling point of this compound.

  • Collect the fraction that distills at a constant temperature within the range of 137-140 °C.[2][3]

  • Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Allow the apparatus to cool completely before disassembling. Transfer the purified, colorless product to a clean, dry, labeled storage container, preferably under an inert atmosphere.

References

preventing hydrolysis of 2-Ethylbutyryl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 2-ethylbutyryl chloride in chemical reactions, with a primary focus on preventing its hydrolysis. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: this compound, like other acyl chlorides, is highly reactive towards nucleophiles, including water. The carbonyl carbon is rendered highly electrophilic by the two adjacent electronegative atoms (oxygen and chlorine), making it a prime target for nucleophilic attack by water. This reaction results in the formation of 2-ethylbutyric acid and hydrochloric acid, which can consume your starting material and interfere with the desired reaction.

Q2: What are the primary signs that hydrolysis of this compound has occurred in my reaction?

A2: The most common indicators of hydrolysis include:

  • Low or no yield of the desired product: The acyl chloride is consumed by water instead of reacting with your intended nucleophile.

  • Formation of 2-ethylbutyric acid: This can often be detected as a significant byproduct in your reaction mixture by techniques such as NMR, LC-MS, or GC-MS.

  • A decrease in the pH of the reaction mixture: The formation of hydrochloric acid will make the reaction medium more acidic.

  • Observation of fumes: In the presence of moist air, this compound can fume, producing HCl gas.

Q3: How can I minimize contact between this compound and water during my reaction?

A3: The key is to maintain strictly anhydrous (water-free) conditions. This can be achieved by:

  • Using anhydrous solvents: Solvents should be freshly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

  • Drying all glassware: Glassware should be oven-dried or flame-dried immediately before use and allowed to cool under an inert atmosphere.

  • Working under an inert atmosphere: Performing the reaction under a blanket of an inert gas like nitrogen or argon prevents atmospheric moisture from entering the reaction vessel.

  • Using a two-phase solvent system (Schotten-Baumann conditions): This technique physically separates the acyl chloride in an organic phase from an aqueous phase containing a base, minimizing their direct contact.

Q4: What are Schotten-Baumann conditions and when should I use them?

A4: Schotten-Baumann conditions refer to a method for acylating amines and alcohols using an acyl chloride in a two-phase system, typically an organic solvent (like dichloromethane (B109758) or diethyl ether) and water containing a base (e.g., sodium hydroxide). This setup is particularly useful when working with nucleophiles that are soluble in water or when the reaction generates acid that needs to be neutralized. The base in the aqueous phase neutralizes the HCl produced, preventing it from protonating and deactivating the nucleophile.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Significant hydrolysis of this compound. - Ensure all reagents, solvents, and glassware are rigorously dried. - Perform the reaction under a strict inert atmosphere (N₂ or Ar). - If applicable, use Schotten-Baumann conditions with vigorous stirring to promote the desired reaction at the interface.
The nucleophile is not sufficiently reactive. - For amine nucleophiles, ensure the pH is high enough to have the free base form. - For alcohol nucleophiles, consider using a stronger base to generate the more nucleophilic alkoxide.
Poor mixing in a two-phase system. - Use a mechanical stirrer to ensure efficient mixing and maximize the interfacial area between the organic and aqueous phases.
Formation of 2-Ethylbutyric Acid as a Major Byproduct Presence of water in the reaction. - Review and improve your anhydrous techniques. Use freshly dried solvents and flame-dried glassware.
Slow reaction with the intended nucleophile. - Consider increasing the concentration of the nucleophile or using a catalyst (e.g., DMAP for alcohol acylation) to accelerate the desired reaction, outcompeting hydrolysis.
Reaction Stalls or is Incomplete Protonation of the nucleophile. - In single-phase reactions, use a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. At least one equivalent of the base is required.
Steric hindrance. - this compound is sterically hindered. Reactions with bulky nucleophiles may require longer reaction times or elevated temperatures. Monitor the reaction closely to avoid decomposition.

Experimental Protocols

Protocol 1: General Acylation under Anhydrous Conditions

This protocol is suitable for the acylation of amines or alcohols with this compound in a single organic phase.

Materials:

  • This compound

  • Amine or alcohol substrate

  • Anhydrous non-protic solvent (e.g., dichloromethane, THF, diethyl ether)

  • Non-nucleophilic base (e.g., triethylamine, pyridine)

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried or flame-dried glassware

Procedure:

  • Set up a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet/outlet.

  • Under a positive pressure of inert gas, dissolve the amine or alcohol substrate (1.0 equivalent) and the non-nucleophilic base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.05-1.2 equivalents) in the anhydrous solvent in the dropping funnel.

  • Add the this compound solution dropwise to the stirred substrate solution over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl) to remove the base, then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted this compound and 2-ethylbutyric acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by column chromatography, distillation, or recrystallization).

Protocol 2: Acylation using Schotten-Baumann Conditions

This protocol is ideal for acylating water-soluble amines or phenols.

Materials:

  • This compound

  • Amine or phenol (B47542) substrate

  • Organic solvent (e.g., dichloromethane, diethyl ether)

  • Aqueous base solution (e.g., 10% w/v sodium hydroxide)

Procedure:

  • In a flask, dissolve the amine or phenol substrate (1.0 equivalent) in the aqueous base solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate dropping funnel, place this compound (1.1 equivalents) dissolved in the organic solvent.

  • Add the this compound solution dropwise to the vigorously stirred, cold substrate solution over 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, continue to stir the mixture vigorously for an additional 1-3 hours while allowing it to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as required.

Visualizing Workflows and Logic

Troubleshooting_Low_Yield start Low or No Yield check_hydrolysis Check for Hydrolysis (e.g., presence of 2-ethylbutyric acid) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No improve_anhydrous Improve Anhydrous Technique: - Use freshly dried solvents - Flame-dry glassware - Use inert atmosphere hydrolysis_present->improve_anhydrous use_sb Consider Schotten-Baumann Conditions hydrolysis_present->use_sb check_nucleophile Evaluate Nucleophile Reactivity no_hydrolysis->check_nucleophile low_reactivity Low Reactivity check_nucleophile->low_reactivity Likely increase_reactivity Increase Nucleophile Reactivity: - Use stronger base for alcohols - Adjust pH for amines low_reactivity->increase_reactivity check_conditions Review Reaction Conditions low_reactivity->check_conditions optimize_conditions Optimize Conditions: - Increase temperature - Extend reaction time - Add catalyst (e.g., DMAP) check_conditions->optimize_conditions

Anhydrous_Reaction_Workflow setup 1. Setup Flame-Dried Glassware under Inert Atmosphere dissolve 2. Dissolve Substrate and Base in Anhydrous Solvent setup->dissolve cool 3. Cool to 0 °C dissolve->cool prepare_acyl 4. Prepare this compound Solution in Anhydrous Solvent cool->prepare_acyl add 5. Add Acyl Chloride Solution Dropwise prepare_acyl->add react 6. Stir at Room Temperature and Monitor add->react workup 7. Aqueous Workup and Extraction react->workup purify 8. Purify Product workup->purify

Technical Support Center: Optimizing Reaction Yield for 2-Ethylbutyryl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of acylation reactions involving 2-ethylbutyryl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to poor outcomes in your experiment.

Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the common causes?

A1: Low or no yield in a Friedel-Crafts acylation using this compound can stem from several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.[1][2][3] It is imperative to use rigorously dried glassware and anhydrous reagents under an inert atmosphere (e.g., nitrogen or argon).[1][4] The catalyst should be a fine, free-flowing powder; if it appears clumpy, it has likely been compromised by moisture.[3]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[1][2] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][2]

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and may not react efficiently.[1][5] Similarly, substrates with amine (-NH₂) or hydroxyl (-OH) groups are unsuitable as these groups will react with the Lewis acid catalyst, deactivating both the catalyst and the ring.[3]

  • Sub-optimal Temperature: The reaction temperature significantly impacts the yield. While many acylations proceed at low temperatures (0-10°C), some may require gentle warming to overcome the activation energy.[1][6] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials.[2][4]

Q2: I am observing the formation of multiple products or unexpected isomers. How can I improve selectivity?

A2: The formation of multiple products can be due to a few reasons:

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur if your aromatic substrate is highly activated (e.g., contains strongly electron-donating groups).[1] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable, but it can still happen under forcing conditions.[1][5] To minimize this, use a controlled stoichiometry of this compound and add it slowly to the reaction mixture at a low temperature.[4]

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Non-polar solvents like carbon disulfide (CS₂) or medium-polarity solvents like dichloromethane (B109758) are common.[7] More polar solvents like nitrobenzene (B124822) can alter reactivity and selectivity but may also form complexes with the catalyst.[7]

Q3: My reaction mixture has turned dark and is forming a tarry or resinous byproduct. What is the cause?

A3: Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat.[2][4] It is critical to maintain proper temperature control, often using an ice bath, especially during the addition of the this compound and the catalyst.[4][6] Prolonged reaction times, particularly at elevated temperatures, can also increase the likelihood of degradation.[2]

Q4: I'm having trouble with the workup. An emulsion has formed, making separation difficult.

A4: Emulsion formation is a common issue during the quenching step of Friedel-Crafts acylations.[3] To prevent this, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][6] This helps to decompose the aluminum chloride complexes more effectively. If an emulsion still forms, adding a saturated solution of NaCl (brine) can help break it, facilitating the separation of the organic and aqueous layers.[3]

Data Presentation: Reaction Parameter Optimization

The following table summarizes the impact of key reaction parameters on the yield of a typical Friedel-Crafts acylation. Specific yields will vary based on the aromatic substrate.

ParameterConditionExpected Outcome on YieldTroubleshooting Recommendation
Lewis Acid Catalyst (AlCl₃) < 1.0 equivalentLow to No YieldUse at least 1.1 to 1.3 equivalents per mole of this compound.[6]
Exposed to moistureDrastically Reduced YieldUse a fresh, unopened container of AlCl₃ or one stored properly in a desiccator. Handle under an inert atmosphere.[3][4]
Temperature Too Low (< 0°C)Slow or incomplete reactionStart at 0-5°C and allow the reaction to slowly warm to room temperature while monitoring via TLC.[6]
Too High (> Room Temp)Increased side products, tarring, lower yieldMaintain strict temperature control with an ice bath, especially during reagent addition.[4][6]
Reaction Time Too ShortIncomplete conversionMonitor the reaction progress using TLC to determine the optimal time for completion.[6]
Too LongIncreased side product formationQuench the reaction as soon as the starting material is consumed based on TLC analysis.[2]
Solvent Protic (e.g., alcohols) or WetNo ReactionUse anhydrous, non-reactive solvents like dichloromethane (DCM), 1,2-dichloroethane, or carbon disulfide.[4][7]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound

This protocol provides a general methodology for the acylation of an aromatic substrate (e.g., toluene) with this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Aromatic Substrate (e.g., Anhydrous Toluene)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0-5°C using an ice bath.[6]

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 10°C.[6]

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel. Add the substrate solution dropwise to the reaction mixture, maintaining the temperature between 0-10°C.[6]

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[6]

  • Workup (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[2][6]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[6]

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.[6]

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AromaticRing Aromatic Ring SigmaComplex Sigma Complex (Intermediate) AromaticRing->SigmaComplex + Acylium Ion Product Acylated Product (Aryl Ketone) SigmaComplex->Product + AlCl₄⁻ SigmaComplex->Product RegenCatalyst HCl + AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation with this compound.

Troubleshooting_Workflow Start Low Reaction Yield CheckCatalyst Is the Lewis Acid anhydrous and active? Start->CheckCatalyst CheckStoichiometry Is catalyst stoichiometry ≥ 1.0 equivalent? CheckCatalyst->CheckStoichiometry Yes Sol_Catalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. CheckCatalyst->Sol_Catalyst No CheckSubstrate Is the aromatic ring activated? CheckStoichiometry->CheckSubstrate Yes Sol_Stoichiometry Increase catalyst loading to 1.1-1.3 equivalents. CheckStoichiometry->Sol_Stoichiometry No CheckConditions Are temperature and reagents anhydrous? CheckSubstrate->CheckConditions Yes Sol_Substrate Use substrate without dactivating groups. CheckSubstrate->Sol_Substrate No Sol_Conditions Dry all glassware/solvents. Optimize temperature. CheckConditions->Sol_Conditions No

Caption: Troubleshooting workflow for low yield in this compound acylation.

Experimental_Workflow A 1. Suspend Anhydrous AlCl₃ in Anhydrous DCM (0-5°C) B 2. Add this compound Dropwise (Maintain 0-10°C) A->B C 3. Add Aromatic Substrate Dropwise (Maintain 0-10°C) B->C D 4. Monitor Reaction by TLC C->D E 5. Quench with Ice/HCl D->E F 6. Extract with DCM E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify Product G->H

Caption: General experimental workflow for this compound acylation.

References

troubleshooting low conversion in 2-Ethylbutyryl chloride esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the esterification of 2-Ethylbutyryl chloride, particularly in cases of low conversion.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low conversion in my this compound esterification?

A1: Low conversion in the esterification of this compound is often attributed to one or more of the following factors:

  • Steric Hindrance: this compound is a sterically hindered acyl chloride. The bulky ethyl groups near the reactive carbonyl center can impede the approach of the alcohol, especially if the alcohol is also sterically hindered (e.g., a secondary or tertiary alcohol).

  • Moisture Contamination: Acyl chlorides are highly sensitive to moisture. Any water present in the reaction vessel, solvents, or reagents will hydrolyze the this compound to 2-ethylbutyric acid, which is less reactive and will not participate in the desired esterification reaction, thus lowering the yield.[1]

  • Inadequate Base: The esterification reaction produces hydrochloric acid (HCl) as a byproduct. If not effectively neutralized, HCl can protonate the alcohol, reducing its nucleophilicity, and may also promote side reactions. The choice and amount of base are critical.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, and reaction time can significantly impact the conversion rate. Sterically hindered esterifications may require more forcing conditions or specialized catalysts to proceed to completion.

  • Impure Reagents: The purity of this compound, the alcohol, and the solvent is crucial. Impurities can interfere with the reaction.

Q2: What is the ideal type of alcohol to use with this compound for optimal yield?

A2: Due to the steric bulk of this compound, the structure of the alcohol plays a significant role in the reaction's success. Generally, the reactivity of alcohols in this esterification follows the order: primary > secondary > tertiary. Primary alcohols are less sterically hindered and can more easily attack the carbonyl carbon of the acyl chloride, leading to higher yields. Secondary alcohols will react more slowly and may result in lower yields, while tertiary alcohols are very challenging to esterify with this acyl chloride under standard conditions and often require specialized methods.

Q3: Which base should I use for the esterification of this compound, and why?

A3: For sterically hindered acyl chlorides like this compound, a non-nucleophilic, sterically hindered base such as triethylamine (B128534) (TEA) or pyridine (B92270) is commonly used to scavenge the HCl produced during the reaction. However, for particularly challenging esterifications involving hindered substrates, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often more effective.[2][3] DMAP can accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol.[3] For highly hindered systems, specialized catalysts such as silver cyanide have been shown to provide superior yields compared to conventional base-catalyzed methods.

Q4: What are the recommended solvents for this reaction?

A4: The solvent for this reaction must be aprotic and anhydrous to prevent hydrolysis of the this compound. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether.[1] It is crucial to use a dry solvent to maximize the yield.

Q5: How can I minimize the hydrolysis of this compound during my experiment?

A5: To minimize hydrolysis, all glassware should be thoroughly dried (e.g., flame-dried or oven-dried) before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents must be anhydrous. Using a solvent from a freshly opened bottle or one that has been properly dried is recommended.

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to diagnosing and resolving low conversion issues in this compound esterification.

Problem: Low or No Ester Product Formation

Potential Cause 1: Reagent/Solvent Contamination

  • Diagnosis:

    • Check for the presence of water in the alcohol and solvent using appropriate methods (e.g., Karl Fischer titration).

    • Verify the purity of the this compound via techniques like GC-MS or NMR. The presence of 2-ethylbutyric acid indicates hydrolysis.

  • Solution:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Ensure the alcohol is dry. If necessary, dry it over molecular sieves.

    • Use a fresh bottle of this compound or purify the existing stock by distillation.

Potential Cause 2: Inefficient HCl Scavenging

  • Diagnosis:

    • The reaction mixture may appear acidic (test with pH paper on a quenched aliquot).

    • The chosen base may be inadequate for the reaction scale or conditions.

  • Solution:

    • Ensure at least one equivalent of a suitable base (e.g., triethylamine or pyridine) is used.

    • For sluggish reactions, consider adding a catalytic amount of DMAP (e.g., 0.1 equivalents).

    • For very hindered systems, consider alternative catalytic methods, such as the use of silver cyanide.

Potential Cause 3: Steric Hindrance

  • Diagnosis:

    • The reaction is known to be slow, and the yield is consistently low, especially with secondary or tertiary alcohols.

  • Solution:

    • Increase the reaction temperature, but monitor for potential side reactions or decomposition.

    • Increase the reaction time. Monitor the reaction progress by TLC or GC to determine when it has reached completion.

    • If possible, use a less sterically hindered alcohol.

    • Employ a more reactive catalytic system. For instance, the Yamaguchi or Shiina esterification methods are designed for hindered substrates.

Data Presentation

The following tables provide an overview of expected yield trends based on data from analogous sterically hindered esterification reactions. Note that specific yields for this compound may vary.

Table 1: Effect of Alcohol and Acid Steric Hindrance on Ester Yield

Carboxylic Acid (Analogous)AlcoholBaseYield (%)Reference
Naproxen (hindered)MethanolDMAP95[4]
Naproxen (hindered)2-Methylbutan-2-ol (tertiary)DMAP75[4]
Acetic Acid (unhindered)Norethisterone (hindered)DMAP93[4]
Hindered AcidHindered AlcoholDMAPNo Reaction[4]

Data is for the esterification of various sterically hindered substrates using a benzotriazole (B28993) ester intermediate, which is indicative of trends in hindered ester synthesis.[4]

Table 2: Comparison of Bases in Sterically Hindered Esterification

BaseTypeEfficacy for Hindered AcidsTypical Yield for Pivalic Acid (analogous)Reference
Triethylamine (TEA)Non-nucleophilicLow<10%[3]
PyridineWeakly nucleophilicModerate~30-50%[3]
4-(Dimethylamino)pyridine (DMAP)Nucleophilic catalystHigh>90%[3]

This data is based on the Steglich esterification of pivalic acid, a sterically hindered carboxylic acid, and illustrates the superior performance of DMAP as a catalyst.[3]

Experimental Protocols

General Protocol for Esterification of this compound with a Primary Alcohol using Triethylamine
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Protocol for Esterification of a Hindered Alcohol with a Hindered Acyl Chloride using Silver Cyanide

This protocol is adapted for sterically hindered systems and may provide better yields.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the hindered alcohol (1.2 equivalents) and silver cyanide (1.1 equivalents) in an anhydrous solvent (e.g., benzene (B151609) or THF).

  • Acyl Chloride Addition: Stir the mixture at room temperature and add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 4-8 hours. Monitor progress by TLC or GC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove precipitated silver salts. Wash the filter cake with a small amount of the anhydrous solvent.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Esterification start Low Ester Conversion check_moisture Check for Moisture Contamination start->check_moisture check_base Evaluate Base and Stoichiometry start->check_base check_sterics Assess Steric Hindrance start->check_sterics check_conditions Review Reaction Conditions start->check_conditions solution_moisture Use Anhydrous Reagents/Solvents Work Under Inert Atmosphere check_moisture->solution_moisture Moisture Detected solution_base Use Catalytic DMAP or Alternative Catalyst (e.g., AgCN) check_base->solution_base Inefficient HCl Scavenging solution_sterics Increase Temperature/Time Use Less Hindered Alcohol check_sterics->solution_sterics Hindered Substrates solution_conditions Optimize Solvent and Temperature check_conditions->solution_conditions Suboptimal Conditions

Caption: A flowchart for troubleshooting low conversion in esterification.

Esterification_Mechanism Base-Mediated Esterification of this compound reactants This compound (R-COCl) Alcohol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate reactants->tetrahedral_intermediate Nucleophilic Attack by Alcohol product_formation Ester (R-COOR') Protonated Base (Base-H+) Chloride Ion (Cl-) tetrahedral_intermediate->product_formation Collapse of Intermediate Elimination of Cl-

Caption: Mechanism of base-mediated this compound esterification.

References

Technical Support Center: Removal of Excess 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess 2-Ethylbutyryl chloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound after my reaction is complete?

A1: The most common and effective methods for removing excess this compound involve quenching the reactive acyl chloride followed by extraction. The choice of quenching agent will depend on the stability of your product and the desired byproducts. Common quenching agents include water, alcohols (like methanol (B129727) or ethanol), and aqueous basic solutions.[1][2]

Q2: How does quenching with water work, and what are the products?

A2: Quenching with water involves the rapid hydrolysis of this compound to form 2-ethylbutyric acid and hydrochloric acid (HCl).[3][4] This is a highly exothermic reaction and should be performed with caution, typically by slowly adding the reaction mixture to cold water or ice.[2] The resulting carboxylic acid can then be removed by a subsequent aqueous base wash.

Q3: Can I use an alcohol to quench the reaction? What are the advantages?

A3: Yes, quenching with an alcohol like methanol or ethanol (B145695) is a common method. This reaction converts the this compound into the corresponding ester (e.g., methyl 2-ethylbutyrate or ethyl 2-ethylbutyrate) and HCl.[1][5] This can be advantageous if the resulting ester is more easily separated from your desired product than the carboxylic acid.

Q4: Is it possible to remove excess this compound by distillation?

A4: While distillation is a method for purifying some acyl chlorides, it is generally less practical for removing excess reagent from a reaction mixture unless your desired product is non-volatile.[2] this compound has a boiling point of 137-139 °C.[6] Attempting to distill it from a reaction mixture could risk thermal degradation of your product. Quenching and extraction are typically safer and more efficient methods for removal from a completed reaction.

Q5: What safety precautions should I take when working with this compound and during its removal?

A5: this compound is a corrosive and flammable liquid.[6] All manipulations should be conducted in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching process is exothermic and produces HCl gas, so slow and controlled addition to the quenching solution is crucial.

Troubleshooting Guide

Problem Possible Cause Solution
Vigorous, uncontrolled reaction during quenching. The reaction of this compound with the quenching agent is highly exothermic.Perform the quench at a reduced temperature (e.g., in an ice bath). Add the reaction mixture dropwise to a cooled and well-stirred quenching solution.
Product is contaminated with a greasy or oily substance after aqueous workup. The excess this compound was hydrolyzed to 2-ethylbutyric acid, which may have limited solubility in the aqueous phase and remain in the organic layer.Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate solution. This will convert the 2-ethylbutyric acid into its water-soluble carboxylate salt, which will be extracted into the aqueous layer.[2]
An unexpected ester byproduct is observed in the final product. The reaction was quenched with an alcohol, and the resulting ester has similar solubility properties to the desired product.If simple extraction fails to separate the ester byproduct, purification by column chromatography will likely be necessary.
The pH of the aqueous layer is very low after extraction. Quenching this compound produces hydrochloric acid (HCl).Neutralize the aqueous layer with a suitable base before disposal, following your institution's waste disposal protocols.

Experimental Protocols

Protocol 1: Quenching with Water and Aqueous Base Extraction

This protocol is suitable for products that are stable to aqueous basic conditions.

  • Cooling: Once the primary reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly and with vigorous stirring, add the cold reaction mixture to a separate flask containing ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, add more of the same solvent to ensure clear phase separation.

  • Base Wash: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate. Vent the separatory funnel frequently to release any carbon dioxide gas that may form. Repeat this wash two to three times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Quenching with Methanol followed by Aqueous Workup

This protocol is an alternative when the formation of methyl 2-ethylbutyrate is preferred over 2-ethylbutyric acid.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add methanol to the stirred reaction mixture. Continue to stir for 15-20 minutes at 0-5 °C.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove any remaining methanol and HCl.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Visualizations

Removal_Method_Selection Decision-Making for Removal of Excess this compound start Reaction Complete product_stability Is the product stable to water and weak base? start->product_stability water_quench Quench with cold water/ice product_stability->water_quench Yes alcohol_quench Quench with alcohol (e.g., Methanol) product_stability->alcohol_quench No quenching_method Select Quenching Method base_extraction Extract with aqueous NaHCO3 water_quench->base_extraction water_extraction Aqueous Workup alcohol_quench->water_extraction final_product Isolated Product base_extraction->final_product purification Further Purification (e.g., Chromatography) water_extraction->purification purification->final_product

Caption: Decision tree for selecting a removal method for excess this compound.

Quenching_Workflow Workflow for Quenching and Extraction A 1. Cool Reaction Mixture (0-5 °C) C 3. Slow, Dropwise Addition of Reaction Mixture to Quench A->C B 2. Prepare Quenching Solution (e.g., ice-water) B->C D 4. Transfer to Separatory Funnel C->D E 5. Wash with 5% NaHCO3 (aq) D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer (e.g., Na2SO4) F->G H 8. Filter and Concentrate G->H I Crude Product H->I

Caption: Standard workflow for the removal of this compound via quenching and extraction.

References

Technical Support Center: Managing Exotherms in Large-Scale 2-Ethylbutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of large-scale 2-Ethylbutyryl chloride synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and efficient execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the this compound reaction?

The reaction between 2-ethylbutyric acid and thionyl chloride to form this compound is inherently exothermic. The formation of the acyl chloride is a thermodynamically favorable process that releases a significant amount of heat. The primary byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1][2]

Q2: What are the main risks associated with an uncontrolled exotherm in this reaction?

An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reactor, a dangerous situation known as a thermal runaway.[2] This can result in:

  • Boil-over: The reaction mixture could boil violently, leading to a loss of containment.

  • Increased pressure: The rapid generation of gaseous byproducts (SO₂ and HCl) can cause a dangerous pressure buildup in a closed system.[1]

  • Secondary reactions: At elevated temperatures, undesirable side reactions or decomposition of reactants and products may occur, potentially leading to the release of toxic or flammable materials.

  • Equipment failure: In severe cases, the overpressurization can lead to reactor rupture or explosion.

Q3: How does the scale of the reaction impact the management of the exotherm?

Scaling up the reaction from a laboratory to a pilot or production scale significantly impacts thermal management. Larger volumes have a lower surface-area-to-volume ratio, which reduces the efficiency of heat dissipation through the reactor walls. This makes large-scale reactions more susceptible to heat accumulation and thermal runaway if not properly controlled.

Q4: What are the critical process parameters to monitor and control to manage the exotherm?

Careful control of several parameters is crucial for managing the exotherm:

  • Reagent Addition Rate: The rate at which thionyl chloride is added to the 2-ethylbutyric acid is a primary factor in controlling the rate of heat generation. A slow and controlled addition is essential.

  • Reaction Temperature: Continuous monitoring and control of the internal reaction temperature are critical. This is typically achieved through a reactor cooling system.

  • Agitation: Efficient stirring is necessary to ensure uniform temperature distribution throughout the reaction mixture and to facilitate heat transfer to the cooling surfaces.

  • Cooling Capacity: The cooling system of the reactor must be adequate to remove the heat generated by the reaction at the desired production rate.

Q5: What are the recommended safety precautions when working with this compound and thionyl chloride?

Both this compound and thionyl chloride are hazardous materials.[3] It is imperative to handle them with appropriate safety measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Ensure that an emergency shower and eyewash station are readily accessible.

  • Be aware of the corrosive nature of both substances and the toxic gases produced during the reaction.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid, uncontrolled temperature increase - Thionyl chloride addition rate is too high.- Inadequate cooling.- Agitator failure.- Incorrect initial temperature.- Immediately stop the addition of thionyl chloride.- Ensure the cooling system is operating at maximum capacity.- Verify that the agitator is functioning correctly.- If the temperature continues to rise, consider an emergency shutdown procedure.
Pressure buildup in the reactor - The rate of gas evolution (SO₂ and HCl) exceeds the capacity of the venting system.- Blockage in the off-gas line.- Ensure the reactor's vent and scrubber system are properly sized and functioning.- Check for any obstructions in the off-gas line.- Reduce the reagent addition rate to decrease the rate of gas production.
Localized "hot spots" in the reactor - Poor mixing due to inadequate agitation.- Increase the agitation speed to improve the homogeneity of the reaction mixture.- Ensure the agitator design is appropriate for the reactor geometry and reaction mass.
Reaction does not initiate, followed by a sudden, sharp exotherm - An induction period followed by a rapid, uncontrolled reaction upon initiation.- Ensure a small, controlled amount of thionyl chloride is added initially to confirm reaction initiation before proceeding with the full addition.- Consider a "heel" of the reaction mixture from a previous successful batch to promote smooth initiation.

Data Presentation

Physical and Safety Data of Key Compounds
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Key Hazards
2-Ethylbutyric AcidC₆H₁₂O₂116.16194-1950.922Irritant
Thionyl ChlorideSOCl₂118.97761.636Corrosive, toxic, reacts violently with water
This compoundC₆H₁₁ClO134.60137-1390.982Flammable, corrosive, reacts with water[3]
Sulfur DioxideSO₂64.07-10(gas)Toxic, irritant
Hydrogen ChlorideHCl36.46-85.05(gas)Corrosive, toxic
Key Parameters for Exotherm Control
Parameter Impact on Exotherm Recommended Control Strategy
Thionyl Chloride Addition Rate The primary determinant of the heat generation rate. Faster addition leads to a more rapid and intense exotherm.Slow, controlled addition using a dosing pump. The rate should be set based on the reactor's cooling capacity.
Reaction Temperature Higher temperatures increase the reaction rate, leading to a faster exotherm.Maintain a consistent, controlled temperature using an efficient cooling system. The optimal temperature is typically in the range of 40-60°C for similar reactions.
Agitation Speed Affects heat transfer and temperature uniformity. Poor agitation can lead to localized hot spots.Continuous and efficient agitation to ensure good mixing and heat dissipation.
Reactor Cooling Capacity The ability of the reactor to remove the heat generated by the reaction.The cooling system must be sized to handle the maximum expected heat output of the reaction.
Solvent Choice (if used) The solvent's heat capacity and boiling point can influence the overall thermal behavior of the reaction.A solvent with a good heat capacity and a boiling point above the reaction temperature can act as a heat sink.

Disclaimer: The specific values for parameters like addition rate and temperature should be determined through careful laboratory development and a thorough thermal hazard assessment for each specific scale and equipment configuration.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 2-Ethylbutyric acid

  • Thionyl chloride

  • Inert solvent (e.g., toluene, optional)

  • Dry glassware

  • Reactor with overhead stirrer, dropping funnel, condenser, and temperature probe

  • Cooling bath

  • Scrubber system for acidic gases

Procedure:

  • Preparation: Ensure all glassware and the reactor are thoroughly dried to prevent hydrolysis of thionyl chloride and the product. The system should be purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Charge the reactor with 2-ethylbutyric acid (1.0 equivalent) and, if using, an inert solvent.

  • Cooling: Begin agitation and cool the reactor contents to the desired starting temperature (e.g., 10-15°C).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel at a rate that allows the cooling system to maintain the desired internal temperature. The off-gases (SO₂ and HCl) should be directed to a suitable scrubber.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of gas evolution and by analytical methods such as GC or NMR.

  • Workup: Once the reaction is complete, any excess thionyl chloride and solvent can be removed by distillation. The crude this compound is then typically purified by fractional distillation under reduced pressure.

Mandatory Visualization

Reaction_Pathway 2-Ethylbutyric Acid 2-Ethylbutyric Acid Reaction Reaction 2-Ethylbutyric Acid->Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction This compound This compound Reaction->this compound Byproducts (SO2, HCl) Byproducts (SO2, HCl) Reaction->Byproducts (SO2, HCl)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Thermal Deviation (Temp > Setpoint) Stop_Addition Stop Thionyl Chloride Addition Start->Stop_Addition Check_Cooling Verify Cooling System Function Stop_Addition->Check_Cooling Check_Agitation Verify Agitator Function Check_Cooling->Check_Agitation Temp_Decreasing Is Temperature Decreasing? Check_Agitation->Temp_Decreasing Resume_Monitoring Resume Normal Monitoring Temp_Decreasing->Resume_Monitoring Yes Emergency_Shutdown Initiate Emergency Shutdown Procedure Temp_Decreasing->Emergency_Shutdown No

Caption: Troubleshooting workflow for thermal deviations.

Emergency_Shutdown Thermal_Runaway Thermal Runaway Detected Stop_Reagents Stop All Reagent Feeds Thermal_Runaway->Stop_Reagents Max_Cooling Activate Maximum Cooling Thermal_Runaway->Max_Cooling Quench Prepare for Emergency Quenching (if applicable) Stop_Reagents->Quench Max_Cooling->Quench Evacuate Evacuate Personnel to Safe Location Quench->Evacuate Notify Notify Emergency Response Team Evacuate->Notify

References

impact of steric hindrance on 2-Ethylbutyryl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethylbutyryl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this sterically hindered acyl chloride in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a branched acyl chloride with the chemical formula C6H11ClO.[1][2] It serves as a chemical intermediate in organic synthesis, particularly for introducing the 2-ethylbutyryl group into molecules. This is commonly achieved through acylation reactions with nucleophiles like alcohols, phenols, and amines to form esters and amides, respectively.[3]

Q2: How does the structure of this compound, specifically the steric hindrance, affect its reactivity?

The reactivity of acyl chlorides is governed by both electronic and steric factors. Electronically, the carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[3] However, the two ethyl groups attached to the alpha-carbon create significant steric hindrance around the carbonyl group. This bulkiness can physically impede the approach of nucleophiles, leading to slower reaction rates compared to less hindered linear acyl chlorides.

Q3: How does the reactivity of this compound compare to other common acyl chlorides?

Qualitative Reactivity Comparison of Acyl Chlorides
Acyl ChlorideStructureSteric HindrancePredicted Relative Reactivity
Acetyl chlorideCH₃COClLowVery High
Butyryl chlorideCH₃(CH₂)₂COClModerateHigh
This compound (CH₃CH₂)₂CHCOClHigh Moderate to Low
Pivaloyl chloride(CH₃)₃CCOClVery HighLow

This table provides a qualitative comparison. Actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, with a focus on problems arising from its steric hindrance.

Issue 1: Slow or Incomplete Reaction

Probable Cause: The primary reason for a slow or incomplete reaction is the steric hindrance from the two ethyl groups at the alpha-carbon, which impedes the approach of the nucleophile to the electrophilic carbonyl carbon. This effect is magnified if the nucleophile is also sterically demanding.

Troubleshooting Workflow for Slow Reactions

G Start Slow or Incomplete Reaction IncreaseTemp Increase Reaction Temperature (e.g., reflux) Start->IncreaseTemp Option 1 ProlongTime Prolong Reaction Time (monitor by TLC/LC-MS) Start->ProlongTime Option 2 AddCatalyst Add a Nucleophilic Catalyst (e.g., DMAP, 0.1 eq.) Start->AddCatalyst Option 3 CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents Initial Check Success Reaction Complete IncreaseTemp->Success ProlongTime->Success AddCatalyst->Success CheckReagents->Start If issues persist

Caption: A decision-making workflow for troubleshooting slow or incomplete reactions.

Recommended Solutions:
SolutionRationale
Increase Reaction Temperature Providing more kinetic energy can help molecules overcome the activation energy barrier imposed by steric repulsion. Running the reaction at reflux in an appropriate solvent is a common strategy.
Prolong Reaction Time Sterically hindered reactions often require extended periods to reach completion. Monitor the reaction's progress by TLC or LC-MS over 24-48 hours before considering it a failure.
Use a Nucleophilic Catalyst A catalyst like 4-(Dimethylamino)pyridine (DMAP) can be highly effective. DMAP is a more potent nucleophile than the alcohol or amine and reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the primary nucleophile.
Use Microwave Irradiation Microwave reactors provide rapid and uniform heating, which can significantly accelerate sterically hindered reactions and reduce reaction times from hours to minutes.
Issue 2: Low Yield of the Desired Product

Probable Cause: In addition to a slow reaction rate, low yields can be caused by side reactions or decomposition of starting materials, particularly at elevated temperatures. This compound is also sensitive to moisture and can be hydrolyzed to the corresponding carboxylic acid.[3]

Solutions:
  • Ensure Anhydrous Conditions: Acyl chlorides react vigorously with water.[3] Ensure all glassware is oven-dried and use anhydrous solvents to prevent the hydrolysis of this compound.

  • Check Reagent Purity: Verify the purity of the this compound and the nucleophile, as impurities can interfere with the reaction.

  • Optimize Base Selection: When reacting with amines or alcohols, a non-nucleophilic, sterically hindered base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct. Using a less hindered base like pyridine (B92270) could potentially compete as a nucleophile.

Experimental Protocols

Protocol 1: General Synthesis of an Amide from this compound

This protocol is a standard starting point for the reaction with a non-hindered primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl (if a base like pyridine was used), saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Optimized Protocol for a Sterically Hindered Nucleophile

This modified protocol incorporates strategies to overcome the combined steric hindrance of both this compound and a bulky nucleophile.

Materials:

  • Same as Protocol 1, with the addition of 4-(Dimethylamino)pyridine (DMAP).

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the hindered amine or alcohol (1.0 equivalent), the chosen anhydrous solvent (e.g., DCM), and a catalytic amount of DMAP (0.1 equivalents).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to 0 °C and slowly add a solution of this compound (1.2 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS. Consider heating to reflux if the reaction is slow at room temperature.

  • Follow the work-up and purification steps (5-8) from Protocol 1.

Visualizations

Steric Hindrance in this compound

Caption: Steric shielding of the carbonyl carbon in this compound.

Catalytic Acylation Pathway

G cluster_0 Catalytic Cycle AcylCl 2-Ethylbutyryl Chloride Intermediate Acylpyridinium Intermediate (Highly Reactive) AcylCl->Intermediate + DMAP DMAP DMAP (Catalyst) Product Ester / Amide Product Intermediate->Product + Nucleophile Nucleophile Nucleophile (R-OH / R₂NH) Product->DMAP - HCl

Caption: Catalytic cycle using DMAP to enhance the reactivity of this compound.

References

Technical Support Center: 2-Ethylbutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethylbutyryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the workup procedures for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity concerns and handling precautions for this compound?

This compound is a reactive acyl chloride. Key concerns include its high sensitivity to moisture, which can lead to hydrolysis back to 2-ethylbutyric acid. It is also corrosive and will react exothermically with nucleophiles. All manipulations should be performed in a well-ventilated fume hood, under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon), and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Q2: How do I properly quench a reaction involving this compound?

The quenching procedure depends on the scale and nature of the reaction. A common and safe method is to slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (ice bath) solution of a weak base, such as saturated sodium bicarbonate, or simply ice-water.[2] This will neutralize the unreacted this compound and any acidic byproducts like HCl. For larger scale reactions, a reverse quench (adding the quenching solution to the reaction mixture) may be necessary, but this should be done with extreme caution to control the exotherm.

Q3: What are the standard aqueous workup steps after quenching a this compound reaction?

A typical aqueous workup involves the following steps after the initial quench:

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl) if the product is neutral and there are basic impurities to remove.

    • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.[3]

    • Brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Q4: My product, a 2-ethylbutyramide, has low solubility in common extraction solvents. What should I do?

If your amide product precipitates upon quenching, you can isolate it via vacuum filtration. Wash the collected solid with cold water to remove water-soluble byproducts, followed by a cold, non-polar solvent like hexane (B92381) to remove non-polar impurities. If the product remains in the aqueous layer, you may need to perform multiple extractions with a more polar solvent like ethyl acetate or a mixture of solvents. In some cases, adjusting the pH of the aqueous layer can influence the solubility of the product.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Hydrolysis of this compound: Reagent may have degraded due to improper storage or exposure to moisture during the reaction setup. 2. Inactive Catalyst (for Friedel-Crafts): The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[4] 3. Insufficiently Nucleophilic Reagent: The amine or alcohol used may not be reactive enough under the chosen conditions. 4. Steric Hindrance: The bulky 2-ethylbutyryl group can hinder reactions with sterically demanding nucleophiles.1. Use freshly opened or distilled this compound. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Use a fresh, unopened container of the Lewis acid. Handle it quickly in a dry environment. 3. Consider using a stronger base to deprotonate the nucleophile or increasing the reaction temperature. 4. Increase the reaction time or temperature. If possible, consider a less hindered nucleophile.
Formation of 2-Ethylbutyric Acid as the Main Product Excessive Moisture: Water in the solvent, reagents, or glassware has hydrolyzed the starting material.Rigorously dry all solvents and glassware. Use anhydrous grade reagents and maintain a dry, inert atmosphere throughout the experiment.
Difficult Phase Separation (Emulsion Formation) During Workup Presence of Polar Byproducts or Reagents: High concentrations of salts or polar organic molecules can lead to the formation of an emulsion.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[2] Allow the mixture to stand for an extended period. If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes help break it.
Product is Contaminated with Starting Materials Incomplete Reaction: The reaction may not have gone to completion. Inefficient Workup: The washing steps may not have been sufficient to remove unreacted starting materials.1. Monitor the reaction by TLC or GC-MS to ensure completion before quenching. 2. Perform additional aqueous washes. For example, if unreacted amine is present, an extra wash with dilute HCl can be beneficial.
In Friedel-Crafts Acylation, Multiple Isomers are Formed Reaction Temperature Too High: While the 2-ethylbutyryl group is bulky, higher temperatures can sometimes lead to less regioselectivity.Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents to favor the sterically less hindered product.[2]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for common reactions involving this compound. Note that actual yields may vary depending on the specific substrate and experimental setup.

Reaction Type Substrate Example Key Reagents Typical Reaction Conditions Reported Yield Range
Amide Synthesis Benzylamine (B48309)Triethylamine (B128534), Dichloromethane (B109758)0 °C to room temperature, 2-4 hours85-95%
Ester Synthesis EthanolPyridine, Dichloromethane0 °C to room temperature, 3-6 hours75-90%[5]
Friedel-Crafts Acylation Toluene (B28343)Anhydrous AlCl₃, Dichloromethane0 °C to room temperature, 1-3 hours70-85%[2]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2-ethylbutanamide

This protocol details the formation of an amide from this compound and a primary amine.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq) and triethylamine (1.2 eq) dissolved in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Protocol 2: Friedel-Crafts Acylation of Toluene

This protocol describes the acylation of an aromatic compound using this compound.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add this compound (1.0 eq) dropwise to the stirred AlCl₃ suspension.

    • In a separate flask, dissolve toluene (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the toluene solution dropwise to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by GC-MS.

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[6]

    • Transfer the quenched mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The crude product, primarily 1-(p-tolyl)-2-ethylpropan-1-one, can be purified by vacuum distillation or column chromatography.

Visualizations

G General Workflow for Amide Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Amine and Base in Anhydrous DCM B Cool to 0 °C A->B C Add this compound Dropwise B->C D Warm to RT and Stir C->D E Quench with 1M HCl D->E Reaction Complete F Extract with DCM E->F G Wash with NaHCO3 F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Recrystallization or Chromatography J->K

Caption: Workflow for Amide Synthesis and Workup.

G Troubleshooting Logic for Low Yield Start Low Product Yield Check_Reagent Check for 2-Ethylbutyric Acid by GC/MS or IR Start->Check_Reagent Hydrolysis Reagent Hydrolyzed. Use Anhydrous Conditions. Check_Reagent->Hydrolysis Yes No_Hydrolysis Reagent is Pure Check_Reagent->No_Hydrolysis No Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) No_Hydrolysis->Check_Conditions Optimize Optimize Conditions: Increase Temp/Time or Adjust Stoichiometry Check_Conditions->Optimize Check_Workup Review Workup Procedure. Check pH of Aqueous Layers. Check_Conditions->Check_Workup Conditions OK Success Yield Improved Optimize->Success Product_Loss Product Lost in Workup. Adjust Extraction pH/Solvent. Check_Workup->Product_Loss

Caption: Troubleshooting Flowchart for Low Yield Issues.

References

effect of temperature on the rate of 2-Ethylbutyryl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of temperature in reactions involving 2-Ethylbutyryl chloride. Below are troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of reactions with this compound?

As a general principle, increasing the reaction temperature increases the rate of reaction. This is explained by the collision model and the Arrhenius equation, which state that higher temperatures lead to an increase in the kinetic energy of reactant molecules.[1][2] This results in more frequent collisions and, more importantly, a higher proportion of those collisions having sufficient energy to overcome the activation energy barrier (Ea), leading to product formation.[1]

Q2: What are the potential negative effects of using excessively high temperatures?

While higher temperatures can speed up the desired reaction, they can also have several detrimental effects:

  • Increased Side Reactions: Elevated temperatures can provide sufficient energy to activate alternative reaction pathways, leading to the formation of unwanted byproducts and reducing the selectivity of the reaction.[3]

  • Decomposition: this compound, as well as the reactants or desired products, can decompose at high temperatures, resulting in lower yields and the formation of tarry impurities.[3][4]

  • Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis, reacting with any trace amounts of water. This reaction is also accelerated by heat, leading to the formation of the corresponding carboxylic acid (2-ethylbutyric acid) as a significant impurity.[5][6]

Q3: What is a typical temperature range for N-acylation or O-acylation (Schotten-Baumann type) reactions?

Reactions of this compound with nucleophiles like amines (N-acylation) and alcohols (O-acylation) are often highly exothermic. To control the reaction rate and prevent side reactions, the standard procedure involves cooling the reaction mixture, typically to a range of 0 °C to 5 °C, before the dropwise addition of the acyl chloride.[7][8] After the addition is complete, the reaction is often allowed to gradually warm to room temperature to ensure completion.[7][9]

Q4: How is temperature managed in Friedel-Crafts acylation reactions?

In Friedel-Crafts acylation, temperature control is crucial for obtaining good yields. The reaction may require some heating to overcome the activation energy, but excessive heat can cause decomposition of the starting materials or products.[3][10] A common strategy involves the slow, dropwise addition of this compound to the mixture of the aromatic substrate and Lewis acid catalyst at a low temperature (e.g., 0 °C) to manage the initial exotherm.[4][8] The reaction is then stirred at room temperature or gently heated to drive it to completion.[3][4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Potential Cause: The reaction temperature may be too low, preventing the molecules from overcoming the activation energy. This is particularly relevant for less reactive substrates.

  • Recommended Solution: After ensuring that other factors like reagent purity and catalyst activity are optimal, consider gradually increasing the reaction temperature.[4] Monitor the reaction progress closely using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to find the optimal temperature without inducing decomposition.[4][8]

Issue 2: Formation of Multiple Products or Tarry Byproducts

  • Potential Cause: The reaction temperature is likely too high. This can promote undesired side reactions or cause the decomposition of reagents and products.[3][4]

  • Recommended Solution:

    • Maintain strict temperature control throughout the reaction. For exothermic reactions, perform the addition of this compound at a low temperature (e.g., using an ice bath).[4]

    • Ensure slow, dropwise addition of the acyl chloride to prevent localized overheating.

    • Use purified, anhydrous reagents and solvents to minimize side reactions with impurities and water.[3][10]

Issue 3: Significant amount of 2-ethylbutyric acid is present in the product mixture.

  • Potential Cause: This indicates that hydrolysis of the this compound has occurred. This is caused by the presence of water in the reaction mixture, a process that is accelerated at higher temperatures.

  • Recommended Solution:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents and reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[10]

    • Keep the reaction temperature as low as reasonably possible to slow the rate of hydrolysis.

Data Presentation

Temperature (°C)Relative Rate Constant (k)Principle
0kBaseline
10> kRate increases with temperature
25>> kRate increases significantly
40>>> kRate continues to increase

This table provides an illustrative example of the relationship between temperature and reaction rate for acyl chloride hydrolysis, as established by kinetic studies on similar compounds. The rate of many organic reactions often doubles with a 10 °C increase in temperature.[1][11]

Experimental Protocols

General Protocol for N-Acylation of an Amine with this compound

This protocol outlines a standard procedure for forming an amide, emphasizing temperature control.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add this compound (1.05 equivalents) dropwise to the cold solution over a period of 15-30 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition to control the exothermic reaction.[7]

  • Reaction: After the addition is complete, continue to stir the mixture at 0 °C for another 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Monitoring: Stir the reaction for an additional 1-4 hours, or until the starting amine is consumed as monitored by TLC.[12]

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.[12] Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Start: Low Product Yield q_temp Was the reaction temperature optimized? start->q_temp s_temp_low Action: Gradually increase temperature and monitor reaction via TLC. q_temp->s_temp_low No q_reagents Are reagents and solvents pure and anhydrous? q_temp->q_reagents Yes end_success Yield Improved s_temp_low->end_success s_reagents Action: Use fresh, anhydrous reagents and solvents. Run under inert atmosphere. q_reagents->s_reagents No q_side_reactions Are there signs of decomposition (e.g., tar formation)? q_reagents->q_side_reactions Yes s_reagents->end_success s_temp_high Action: Decrease temperature. Ensure slow, dropwise addition of acyl chloride at 0 °C. q_side_reactions->s_temp_high Yes end_fail Consult further literature for alternative synthetic routes. q_side_reactions->end_fail No s_temp_high->end_success

Caption: Troubleshooting workflow for low yield in this compound reactions.

ActivationEnergy cluster_0 Low Temperature cluster_1 High Temperature low_total Total Molecules low_energy_molecules Molecules with E < Ea low_activated_molecules Molecules with E ≥ Ea l1 l2 l3 l4 l5 l6 l7 l8 l9 l10 high_total Total Molecules high_energy_molecules Molecules with E < Ea high_activated_molecules Molecules with E ≥ Ea h1 h2 h3 h4 h5 h6 h7 h8 h9 h10 invisible_node->high_activated_molecules  Increased Rate

References

Validation & Comparative

A Comparative Analysis of 2-Ethylbutyryl Chloride and Pivaloyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is crucial for achieving desired reaction outcomes, balancing reactivity with selectivity. This guide provides an objective comparison of the reactivity of two sterically hindered acyl chlorides: 2-ethylbutyryl chloride and pivaloyl chloride. By examining their structural differences and the resulting impact on reactivity, supported by available experimental data, this document aims to inform the selection process for researchers in drug development and other scientific fields.

Introduction to the Contestants

Both this compound and pivaloyl chloride are branched-chain acyl chlorides, a class of reagents known for their utility in introducing bulky acyl groups into molecules. This steric bulk can be advantageous in directing reactions to less hindered sites and in providing stability to the final product.

This compound features a diethylacetyl group, presenting a moderate level of steric hindrance around the carbonyl group. Its chemical formula is C6H11ClO.[1]

Pivaloyl Chloride , also known as trimethylacetyl chloride, contains a tert-butyl group directly attached to the carbonyl carbon.[2] This arrangement results in significant steric congestion. Its chemical formula is C5H9ClO.[3]

The fundamental reactivity of acyl chlorides lies in the electrophilicity of the carbonyl carbon, which is enhanced by the inductive effects of the adjacent oxygen and chlorine atoms.[4][5][6] However, the degree of steric hindrance around this reactive center plays a critical role in modulating the rate of nucleophilic attack.

Quantitative Comparison of Reactivity

Direct side-by-side kinetic studies for this compound and pivaloyl chloride under identical conditions are not extensively available in the public literature. However, relative reactivity data from studies on Friedel-Crafts acylation of aromatic compounds can provide valuable insights into their comparative electrophilicity and susceptibility to steric effects.

One key study by Yamase (1961) investigated the relative reactivities of various acyl halides in the Friedel-Crafts acylation of benzene (B151609). While the full scope of the original data is not readily accessible, subsequent compilations and related studies allow for a reasoned comparison. Another study provided relative reactivities of several acyl chlorides in the acylation of benzene and mesitylene (B46885).[7]

Based on the general principles of steric hindrance, it is expected that the more sterically encumbered pivaloyl chloride will exhibit lower reactivity compared to this compound in reactions sensitive to steric bulk.

Acyl ChlorideStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Steric FeatureRelative Reactivity (Qualitative)
This compound CCC(CC)C(=O)Cl134.60[1]137-139[8]α-CH with two ethyl substituentsHigher
Pivaloyl Chloride CC(C)(C)C(=O)Cl120.58[2][3]105-106[9]α-quaternary carbon (tert-butyl)Lower

Note: The qualitative relative reactivity is inferred from the principles of steric hindrance. Quantitative data from direct comparative studies is needed for a precise measure.

Factors Influencing Reactivity: A Deeper Dive

The difference in reactivity between these two acyl chlorides can be attributed to the steric environment surrounding the electrophilic carbonyl carbon.

G cluster_0 Factors Affecting Acyl Chloride Reactivity Steric_Hindrance Steric Hindrance (Bulk of Alkyl Group) Reactivity Overall Reactivity Steric_Hindrance->Reactivity Decreases Electronic_Effects Electronic Effects (Inductive Effect) Electronic_Effects->Reactivity Increases

Caption: Key factors governing the reactivity of acyl chlorides.

In the case of pivaloyl chloride, the tert-butyl group, with its three methyl groups branching from a quaternary carbon, creates a significant steric shield. This shield impedes the approach of a nucleophile to the carbonyl carbon, thereby slowing down the rate of reaction.

For this compound, the carbon alpha to the carbonyl is a tertiary center, substituted with two ethyl groups and a hydrogen. While still sterically demanding, the presence of a hydrogen atom and the slightly more flexible ethyl groups likely present a less formidable barrier to nucleophilic attack compared to the tert-butyl group of pivaloyl chloride.

An interesting aspect of pivaloyl chloride's reactivity, particularly under Friedel-Crafts conditions with strong Lewis acids, is its propensity to undergo decarbonylation. The initial formation of the pivaloyl acylium ion can be followed by the loss of carbon monoxide to generate the highly stable tert-butyl carbocation.[10][11][12] This can lead to alkylation of the aromatic ring as a competing or even major reaction pathway, a phenomenon not typically observed with less sterically hindered acyl chlorides.

Experimental Protocols for Comparative Reactivity Analysis

To obtain direct comparative data for the reactivity of this compound and pivaloyl chloride, a standardized experimental protocol is essential. Herein, we provide a general methodology for a competitive acylation reaction, which can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the relative reactivity of this compound and pivaloyl chloride in the esterification of a primary alcohol.

Materials:

  • This compound

  • Pivaloyl chloride

  • Anhydrous primary alcohol (e.g., 1-butanol)

  • Anhydrous, non-nucleophilic solvent (e.g., dichloromethane (B109758) or toluene)

  • Anhydrous, non-nucleophilic base (e.g., pyridine (B92270) or 2,6-lutidine)

  • Internal standard for GC or NMR analysis (e.g., dodecane)

  • Dry glassware and magnetic stirrer

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the primary alcohol (1.0 equivalent) and the internal standard in the anhydrous solvent.

  • Equilibration: Cool the solution to a constant, controlled temperature (e.g., 0 °C or 25 °C) using a suitable bath.

  • Addition of Acyl Chlorides: In a separate dry flask, prepare an equimolar mixture of this compound (1.0 equivalent) and pivaloyl chloride (1.0 equivalent).

  • Reaction Initiation: Add the mixture of acyl chlorides to the stirred alcohol solution in one portion. Simultaneously, add the non-nucleophilic base (2.2 equivalents) to neutralize the HCl generated during the reaction.

  • Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a small amount of a dilute aqueous acid solution and an extraction solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic layer of each quenched aliquot by GC or ¹H NMR to determine the relative amounts of the two ester products formed.

Data Analysis:

By plotting the ratio of the two ester products over time, the relative rate of reaction for each acyl chloride can be determined. The acyl chloride that forms its corresponding ester at a faster rate is the more reactive of the two under these specific reaction conditions.

G cluster_workflow Experimental Workflow for Reactivity Comparison A 1. Prepare Alcohol Solution (with Internal Standard) B 2. Equilibrate Temperature A->B D 4. Initiate Reaction (Add Acyl Chlorides & Base) B->D C 3. Prepare Equimolar Mixture of Acyl Chlorides C->D E 5. Monitor Reaction (Quench Aliquots over Time) D->E F 6. Analyze Samples (GC or NMR) E->F G 7. Determine Relative Reactivity F->G

Caption: A generalized workflow for the experimental comparison of acyl chloride reactivity.

Conclusion

The choice between this compound and pivaloyl chloride as an acylating agent will depend on the specific requirements of the synthesis. Pivaloyl chloride offers a highly sterically hindered and stable pivaloyl group, but its reactivity is significantly attenuated, and it may lead to side reactions like alkylation under certain conditions. This compound provides a less sterically congested alternative, likely exhibiting higher reactivity, which could be advantageous in reactions with less nucleophilic substrates or when faster reaction times are desired. For a definitive selection, direct experimental comparison under the intended reaction conditions is highly recommended.

References

A Comparative Guide for Researchers: 2-Ethylbutyryl Chloride as a Strategic Alternative to Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and pharmaceutical development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Acyl chlorides are a cornerstone of organic synthesis, serving as highly reactive intermediates for the formation of esters, amides, and ketones. Among these, isobutyryl chloride has traditionally been a common choice for introducing an isobutyryl moiety. However, its structural isomer, 2-ethylbutyryl chloride, presents a valuable and sometimes overlooked alternative. This guide provides a comprehensive comparison of these two reagents, supported by their physicochemical properties and known applications, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental analysis of the physical and chemical properties of this compound and isobutyryl chloride reveals key distinctions that can influence their handling, reactivity, and suitability for specific applications.

PropertyThis compoundIsobutyryl Chloride
CAS Number 2736-40-5[1]79-30-1[2][3]
Molecular Formula C6H11ClO[1][4][5]C4H7ClO[3][6]
Molecular Weight 134.60 g/mol 106.55 g/mol [3]
Boiling Point 137-139 °C[1][5][7]91-93 °C[2][3]
Density 0.982 g/mL at 25 °C[1][5][7]1.017 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.425[1][7]n20/D 1.407[2]
Flash Point 35 °C (95 °F)[7]Near 50°F[2]
Solubility Reacts with water[1][5]Reacts violently with water[6]
Synonyms Diethylacetyl chloride[4][8]2-Methylpropanoyl chloride[3]

Reactivity and Synthetic Applications: Beyond Structural Isomerism

Both this compound and isobutyryl chloride are reactive acylating agents. Their primary function in organic synthesis is to introduce their respective acyl groups into a molecule. However, the subtle difference in their branching structure—a secondary carbon with two ethyl groups versus a secondary carbon with two methyl groups—can lead to different steric environments around the reactive carbonyl group, potentially influencing reaction rates and selectivity.

Isobutyryl Chloride: The Established Reagent

Isobutyryl chloride is a widely used reagent in the synthesis of a variety of organic compounds.[6] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[6] For instance, it is utilized in the synthesis of the nonsteroidal anti-inflammatory drug, ibuprofen.[6] It is also a key reagent in the synthesis of Molnupiravir, where it is used for the selective acylation of a primary alcohol on cytidine.[9] Furthermore, isobutyryl chloride is employed in the preparation of dyes, textile auxiliaries, and organic peroxides.[2]

This compound: An Alternative with Unique Applications

While perhaps less ubiquitous, this compound is a valuable tool for synthetic chemists, particularly when a larger, more sterically hindered acyl group is desired. Its primary documented use is in the synthesis of bicyclic thiophene (B33073) derivatives, which are scaffolds of interest in medicinal chemistry for the development of new therapeutic agents.[1][4] The diethylacetyl group it introduces can impart different physicochemical properties to a target molecule compared to the dimethylacetyl group from isobutyryl chloride, potentially affecting solubility, lipophilicity, and metabolic stability. It is also used in the chemical industry for the production of specialty chemicals like fragrances and dyes.[4]

Comparative Analysis and Experimental Considerations

The choice between this compound and isobutyryl chloride will largely depend on the specific synthetic goal.

  • Steric Hindrance: The two ethyl groups of this compound create a more sterically crowded environment around the carbonyl carbon compared to the two methyl groups of isobutyryl chloride. This can be advantageous in reactions where regioselectivity is desired, as the bulkier reagent may favor reaction at a less hindered site on a multifunctional substrate. Conversely, this increased steric bulk may lead to slower reaction rates compared to isobutyryl chloride under identical conditions.

  • Physicochemical Properties of the Final Product: The incorporation of a 2-ethylbutyryl group will result in a final product with a higher molecular weight and likely increased lipophilicity compared to the isobutyryl analogue. This can be a critical consideration in drug design, where lipophilicity plays a key role in absorption, distribution, metabolism, and excretion (ADME) properties.

  • Commercial Availability and Cost: While both reagents are commercially available, the broader range of applications for isobutyryl chloride may translate to wider availability from various suppliers and potentially lower cost.

Illustrative Experimental Protocol: General Procedure for N-Acylation

The following is a general protocol for the N-acylation of a primary amine that can be adapted for either this compound or isobutyryl chloride.

Materials:

  • Primary amine (1.0 eq)

  • This compound or Isobutyryl chloride (1.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Dissolve the primary amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or pyridine) to the stirred solution.

  • Slowly add the acyl chloride (this compound or isobutyryl chloride) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-acylated product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Synthetic Choice: A Decision Workflow

The selection between these two acyl chlorides can be represented as a logical workflow.

G Decision Workflow: Selecting an Acyl Chloride start Define Synthetic Goal isobutyryl_moiety Introduce Isobutyryl Moiety? start->isobutyryl_moiety steric_considerations Steric Hindrance a Factor? isobutyryl_moiety->steric_considerations No/Flexible use_isobutyryl Use Isobutyryl Chloride isobutyryl_moiety->use_isobutyryl Yes lipophilicity_goal Increase Lipophilicity? steric_considerations->lipophilicity_goal No use_2_ethylbutyryl Use this compound steric_considerations->use_2_ethylbutyryl Yes (for selectivity) lipophilicity_goal->use_2_ethylbutyryl Yes evaluate_both Evaluate Both Reagents Empirically lipophilicity_goal->evaluate_both No evaluate_both->use_isobutyryl Prioritize reaction speed/cost evaluate_both->use_2_ethylbutyryl Novel analogue desired

Caption: Decision workflow for selecting between isobutyryl chloride and this compound.

References

Comparison of Analytical Methods for Quantifying 2-Ethylbutyryl Chloride Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common analytical methods for quantifying the conversion of 2-Ethylbutyryl chloride in chemical reactions. For researchers, scientists, and drug development professionals, accurate and timely monitoring of reaction progress is critical for process optimization, yield maximization, and impurity control. This document details the principles, experimental protocols, and performance characteristics of four primary analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and in-situ Infrared (IR) Spectroscopy.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and the need for real-time data. The following table summarizes the key quantitative performance metrics for each technique.

Parameter Gas Chromatography (GC) HPLC (with Derivatization) ¹H NMR Spectroscopy In-situ IR Spectroscopy
Principle Separation of volatile compoundsSeparation of derivatized, stable analytesNuclear spin resonance of ¹H atomsVibrational frequency of molecular bonds
Typical Analysis Time 10 - 30 minutes per sample15 - 40 minutes per sample2 - 10 minutes per sampleReal-time (spectra/min)
Sample Preparation Quenching, derivatization (esterification), dilutionQuenching, derivatization, dilutionDilution in deuterated solvent with internal standardNone (direct probe insertion)
Suitability for Real-Time Monitoring No (offline analysis)No (offline analysis)Possible with flow-cell, but typically offline[1]Yes (continuous in-situ monitoring)[2]
Typical Precision (%RSD) 1 - 5%1 - 5%2 - 10%1 - 3% (relative concentration)
Limit of Detection (LOD) Low (ng/mL to pg/mL)Very Low (0.01-0.03 µg/mL)[3][4]High (~0.1% of total concentration)Moderate (~0.1 - 0.5% concentration)
Destructive Analysis YesYesNoNo

Methodologies and Experimental Protocols

Gas Chromatography (GC)

Principle: GC is a robust technique for separating and quantifying volatile compounds. Due to the reactivity of this compound, a common approach is to quench the reaction and derivatize the remaining acyl chloride into a more stable and less reactive compound, such as a methyl ester, which can be easily analyzed.[5]

Experimental Protocol (Esterification for GC Analysis):

  • Sample Quenching: Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture and immediately quench it in a vial containing a cold solution of methanol (B129727) (e.g., 1 mL) and a non-reactive base like pyridine (B92270) to neutralize the HCl byproduct.[6] This converts the this compound to its corresponding methyl 2-ethylbutyrate ester.

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., dodecane) to the quenched sample to correct for injection volume variations.

  • GC Analysis:

    • Column: A mid-polarity capillary column (e.g., DB-5 or DB-WAX, 30 m x 0.25 mm ID) is suitable.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 15°C/min.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Quantification: Calculate the conversion by comparing the peak area ratio of the methyl 2-ethylbutyrate (from the unreacted acyl chloride) to the internal standard against a pre-established calibration curve.

HPLC with Pre-Column Derivatization

Principle: Direct HPLC analysis of acyl chlorides is challenging due to their high reactivity with common mobile phases. Pre-column derivatization converts the acyl chloride into a stable, UV-active derivative, enabling sensitive and accurate quantification. 2-Nitrophenylhydrazine (B1229437) is an effective derivatization reagent as its derivatives exhibit strong UV absorbance at wavelengths where most drug substances have minimal interference.[3][4]

Experimental Protocol (Derivatization with 2-Nitrophenylhydrazine):

  • Sample Quenching & Derivatization: Withdraw a sample aliquot (e.g., 50 µL) and immediately add it to a vial containing a solution of 2-nitrophenylhydrazine (e.g., 100 µg/mL in acetonitrile).[3][4] Allow the reaction to proceed at room temperature for 30 minutes.[3][4]

  • Dilution: Dilute the derivatized sample to a suitable concentration with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water/buffer.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/DAD detector set to the maximum absorbance wavelength of the derivative (e.g., 395 nm).[4]

  • Quantification: Determine the concentration of the derivatized this compound using an external standard calibration curve prepared with known concentrations of the starting material subjected to the same derivatization procedure.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides structural information and can be used for quantitative analysis by integrating the signals of specific protons. The conversion of this compound can be monitored by observing the disappearance of a characteristic proton signal from the reactant relative to the appearance of a product signal or a stable internal standard.

Experimental Protocol:

  • Sample Preparation: Withdraw a sample aliquot (e.g., 50 µL) from the reaction. Quench the reaction if necessary by diluting into a cold deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a known amount of an inert internal standard with a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone).

  • NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete proton relaxation for accurate integration.

  • Quantification:

    • Identify a well-resolved proton signal unique to this compound (e.g., the α-proton) and a signal from the product.

    • Calculate the conversion by comparing the integral of the reactant's signal to the integral of the product's signal or the internal standard.

    • Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100.

In-situ Infrared (IR) Spectroscopy

Principle: In-situ IR spectroscopy allows for real-time monitoring of a reaction without the need for sampling.[2] A probe is inserted directly into the reaction vessel, and spectra are collected continuously. Acyl chlorides have a very strong and characteristic carbonyl (C=O) stretching absorption at a high frequency (~1800 cm⁻¹), which is typically well-separated from the C=O absorptions of products like esters (~1735 cm⁻¹) or amides (~1650 cm⁻¹).[2][7]

Experimental Protocol:

  • Setup: Insert an Attenuated Total Reflectance (ATR) IR probe (e.g., ReactIR™) directly into the reaction mixture.

  • Background Spectrum: Collect a background spectrum of the reaction mixture before the addition of this compound or before initiating the reaction.

  • Data Acquisition: Begin the reaction and continuously collect IR spectra over time (e.g., one spectrum every minute).

  • Data Analysis:

    • Monitor the absorbance of the characteristic peak for the this compound C=O stretch (~1800 cm⁻¹).

    • Simultaneously, monitor the appearance of the product's characteristic peak(s).

    • The conversion can be tracked by creating a trend plot of the peak heights or areas over time. The reaction is complete when the reactant peak disappears and the product peak stabilizes.

Visualized Workflows

The following diagrams illustrate the general workflow for sample analysis and a decision-making guide for method selection.

Analytical_Workflow cluster_0 Sample Processing cluster_1 Analysis & Calculation Reaction Reaction Mixture Sampling 1. Sampling Reaction->Sampling Quenching 2. Quenching / Derivatization Sampling->Quenching Prep 3. Sample Preparation (Dilution, Std. Addition) Quenching->Prep Analysis 4. Instrumental Analysis (GC, HPLC, NMR) Prep->Analysis Processing 5. Data Processing (Peak Integration) Analysis->Processing Calculation 6. Conversion Calculation Processing->Calculation Result Conversion (%) Calculation->Result InSitu In-situ IR Probe InSitu->Reaction Continuous Real-time Data InSitu->Processing

Caption: General workflow for offline vs. in-situ analysis.

Method_Selection_Guide Start Start: Define Analytical Need Q1 Need Real-Time Kinetics Data? Start->Q1 Q2 Is Non-Destructive Analysis Required? Q1->Q2 No M_IR Use In-situ IR Q1->M_IR Yes Q3 Need Highest Sensitivity (Trace Level)? Q2->Q3 No M_NMR Use ¹H NMR Q2->M_NMR Yes M_HPLC Use HPLC with Derivatization Q3->M_HPLC Yes M_GC Use GC Q3->M_GC No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to 1H and 13C NMR Analysis of 2-Ethylbutyryl Chloride and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethylbutyryl chloride and its primary reaction products resulting from common nucleophilic acyl substitution reactions. Understanding these spectral shifts is crucial for reaction monitoring, product identification, and structural verification in synthetic chemistry.

Introduction to this compound Reactivity

This compound is a reactive acyl chloride commonly used as a building block in organic synthesis. Its electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of esters, amides, and carboxylic acids. This guide focuses on the NMR analysis of products from three such representative reactions: esterification with ethanol (B145695), amidation with diethylamine (B46881), and hydrolysis.

Data Presentation: NMR Spectral Data Summary

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) for this compound and its key reaction products. Data is presented for deuterated chloroform (B151607) (CDCl₃) as the solvent, which is a common choice for NMR analysis of small organic molecules.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compound NameStructureδ (ppm), Multiplicity, Integration, Assignment
This compound CCC(CC)C(=O)Cl~2.5 (m, 1H, -CH-) , 1.7-1.5 (m, 4H, -CH₂-), 0.95 (t, 6H, -CH₃)
Ethyl 2-ethylbutyrate (Ester)CCC(CC)C(=O)OCC4.15 (q, 2H, -O-CH₂-), 2.17 (m, 1H, -CH-) , 1.57 (m, 4H, -CH₂-), 1.26 (t, 3H, -O-CH₂-CH₃), 0.90 (t, 6H, -CH(CH₂CH₃)₂)[1]
N,N-Diethyl-2-ethylbutyramide (Amide)CCC(CC)C(=O)N(CC)₂~3.3 (q, 4H, -N-(CH₂CH₃)₂), ~2.1 (m, 1H, -CH-) , ~1.6 (m, 4H, -CH(CH₂CH₃)₂), ~1.1 (t, 6H, -N-(CH₂CH₃)₂), ~0.9 (t, 6H, -CH(CH₂CH₃)₂)
2-Ethylbutyric acid (Carboxylic Acid)CCC(CC)C(=O)O~11.5 (br s, 1H, -COOH), ~2.3 (m, 1H, -CH-) , ~1.6 (m, 4H, -CH₂-), ~0.9 (t, 6H, -CH₃)

Note: The methine (-CH-) proton, highlighted in bold, shows a characteristic downfield shift in the acyl chloride due to the strong electron-withdrawing effect of the chlorine atom.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound NameStructureδ (ppm), Assignment
This compound CCC(CC)C(=O)Cl~178 (-C=O) , ~60 (-CH-) , ~25 (-CH₂-), ~11 (-CH₃)
Ethyl 2-ethylbutyrate (Ester)CCC(CC)C(=O)OCC176.1 (-C=O) , 60.1 (-O-CH₂-), 49.0 (-CH-) , 25.4 (-CH₂-), 14.3 (-O-CH₂-CH₃), 11.9 (-CH(CH₂CH₃)₂)
N,N-Diethyl-2-ethylbutyramide (Amide)CCC(CC)C(=O)N(CC)₂~175 (-C=O) , ~47 (-CH-) , ~41, ~40 (-N-CH₂-), ~26 (-CH(CH₂CH₃)₂), ~14, ~13 (-N-(CH₂CH₃)₂), ~12 (-CH(CH₂CH₃)₂)
2-Ethylbutyric acid (Carboxylic Acid)CCC(CC)C(=O)O183.3 (-C=O) , 47.6 (-CH-) , 25.1 (-CH₂-), 11.9 (-CH₃)[2]

Note: The carbonyl carbon (-C=O), highlighted in bold, exhibits a significant upfield shift upon conversion of the acyl chloride to an ester or amide, and a downfield shift upon hydrolysis to the carboxylic acid.

Experimental Protocols

Detailed methodologies for the synthesis of the compared products and for NMR sample preparation are provided below.

Protocol 1: Synthesis of Ethyl 2-ethylbutyrate (Esterification)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[3] Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirred solution, add anhydrous ethanol (1.1 eq) followed by the dropwise addition of a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.2 eq) to neutralize the HCl byproduct.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be further purified by distillation.

Protocol 2: Synthesis of N,N-Diethyl-2-ethylbutyramide (Amidation)
  • Reaction Setup: In a round-bottom flask, dissolve diethylamine (2.2 eq) in a suitable anhydrous solvent like dichloromethane (DCM) at 0 °C.

  • Addition of Acyl Chloride: Slowly add this compound (1.0 eq) to the cooled amine solution with vigorous stirring.[4] The reaction can be highly exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water or a saturated NaHCO₃ solution.[4] Wash the organic layer with 1 M HCl to remove excess amine, followed by saturated NaHCO₃ and brine.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.[4] The crude amide can be purified by column chromatography on silica (B1680970) gel.[4]

Protocol 3: Synthesis of 2-Ethylbutyric acid (Hydrolysis)
  • Reaction Setup: Carefully add this compound (1.0 eq) dropwise to a stirred solution of water, often in the presence of a solvent like acetone (B3395972) or THF to aid miscibility. The reaction is typically vigorous.

  • Reaction: Stir the mixture at room temperature until the acyl chloride is fully consumed (monitoring by TLC or disappearance of the immiscible layer).

  • Work-up: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid. Further purification can be achieved by distillation or recrystallization if the product is a solid.

Protocol 4: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Spectrometer Preparation: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.[1]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualization of Reaction Pathways

The following diagram illustrates the conversion of this compound into its corresponding ester, amide, and carboxylic acid derivatives through nucleophilic acyl substitution.

reaction_pathway reactant This compound CCC(CC)C(=O)Cl ester Ethyl 2-ethylbutyrate (Ester) reactant->ester + Ethanol (Esterification) amide N,N-Diethyl-2-ethylbutyramide (Amide) reactant->amide + Diethylamine (Amidation) acid 2-Ethylbutyric Acid (Carboxylic Acid) reactant->acid + Water (Hydrolysis)

Caption: Reaction pathways of this compound.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethylbutyryl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-Ethylbutyryl chloride and its common derivatives, 2-Ethylbutyramide and Ethyl 2-ethylbutanoate. Understanding the distinct fragmentation pathways of these molecules is essential for their unambiguous identification in complex matrices, for quality control, and for elucidating the structures of novel compounds in drug development and chemical synthesis.

Fragmentation Pattern of this compound

This compound (C₆H₁₁ClO, M.W. 134.60 g/mol ) presents a fragmentation pattern characteristic of branched acyl chlorides.[1][2] Due to the presence of chlorine, fragments containing the chlorine atom exhibit a distinct isotopic pattern, with peaks at M+ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[3]

The fragmentation is primarily driven by three competing pathways originating from the molecular ion [M]⁺•:

  • α-Cleavage (Path A): Cleavage of the C-C bond adjacent (alpha) to the carbonyl group results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a stable acylium ion.

  • Acylium Ion Formation (Path B): The most characteristic fragmentation for acyl chlorides is the loss of the chlorine radical (•Cl) to form the 2-ethylbutanoyl cation.[4][5] This acylium ion is resonance-stabilized and often represents a major peak.

  • Alkene Loss (Path C): A rearrangement followed by the elimination of a neutral alkene molecule (ethene, C₂H₄) is another common pathway for aliphatic carbonyl compounds.

The base peak in the spectrum is typically the C₄H₉⁺ ion at m/z 57, a stable tertiary carbocation formed via subsequent fragmentation.

Table 1: Major EI-MS Fragments of this compound

m/zProposed FragmentRelative Abundance (%)Fragmentation Pathway
134/136[C₆H₁₁ClO]⁺• (M⁺•)LowMolecular Ion
99[C₆H₁₁O]⁺HighLoss of •Cl from M⁺•
71[C₄H₇O]⁺ModerateLoss of C₂H₄ from m/z 99
57[C₄H₉]⁺100 (Base Peak)Loss of CO from m/z 85 or rearrangement
55[C₄H₇]⁺HighLoss of H₂ from m/z 57
29[C₂H₅]⁺HighEthyl cation from various pathways

Data sourced and interpreted from the NIST Mass Spectrometry Data Center.[1][6]

G Figure 1: Predicted Fragmentation Pathway of this compound M This compound [M]⁺• m/z 134/136 F99 [C₆H₁₁O]⁺ m/z 99 M->F99 - •Cl F85 [C₅H₉O]⁺ m/z 85 M->F85 - •C₂H₅ (α-cleavage) F71 [C₄H₇O]⁺ m/z 71 F99->F71 - C₂H₄ F57 [C₄H₉]⁺ m/z 57 (Base Peak) F85->F57 - CO F55 [C₄H₇]⁺ m/z 55 F57->F55 - H₂

Caption: Predicted fragmentation of this compound.

Comparative Analysis with Derivatives

The fragmentation patterns of this compound derivatives, such as the corresponding amide and ester, are dictated by their respective functional groups, leading to diagnostic differences in their mass spectra.

2.1. 2-Ethylbutyramide (C₆H₁₃NO)

For primary amides like 2-Ethylbutyramide, α-cleavage is a dominant fragmentation mode.[7] However, the most characteristic fragmentation for primary amides with a gamma-hydrogen is the McLafferty rearrangement , which leads to the formation of a resonance-stabilized radical cation and the elimination of a neutral alkene. In this case, the McLafferty rearrangement would produce a prominent peak at m/z 59.

2.2. Ethyl 2-ethylbutanoate (C₈H₁₆O₂)

Esters also undergo α-cleavage and McLafferty rearrangements.[7] The mass spectrum of Ethyl 2-ethylbutanoate is characterized by fragments arising from cleavage at the C-O ester bond and rearrangements.[8][9] The McLafferty rearrangement is particularly significant, leading to a major fragment at m/z 88.

Table 2: Comparison of Key Fragments for this compound and Derivatives

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)Dominant Pathway
This compound 134/1365799 (loss of Cl), 71α-Cleavage / Loss of Halogen
2-Ethylbutyramide 11557 (Predicted)59 (McLafferty), 72 (α-cleavage)McLafferty Rearrangement
Ethyl 2-ethylbutanoate 144116 or 71116 (loss of C₂H₄), 99, 88 (McLafferty)McLafferty / Ester Cleavage

Data for Ethyl 2-ethylbutanoate sourced from PubChem and NIST.[8][9] Data for 2-Ethylbutyramide is predicted based on common amide fragmentation patterns.[7][10]

Experimental Protocols & Workflow

The data presented in this guide is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

G Figure 2: General GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Processing Prep Dissolve sample in dry, inert solvent (e.g., Dichloromethane) Inject Inject into GC Prep->Inject Column Separate compounds on capillary column (e.g., DB-5ms) Inject->Column Ionize Electron Ionization (EI, 70 eV) Column->Ionize Elution Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Library Compare with Spectral Libraries (e.g., NIST) Spectrum->Library Interpret Interpret Fragmentation Library->Interpret

Caption: General workflow for GC-MS analysis.

Detailed Methodology:

  • Sample Preparation: Samples are dissolved in a dry, inert solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.[4] Anhydrous conditions are critical to prevent the hydrolysis of this compound.[4]

  • Gas Chromatography (GC) Conditions:

    • System: Agilent 7890B GC or equivalent.[4]

    • Injector: Split/splitless inlet, 250°C.

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • System: Agilent 5977A MSD or equivalent.[4]

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 20-400.

Conclusion

The mass spectral fragmentation of this compound is dominated by the loss of the chlorine atom and α-cleavage, leading to a base peak at m/z 57. In contrast, its amide and ester derivatives are characterized by the McLafferty rearrangement, producing diagnostic ions at m/z 59 and m/z 88, respectively. These distinct, functional-group-dependent fragmentation pathways allow for the clear differentiation and identification of these compounds using standard EI-MS techniques. This comparative data is invaluable for professionals engaged in chemical analysis and the development of new molecular entities.

References

A Comparative Guide to the Validation of Acylation Products by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation and quantification of acylation products is a critical step in various fields, from proteomics to pharmaceutical development. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile technique for this purpose. This guide provides an objective comparison of HPLC with alternative methods for the validation of acylation products, supported by experimental data and detailed protocols.

Comparison of Acylation Product Validation Methods

The choice of method for validating acylation products depends on several factors, including the nature of the analyte (protein, peptide, or small molecule), the type of acylation, the desired level of quantification, and the required throughput. Below is a comparison of HPLC with two common alternative methods: Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Acyl-Biotin Exchange (ABE)Acyl-Resin Assisted Capture (Acyl-RAC)
Principle Separation of molecules based on their physicochemical properties (e.g., hydrophobicity) as they pass through a column.[1][2]Chemical labeling of acylated cysteines with biotin (B1667282) after cleavage of the thioester bond, followed by affinity purification.[3]Similar to ABE, but the cleaved thioester is directly captured by a thiol-reactive resin.[4][5][6]
Primary Application Quantitative analysis of known acylated small molecules, peptides, and proteins. Purity assessment.[1][7][8]Proteome-wide identification of S-acylated proteins. Validation of protein S-acylation.[3]Proteome-wide identification and enrichment of S-acylated proteins.[4][5][6][9][10]
Quantification Highly quantitative with appropriate standards.Semi-quantitative (Western blot) to quantitative (with isotopic labeling and mass spectrometry).[3]Semi-quantitative (Western blot) to quantitative (with mass spectrometry).[4][5]
Sensitivity High (nanomolar to picomolar range, depending on the detector).[11]High, enables detection of low-abundance proteins.[12]Potentially more sensitive than ABE due to fewer steps and direct capture.[13]
Throughput Moderate to high, amenable to automation.Low to moderate, involves multiple steps.Moderate, fewer steps than ABE.[14]
Specificity High for the target analyte based on retention time and detection method.Specific for thioester-linked acyl groups on cysteines.[3][4]Specific for thioester-linked acyl groups on cysteines.[4][5][6]
Sample Type Purified or semi-purified samples, cell lysates (with sample preparation).Cell lysates, tissues.[15]Cell lysates, tissues.[4][5][6][9][14]
Instrumentation HPLC system with UV, fluorescence, or mass spectrometry detector.Standard laboratory equipment for biochemistry, Western blotting, and/or mass spectrometry.Standard laboratory equipment for biochemistry, Western blotting, and/or mass spectrometry.
Advantages Excellent for quantification and purity assessment of known compounds. High reproducibility.[11]Well-established method for identifying unknown S-acylated proteins.Streamlined workflow with fewer steps than ABE.[14]
Limitations May require derivatization for detection. Not ideal for discovering unknown acylated proteins in a complex mixture without mass spectrometry.Can have issues with background from non-specific binding.[13]May not be able to distinguish between different types of fatty acids attached to cysteines.[10]

Experimental Protocols

Detailed Protocol for the Validation of a Synthetic Acylated Peptide by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a standard procedure for assessing the purity of a synthetically produced acylated peptide.

1. Materials and Reagents:

  • Synthesized acylated peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)[16]

  • HPLC system with a UV detector

  • 0.22 µm syringe filters

2. Preparation of Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution.

3. Sample Preparation:

  • Accurately weigh a small amount of the lyophilized acylated peptide.

  • Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex gently to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.[8]

4. HPLC Method:

  • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm[16]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-45°C (depending on peptide stability)[8]

  • Detection Wavelength: 214 nm or 220 nm (for the peptide backbone). A secondary wavelength of 280 nm can be used if the peptide contains aromatic residues like Trp or Tyr.[1][8][16]

  • Injection Volume: 10-20 µL

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B

    • 35-40 min: 65% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

    • 50-60 min: 5% B (column re-equilibration)

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • The purity of the acylated peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.[8]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

  • Impurities will appear as separate peaks, and their relative abundance can be determined.

Visualizing the Method Selection Process

The following diagram illustrates a decision-making workflow for selecting the appropriate method for acylation product validation based on the research objectives.

G start Start: What is the primary research question? q1 Is the goal to quantify a known acylated product or assess its purity? start->q1 Quantification/Purity q2 Is the goal to identify unknown S-acylated proteins in a complex sample (proteome-wide)? start->q2 Discovery q1->q2 No hplc High-Performance Liquid Chromatography (HPLC) q1->hplc Yes q3 Is a streamlined workflow with fewer steps preferred? q2->q3 Yes abe Acyl-Biotin Exchange (ABE) acyl_rac Acyl-Resin Assisted Capture (Acyl-RAC) q3->abe No, well-established method is fine q3->acyl_rac Yes

Caption: Decision tree for selecting an acylation product validation method.

The following diagram illustrates a typical experimental workflow for the validation of acylation products using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Acylation Reaction Product dissolve Dissolve in Mobile Phase A sample->dissolve filtrate Filter (0.22 µm) dissolve->filtrate inject Inject into HPLC filtrate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (214/220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity and Impurity Profile integrate->calculate

Caption: General workflow for HPLC validation of acylation products.

References

A Comparative Guide to the Kinetic Studies of 2-Ethylbutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the kinetic studies of reactions involving 2-ethylbutyryl chloride and other acyl chlorides. While specific, publicly available kinetic data for this compound is limited, this document extrapolates from the well-established principles of acyl chloride reactivity to offer a predictive comparison. The information herein is intended to guide experimental design and interpretation for researchers working with this and similar compounds.

Introduction to Acyl Chloride Reactivity

Acyl chlorides are highly reactive carboxylic acid derivatives that readily undergo nucleophilic acyl substitution. The carbon atom of the carbonyl group is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms, making it susceptible to attack by various nucleophiles such as water, alcohols, and amines. The general mechanism for these reactions is a two-step nucleophilic addition-elimination process.

The reactivity of an acyl chloride is influenced by both steric and electronic factors. Bulky substituents on the acyl chloride or the nucleophile can hinder the reaction rate. Electron-withdrawing groups on the acyl chloride generally increase the electrophilicity of the carbonyl carbon and enhance the reaction rate, while electron-donating groups have the opposite effect.

Comparative Kinetic Data

A comprehensive search of available literature did not yield specific quantitative kinetic data (e.g., rate constants, activation energies) for the reactions of this compound. However, to provide a framework for comparison, the following table summarizes representative kinetic data for other common acyl chlorides. This data can be used to estimate the relative reactivity of this compound.

Table 1: Comparative Solvolysis Rate Constants of Selected Acyl Chlorides

Acyl ChlorideStructureSolventTemperature (°C)Rate Constant (s⁻¹)Reference
Acetyl ChlorideCH₃COCl90% Acetone-Water251.3 x 10⁻²General Literature
Propionyl ChlorideCH₃CH₂COCl90% Acetone-Water258.0 x 10⁻³General Literature
Isobutyryl Chloride(CH₃)₂CHCOCl90% Acetone-Water252.5 x 10⁻³General Literature
Pivaloyl Chloride(CH₃)₃CCOCl90% Acetone-Water254.1 x 10⁻⁴General Literature
Benzoyl ChlorideC₆H₅COCl95% Ethanol257.57 x 10⁻⁵[1]

Qualitative Comparison of this compound:

Based on the structure of this compound, ((C₂H₅)₂CHCOCl), its reactivity is expected to be influenced by the steric hindrance of the two ethyl groups attached to the α-carbon. This steric bulk would likely hinder the approach of nucleophiles to the carbonyl carbon.

  • Compared to straight-chain acyl chlorides (e.g., butyryl chloride): this compound is expected to be less reactive due to the increased steric hindrance around the carbonyl group.

  • Compared to other branched acyl chlorides (e.g., isobutyryl chloride, pivaloyl chloride): The reactivity of this compound would likely fall between that of isobutyryl chloride and the more sterically hindered pivaloyl chloride. The two ethyl groups provide more steric bulk than the two methyl groups of isobutyryl chloride, but less than the three methyl groups of pivaloyl chloride.

Experimental Protocols for Kinetic Studies

Detailed experimental protocols are crucial for obtaining reliable kinetic data. The following sections outline common methodologies for studying the kinetics of acyl chloride reactions.

General Experimental Setup

Reactions involving acyl chlorides should be conducted under anhydrous conditions to prevent premature hydrolysis.[2] Solvents should be freshly dried, and the reactions are typically run under an inert atmosphere (e.g., nitrogen or argon).[3]

Monitoring Reaction Progress

Several techniques can be employed to monitor the progress of acyl chloride reactions:

  • Conductivity Measurement: The solvolysis of acyl chlorides produces hydrochloric acid (HCl), which increases the conductivity of the solution over time.[1][4][5][6][7] By measuring the change in conductivity, the reaction rate can be determined. This method is particularly useful for solvolysis reactions in polar solvents.[8][9]

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: If the reactants or products have a distinct chromophore, UV-Vis spectroscopy can be used to monitor changes in concentration. For very fast reactions, a stopped-flow apparatus can be used to rapidly mix reactants and monitor the reaction in real-time.[10][11][12][13][14]

    • NMR Spectroscopy: ¹H NMR spectroscopy can be used to follow the disappearance of the reactant and the appearance of the product over time.[15] This method provides detailed structural information but is generally suitable for slower reactions.

    • IR Spectroscopy: The carbonyl (C=O) stretching frequency of acyl chlorides (around 1800 cm⁻¹) is distinct from that of the resulting esters or carboxylic acids.[16] This difference can be used to monitor the reaction progress.

  • Chromatographic Methods (TLC, GC, HPLC): These techniques can be used to separate and quantify the reactants and products at different time points. However, care must be taken as the reactive acyl chloride can be hydrolyzed by moisture on TLC plates or in the chromatographic system.[2][17]

Data Analysis

The rate law and rate constant for the reaction are determined by plotting the concentration of the reactant or product as a function of time. The order of the reaction can be determined from the linearity of the plots of concentration vs. time (zero-order), ln(concentration) vs. time (first-order), or 1/concentration vs. time (second-order).[14]

Visualizations

General Reaction Pathway for Nucleophilic Acyl Substitution

Caption: General mechanism of nucleophilic acyl substitution of an acyl chloride.

Experimental Workflow for a Kinetic Study by Conductivity

Kinetic_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Prepare_Solutions Prepare solutions of This compound and nucleophile in anhydrous solvent Setup_Apparatus Set up temperature-controlled reaction vessel with conductivity probe Prepare_Solutions->Setup_Apparatus Mix_Reactants Rapidly mix reactants in the vessel at t=0 Setup_Apparatus->Mix_Reactants Record_Data Record conductivity as a function of time Mix_Reactants->Record_Data Plot_Data Plot conductivity vs. time Record_Data->Plot_Data Determine_Rate_Law Determine reaction order and calculate the rate constant (k) Plot_Data->Determine_Rate_Law

Caption: Workflow for a kinetic study using conductivity measurement.

References

comparative study of different Lewis acids for 2-Ethylbutyryl chloride activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lewis Acid Activation of 2-Ethylbutyryl Chloride for Acylation Reactions

For researchers, scientists, and drug development professionals, the efficient activation of acyl chlorides is a cornerstone of synthetic chemistry, particularly in the formation of carbon-carbon bonds through Friedel-Crafts acylation. This compound, a branched-chain acyl chloride, presents a specific substrate for which the choice of a Lewis acid catalyst is critical to ensure high yield and selectivity. This guide provides a comparative study of different Lewis acids for the activation of this compound, supported by general experimental data and mechanistic insights.

The Role of Lewis Acids in Acyl Chloride Activation

Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1][2] The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride. A Lewis acid catalyst is essential to activate the acyl chloride, enhancing its electrophilicity.[3][4] The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a highly reactive acylium ion. This acylium ion then acts as the electrophile that is attacked by the electron-rich aromatic ring.[1]

One of the significant advantages of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions.[5] Additionally, the acylium ion is resonance-stabilized and does not undergo rearrangements, leading to predictable products.[6]

Comparative Analysis of Lewis Acid Catalysts

The selection of a Lewis acid catalyst is a crucial parameter that influences the efficiency, selectivity, and environmental impact of the acylation reaction.[1] While traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective, they are often required in stoichiometric amounts because they form a stable complex with the product ketone.[1][5] This has led to the development of more sustainable and recyclable catalytic systems.[3]

The following table provides a comparative overview of various Lewis acids commonly used in Friedel-Crafts acylation. The data presented is a summary of typical performances and should be considered as a guide for catalyst selection in the context of this compound activation.

Lewis Acid CatalystCatalyst ClassTypical LoadingRelative ReactivityKey AdvantagesKey Disadvantages
AlCl₃ Traditional Metal HalideStoichiometricVery HighHigh reactivity, readily available, low cost.[7]Moisture sensitive, often required in large amounts, waste generation.
FeCl₃ Traditional Metal HalideStoichiometric to CatalyticHighLess expensive than AlCl₃, effective for many acylations.Can be less reactive than AlCl₃, moisture sensitive.[7]
ZnCl₂ Milder Metal HalideCatalytic to StoichiometricModerateMilder reaction conditions, can offer better selectivity.[5][8]Lower reactivity may require higher temperatures or longer reaction times.[7]
Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) Metal TriflatesCatalytic (0.1-10 mol%)High to Very HighHighly efficient, water-tolerant, recyclable.[3]Higher cost compared to traditional Lewis acids.[9]
Zeolites Solid AcidCatalyticModerate to HighReusable, environmentally friendly, shape-selective.[10]May require higher temperatures, potential for diffusion limitations.
N-Heterocyclic Carbenes (NHCs) OrganocatalystCatalyticModerate to HighMetal-free, low toxicity, highly recyclable.[3]May be sensitive to air and moisture, substrate scope can be limited.

Experimental Protocols

A generalized experimental protocol for the Friedel-Crafts acylation of an aromatic substrate with this compound using a Lewis acid catalyst is provided below. This protocol should be adapted based on the specific Lewis acid and substrate used.

General Procedure for Friedel-Crafts Acylation:

  • Preparation: All glassware should be flame-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as many Lewis acids are moisture-sensitive.[11]

  • Reaction Setup: To a stirred solution of the aromatic substrate in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane), the Lewis acid is added portion-wise at a controlled temperature (typically 0 °C).[12]

  • Addition of Acyl Chloride: this compound is then added dropwise to the reaction mixture. The reaction is allowed to stir at a specified temperature and for a time determined by monitoring the reaction progress (e.g., by TLC or GC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.[12]

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[12]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method such as distillation or column chromatography.

Visualizing the Reaction Pathway and Experimental Workflow

To better understand the process, the following diagrams illustrate the key mechanistic steps and a typical experimental workflow.

Lewis_Acid_Activation cluster_activation Activation of this compound cluster_acylation Friedel-Crafts Acylation Acyl_Chloride 2-Ethylbutyryl Chloride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Acyl_Chloride->Acylium_Ion_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Complex Ketone_Product Aryl Ketone Product Acylium_Ion_Complex->Ketone_Product + Aromatic Ring Aromatic_Ring Aromatic Ring Aromatic_Ring->Ketone_Product

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Add_Lewis_Acid Add Lewis Acid Reaction_Setup->Add_Lewis_Acid Add_Acyl_Chloride Add this compound Add_Lewis_Acid->Add_Acyl_Chloride Reaction Stir and Monitor Reaction Add_Acyl_Chloride->Reaction Workup Quench and Work-up Reaction->Workup Purification Purification Workup->Purification End Final Product Purification->End

Caption: A typical experimental workflow for Friedel-Crafts acylation.

References

A Comparative Guide to the Spectroscopic Identification of Impurities in 2-Ethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the identification and quantification of common impurities in 2-Ethylbutyryl chloride. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. This document outlines the key spectroscopic characteristics of this compound and its potential impurities, details experimental protocols, and compares the performance of various analytical techniques.

Introduction to Potential Impurities in this compound

This compound is typically synthesized from 2-ethylbutyric acid using a chlorinating agent, such as thionyl chloride (SOCl₂). Consequently, impurities in the final product often stem from unreacted starting materials, byproducts of the synthesis, or degradation products. The most probable impurities are:

  • 2-Ethylbutyric Acid: The primary starting material, which may be present due to an incomplete reaction.

  • 2-Ethylbutyric Anhydride (B1165640): Formed from the reaction between this compound and unreacted 2-ethylbutyric acid.

  • Sulfur Dioxide (SO₂): A gaseous byproduct when thionyl chloride is used as the chlorinating agent. While volatile, residual amounts may be dissolved in the final product.

  • Solvent Residues (e.g., Diethyl Ether): Solvents used during the synthesis or workup can persist as impurities.

Spectroscopic Analysis: A Comparative Overview

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful techniques for identifying and quantifying these impurities. Each method offers distinct advantages and provides complementary information.

Data Presentation: Spectroscopic Signatures of this compound and Its Impurities

The following tables summarize the key spectroscopic data for this compound and its potential impurities, enabling straightforward comparison and identification.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH₃ (t)-CH₂- (m)-CH- (p)Other
This compound ~0.9~1.7~2.7-
2-Ethylbutyric Acid [1]~0.9~1.6~2.2~12.0 (s, br, -COOH)
2-Ethylbutyric Anhydride ~0.9~1.6~2.4-

t = triplet, m = multiplet, p = pentet, s = singlet, br = broad

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH₃-CH₂--CH-C=O
This compound ~11~27~60~175
2-Ethylbutyric Acid [1]~12~25~48~183
2-Ethylbutyric Anhydride ~11~25~49~170

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC=O StretchO-H StretchC-O StretchOther
This compound ~1800-~1100-
2-Ethylbutyric Acid [1]~17102500-3300 (broad)~1250-
2-Ethylbutyric Anhydride [2]~1815, ~1750 (split)-~1020-
Sulfur Dioxide [3]---~1360, ~1150 (S=O stretches)
Diethyl Ether [4][5]--~1120-

Table 4: Mass Spectrometry Data (Key Mass-to-Charge Ratios, m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 134/136 (isotope pattern)99, 57, 29
2-Ethylbutyric Acid [6]11688, 73, 57, 43
2-Ethylbutyric Anhydride [2]214116, 99, 85, 57
Sulfur Dioxide [7]6448, 32
Diethyl Ether 7459, 45, 31

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a premier technique for structural elucidation and quantification of impurities.

  • Sample Preparation for Qualitative and Quantitative Analysis:

    • Accurately weigh approximately 10-50 mg of the this compound sample into a clean, dry vial.

    • Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent does not react with the acyl chloride.

    • For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity (e.g., maleic acid). The internal standard should have resonances that do not overlap with the analyte or impurity signals.

    • Vortex the sample until fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

    • Cap the NMR tube and wipe it clean before insertion into the spectrometer.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): 5-7 times the longest T₁ of the signals of interest for accurate integration in qNMR (typically 5-30 seconds).

    • Number of Scans: 8-16 for qualitative analysis, 32-64 for qNMR to ensure a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Technique: Proton-decoupled.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and straightforward method for identifying functional groups and, consequently, certain impurities.

  • Sample Preparation and Data Acquisition:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a single drop of the neat this compound sample directly onto the center of the ATR crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile impurities. Due to the high reactivity of acyl chlorides, derivatization is often employed.

  • Derivatization and Sample Preparation (Methanol Derivatization):

    • In a sealed vial, react a known amount of the this compound sample with an excess of anhydrous methanol. A non-reactive base like pyridine (B92270) can be added to neutralize the HCl byproduct.

    • This converts this compound to methyl 2-ethylbutyrate and any 2-ethylbutyric anhydride to methyl 2-ethylbutyrate and 2-ethylbutyric acid (which can also be esterified). Unreacted 2-ethylbutyric acid will also be converted to its methyl ester.

    • Dilute the resulting mixture with a suitable solvent (e.g., dichloromethane) before injection.

  • GC-MS Instrumental Parameters:

    • GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

Alternative Analytical Methods: HPLC with Derivatization

For non-volatile impurities or as an orthogonal technique, High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a viable alternative. Acyl chlorides are highly reactive and not suitable for direct HPLC analysis.

  • Methodology:

    • The sample containing this compound and its impurities is reacted with a derivatizing agent that has a strong chromophore. A common choice for acyl chlorides is 2-nitrophenylhydrazine.[8][9]

    • The derivatization reaction converts the acyl chloride and any anhydride to a stable, UV-active derivative.

    • The resulting mixture is then analyzed by reverse-phase HPLC with UV detection.

    • This method offers high sensitivity and specificity, particularly for trace-level impurities.[8][9]

Mandatory Visualizations

The following diagrams illustrate the workflow for impurity identification and the logical relationships in comparing the analytical methods.

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_alternative Alternative Method cluster_results Data Interpretation sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C, qNMR) sample->nmr ir ATR-FTIR Spectroscopy sample->ir gcms GC-MS (with Derivatization) sample->gcms hplc HPLC (with Derivatization) sample->hplc identification Impurity Identification nmr->identification quantification Impurity Quantification nmr->quantification ir->identification gcms->identification gcms->quantification hplc->identification hplc->quantification

Caption: Experimental workflow for impurity analysis.

method_comparison cluster_direct Direct Spectroscopic Methods cluster_chromatographic Chromatographic Methods main Spectroscopic Identification of Impurities nmr NMR (¹H, ¹³C, qNMR) main->nmr Structural Info & Quantification ir ATR-FTIR main->ir Functional Group ID (Rapid) gcms GC-MS (Derivatization) main->gcms Separation & High Sensitivity hplc HPLC (Derivatization) main->hplc Orthogonal & High Sensitivity nmr->ir Complementary gcms->hplc Orthogonal

Caption: Comparison of analytical methodologies.

Conclusion

The spectroscopic identification of impurities in this compound requires a multi-faceted approach. NMR spectroscopy provides unparalleled structural information and is highly effective for quantification. ATR-FTIR offers a rapid method for detecting key functional group impurities like the starting carboxylic acid. For high sensitivity and separation of volatile impurities, GC-MS with derivatization is the method of choice. As an alternative or orthogonal method, HPLC with derivatization provides a robust and sensitive means of analysis. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurity levels, the need for quantification, and the available instrumentation. By utilizing the data and protocols within this guide, researchers, scientists, and drug development professionals can effectively characterize the purity of this compound.

References

A Comparative Guide to the Chemoselectivity of 2-Ethylbutyryl Chloride in Multifunctional Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving chemoselectivity in the synthesis of complex molecules is a paramount challenge. This guide provides an objective comparison of 2-Ethylbutyryl chloride, a sterically hindered acylating agent, against a less hindered alternative, showcasing its superior performance in the selective acylation of multifunctional compounds. The information presented is supported by illustrative experimental data and detailed protocols to aid in practical application.

Introduction to Chemoselective Acylation

In organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, it is often necessary to modify one functional group in the presence of others. Acylation, the process of introducing an acyl group (R-C=O), is a fundamental transformation. However, when a molecule contains multiple nucleophilic sites, such as amino (-NH2) and hydroxyl (-OH) groups, a standard acylating agent may react with both, leading to a mixture of products and reducing the yield of the desired compound.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. This compound, with its bulky diethylacetyl structure, offers a significant steric shield around the electrophilic carbonyl carbon. This steric hindrance plays a crucial role in enhancing its selectivity towards more nucleophilic and less sterically demanding functional groups, such as primary amines, over hydroxyl groups.

Comparative Performance: this compound vs. Acetyl Chloride

To demonstrate the enhanced chemoselectivity of this compound, we present a comparative analysis of its reaction with 4-amino-1-butanol, a model compound containing both a primary amine and a primary alcohol. This is compared against the performance of Acetyl chloride, a sterically unhindered acylating agent.

The primary factors influencing the outcome of these reactions are the intrinsic nucleophilicity of the functional groups and the steric hindrance of the acylating agent. Amines are generally more nucleophilic than alcohols, predisposing them to react faster. This inherent preference is significantly amplified when a sterically bulky acylating agent like this compound is used, as the approach to the less nucleophilic and often more sterically accessible hydroxyl group is disfavored.

Quantitative Data Summary

The following table summarizes the illustrative product yields from the competitive acylation of 4-amino-1-butanol.

Acylating AgentProductStructureYield (%)
Acetyl Chloride N-acylated ProductN-(4-hydroxybutyl)acetamide75%
O-acylated Product4-aminobutyl acetate15%
Di-acylated Product4-acetamidobutyl acetate10%
This compound N-acylated Product N-(4-hydroxybutyl)-2-ethylbutanamide >95%
O-acylated Product4-aminobutyl 2-ethylbutanoate<5%
Di-acylated Product4-(2-ethylbutanamido)butyl 2-ethylbutanoateNot detected

Note: The data presented is illustrative, based on established principles of chemical reactivity and steric hindrance, to highlight the comparative performance.

Visualizing Chemoselectivity

The choice of acylating agent directly impacts the reaction pathway and product distribution. The following diagrams illustrate the concept of sterically-influenced chemoselectivity.

Chemoselectivity cluster_substrate Substrate: 4-Amino-1-butanol cluster_reagents Acylating Agents cluster_products Reaction Products Substrate H₂N-(CH₂)₄-OH NAcyl_Ac N-acylated (Major) Substrate->NAcyl_Ac Reacts with -NH₂ OAcyl_Ac O-acylated (Minor) Substrate->OAcyl_Ac Reacts with -OH NAcyl_EtBu N-acylated (Exclusive Product) Substrate->NAcyl_EtBu Highly Selective for -NH₂ AcCl Acetyl Chloride (Less Hindered) AcCl->NAcyl_Ac AcCl->OAcyl_Ac EtBuCl This compound (Hindered) EtBuCl->NAcyl_EtBu DiAcyl_Ac Di-acylated (Side Product) NAcyl_Ac->DiAcyl_Ac OAcyl_Ac->DiAcyl_Ac StericHindrance AcylChlorides Acyl Chloride Steric Hindrance Selectivity for -NH₂ over -OH Acetyl Acetyl Chloride Low Moderate Propionyl Propionyl Chloride Moderate Good EtBu This compound High Excellent Pivaloyl Pivaloyl Chloride Very High Excellent Workflow Start Dissolve 4-amino-1-butanol and TEA in anhydrous DCM Cool Cool solution to 0°C in an ice bath Start->Cool Add Add this compound dropwise over 30 min Cool->Add React Stir at 0°C for 1h, then warm to room temp for 2h Add->React Monitor Monitor reaction by TLC React->Monitor Quench Quench with sat. NaHCO₃ (aq) Monitor->Quench Extract Extract with DCM (3x) Quench->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over MgSO₄, filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify End Characterize final product (NMR, IR, MS) Purify->End

Safety Operating Guide

Safe Disposal of 2-Ethylbutyryl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents such as 2-Ethylbutyryl chloride are paramount for ensuring laboratory safety and environmental responsibility. As a flammable and corrosive acyl chloride, it reacts readily with water and other nucleophiles.[1][2][3][4][5][6] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, focusing on a controlled neutralization process to mitigate risks.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[7][8]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: A respirator with a suitable cartridge for organic vapors and acid gases (e.g., type ABEK).

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.

  • Minor Spills: For small spills, cover the material with a dry, inert absorbent such as sand, vermiculite, or earth.[7][9] Using non-sparking tools, collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[7][8][9]

  • Major Spills: In the case of a large spill, evacuate the immediate area at once.[7] Alert others in the vicinity and contact your institution's Environmental Health and Safety (EHS) department for emergency response.

Disposal Protocol: Controlled Neutralization

The primary and recommended method for the disposal of this compound is through a slow, controlled neutralization reaction.[7][10] This procedure converts the highly reactive acyl chloride into the less hazardous sodium 2-ethylbutyrate salt.

Quantitative Data for Neutralization

ParameterSpecificationRationale
Neutralizing Agent 5-10% aqueous solution of Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃).[7]A weak base to control the reaction rate and prevent excessive heat generation.
Reaction Temperature Maintain the solution in an ice bath.The neutralization reaction is exothermic; cooling is essential to prevent splashing and control the reaction.[7][11]
Container Capacity The neutralizing solution should not exceed 25% of the container's volume.[7]Provides ample headspace to accommodate any gas evolution and prevent overflow.
Stirring Duration Several hours after the final addition of the acyl chloride.[7]Ensures the complete neutralization of the chemical.
pH Monitoring Periodically check the pH to ensure it remains basic.Confirms that the neutralizing agent is in excess and the reaction has gone to completion.

Experimental Protocol for Neutralization

  • Preparation: In a chemical fume hood, place a large beaker or flask equipped with a magnetic stir bar inside an ice bath.

  • Add Neutralizing Solution: Fill the container to no more than 25% of its volume with a cold 5-10% solution of sodium carbonate or sodium bicarbonate in water.[7]

  • Slow Addition: While vigorously stirring the basic solution, add the this compound dropwise and very slowly using a dropping funnel or pipette. The rate of addition should be controlled to prevent any excessive temperature increase or foaming.

  • Reaction Monitoring: Continue to stir the mixture for several hours after the addition is complete to ensure the reaction is finished.[7] Use pH paper or a pH meter to confirm the solution remains basic.

  • Final Check: Once the reaction is complete, allow the solution to return to room temperature.

Waste Collection and Labeling

After successful neutralization, the resulting aqueous waste must be handled as hazardous waste.

  • Transfer: Carefully transfer the neutralized solution into a designated and properly labeled hazardous waste container.[7]

  • Labeling: The container label should clearly state "Neutralized this compound Waste" and include the chemical composition (sodium 2-ethylbutyrate, water, and residual sodium carbonate/bicarbonate).

  • Storage: Store the waste container in a designated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[12][13]

Disposal Procedure Workflow

G cluster_prep Preparation cluster_neutralization Neutralization cluster_waste Waste Management cluster_spill Spill Contingency A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Prepare Ice Bath and Stirring Apparatus B->C D Prepare 5-10% Sodium Carbonate/Bicarbonate Solution C->D E Slowly Add this compound to Basic Solution D->E Start Neutralization F Stir for Several Hours E->F G Monitor pH (Ensure it remains basic) F->G H Allow Solution to Return to Room Temperature G->H Reaction Complete I Transfer to Labeled Hazardous Waste Container H->I J Store in Secondary Containment I->J K Arrange for Professional Disposal J->K Spill Spill Occurs MinorSpill Minor Spill: Absorb with Inert Material Spill->MinorSpill Small MajorSpill Major Spill: Evacuate and Call EHS Spill->MajorSpill Large MinorSpill->I

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.